molecular formula C16H20N2O4 B608082 IMM-H004 CAS No. 1456807-80-9

IMM-H004

カタログ番号: B608082
CAS番号: 1456807-80-9
分子量: 304.34
InChIキー: PTCBGTIMLJUXAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one is a synthetic coumarin derivative engineered for advanced pharmacological research. This compound integrates a coumarin core, known for its diverse biological activities, with a 4-methylpiperazine moiety, a structure frequently employed to enhance solubility and serve as a key pharmacophore in central nervous system (CNS)-active molecules . The specific substitution pattern on the coumarin scaffold is designed to modulate its interaction with biological targets. Coumarin-piperazine hybrids are investigated as potential ligands for neurotransmitter receptors, particularly within the serotonergic and dopaminergic systems, which are implicated in conditions such as anxiety, depression, and Parkinson's disease . Research on analogous compounds has shown that the piperazine ring can enable high-affinity binding to 5-HT1A and dopamine D2 receptors, making this chemical class a promising starting point for developing novel neuropsychiatric therapeutics . Furthermore, such derivatives are explored for their antimicrobial and antiproliferative activities, as the piperazine inclusion can significantly improve the bioactivity profile of the parent coumarin structure . The molecular architecture often features intramolecular hydrogen bonding, which can influence the compound's conformation and stability, as observed in similar crystal structures . This product is intended for research purposes only, providing a tool for scientists exploring new therapeutic agents in areas including neuroscience, oncology, and infectious disease.

特性

IUPAC Name

7-hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-10-14-12(21-3)8-11(19)9-13(14)22-16(20)15(10)18-6-4-17(2)5-7-18/h8-9,19H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCBGTIMLJUXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)O)OC)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

IMM-H004: A Novel Neuroprotective Agent for Ischemic Stroke - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex pathophysiology involving excitotoxicity, oxidative stress, and a pronounced inflammatory response.[1] The inflammatory cascade, in particular, is a critical contributor to secondary brain injury following the initial ischemic event. This whitepaper provides a detailed technical overview of IMM-H004, a novel coumarin (B35378) derivative, and its mechanism of action as a promising neuroprotective agent in the context of ischemic stroke.[2][3] Preclinical studies have demonstrated that this compound exerts its therapeutic effects primarily by modulating the Chemokine-like factor 1 (CKLF1) signaling pathway, leading to the suppression of the NLRP3 inflammasome and NF-κB-mediated neuroinflammation.[2][4] This document synthesizes the current understanding of this compound, presenting its core mechanism, supporting quantitative data from key preclinical experiments, detailed experimental protocols, and visual representations of the relevant biological pathways.

Core Mechanism of Action: Targeting the CKLF1 Inflammatory Axis

This compound is a novel coumarin derivative specifically designed to interact with the CKLF1/C-C chemokine receptor type 4 (CCR4) system.[5] CKLF1 has been identified as a potential therapeutic target in ischemic stroke, as its expression is significantly upregulated in the ischemic brain.[6] The binding of CKLF1 to its receptor, CCR4, triggers a downstream inflammatory cascade that exacerbates brain injury.[2]

The primary mechanism of action of this compound involves the downregulation of CKLF1 binding to CCR4.[2][7] This inhibitory action disrupts the subsequent activation of two critical pro-inflammatory signaling pathways: the NLRP3 inflammasome and the NF-κB pathway.[2][4]

  • NLRP3 Inflammasome Inhibition: By interfering with the CKLF1/CCR4 axis, this compound suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome.[2][7] The NLRP3 inflammasome is a multiprotein complex that plays a pivotal role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[2]

  • NF-κB Pathway Suppression: this compound treatment leads to a reduction in the phosphorylation of NF-κB.[3][4] The NF-κB signaling pathway is a cornerstone of the inflammatory response, and its activation in the context of ischemic stroke leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[4][8][9]

By inhibiting these pathways, this compound effectively reduces the production and release of key inflammatory mediators, thereby mitigating neuroinflammation, reducing neuronal cell death, and preserving brain tissue.[3][4]

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

G cluster_0 Ischemic Stroke Cascade cluster_1 This compound Intervention Ischemia Ischemic Insult CKLF1 ↑ CKLF1 Expression Ischemia->CKLF1 CCR4 CCR4 Receptor CKLF1->CCR4 Binds to NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 NFkB NF-κB Pathway Activation CCR4->NFkB Cytokines ↑ Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NLRP3->Cytokines NFkB->Cytokines Injury Neuronal Injury & Infarct Expansion Cytokines->Injury IMMH004 This compound IMMH004->CCR4 Inhibits CKLF1 Binding

Caption: this compound Mechanism of Action in Ischemic Stroke.

G cluster_workflow Preclinical Evaluation Workflow for this compound cluster_assessments AnimalModel Ischemic Stroke Model (e.g., pMCAO in Rats) Treatment This compound Administration (e.g., 10 mg/kg, i.v.) AnimalModel->Treatment Assessment Outcome Assessment Treatment->Assessment Behavior Behavioral Tests (Neurological Deficit Scores) Assessment->Behavior Functional Infarct Infarct Volume (TTC Staining, MRI) Assessment->Infarct Structural Histo Histopathology (Nissl Staining) Assessment->Histo Cellular Molecular Molecular Analysis (ELISA, WB, qPCR) Assessment->Molecular Mechanistic

Caption: Experimental Workflow for this compound Preclinical Studies.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been quantified in several preclinical studies, primarily using rat models of ischemic stroke.[2][3][4] The data consistently demonstrates a significant neuroprotective effect.

Table 1: Effect of this compound on Infarct Size and Neurological Deficits
Study ModelTreatment GroupDoseAdministration TimeInfarct Size Reduction (%)Neurological Deficit ImprovementReference
pMCAO (rats)This compound10 mg/kg3h and 6h post-ischemiaSignificant reductionPronounced amelioration[4]
tMCAO/R (SHR rats)This compound-At time of reperfusionSignificant reductionSignificant improvement[3]
pMCAO (aged rats)This compound10 mg/kgMultiple dosesPronounced reductionSignificant attenuation[4][5]

pMCAO: permanent Middle Cerebral Artery Occlusion; tMCAO/R: transient Middle Cerebral Artery Occlusion/Reperfusion; SHR: Spontaneously Hypertensive Rats.

Table 2: Effect of this compound on Inflammatory Markers
Study ModelTreatment GroupMeasured MarkersMethodResultReference
pMCAO (rats)This compound (10 mg/kg)IL-1β, TNF-αELISASignificant reduction in brain tissue[4]
pMCAO (rats)This compound (10 mg/kg)p-NF-κB, CKLF1Western BlotSignificant decrease in protein expression[4]
pMCAO (rats)This compound (10 mg/kg)IL-1β, TNF-α, CKLF1qPCRSignificant decrease in mRNA expression[4]
tMCAO/R (SHR rats)This compoundTNF-α, IL-1β, IL-6, IL-23-Significant reduction[3]
tMCAO/R (SHR rats)This compoundp-JNK, p-p38, NF-κB-Significant reduction in phosphorylation/translocation[3]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Animal Models of Ischemic Stroke
  • Permanent Middle Cerebral Artery Occlusion (pMCAO): This model induces a permanent focal ischemic injury.[2]

    • Species: Sprague-Dawley rats (adult and aged).[4]

    • Procedure: Anesthesia is induced. A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and dissected. A nylon monofilament suture with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The suture is left in place permanently.[2][4]

  • Transient Middle Cerebral Artery Occlusion (tMCAO): This model simulates ischemia with subsequent reperfusion.[3]

    • Species: Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats.[3]

    • Procedure: The procedure is similar to pMCAO, but the occluding suture is withdrawn after a specific duration (e.g., 1 hour) to allow for reperfusion of the ischemic territory.[3]

Assessment of Brain Injury
  • 2,3,5-triphenyltetrazolium chloride (TTC) Staining:

    • Purpose: To measure the infarct volume.

    • Protocol: At a predetermined time point post-ischemia, rats are euthanized, and brains are rapidly removed. The brain is sectioned into coronal slices (e.g., 2 mm thickness). The slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 30 minutes. Healthy, viable tissue stains red, while the infarcted tissue remains white. The slices are then photographed, and the infarct area is quantified using image analysis software.[2][3][4]

  • Nissl Staining:

    • Purpose: To assess neuronal survival.

    • Protocol: Brain sections are prepared and stained with cresyl violet. Surviving neurons with well-defined morphology are counted in specific brain regions (e.g., hippocampus, cortex, striatum) under a microscope.[2][4]

Behavioral Testing
  • Neurological Deficit Scoring:

    • Purpose: To evaluate functional motor deficits.

    • Protocol: A multi-point scale is used to score neurological function. For example, a 5-point scale might be used where: 0 = no deficit; 1 = failure to extend the contralateral forepaw; 2 = circling to the contralateral side; 3 = falling to the contralateral side; 4 = no spontaneous motor activity.[3][4]

Molecular Biology and Biochemistry Assays
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Purpose: To quantify the concentration of specific proteins, such as inflammatory cytokines (IL-1β, TNF-α).

    • Protocol: Brain tissue from the ischemic hemisphere is homogenized. Commercially available ELISA kits are used according to the manufacturer's instructions. The optical density is read on a microplate reader, and concentrations are determined by comparison to a standard curve.[2][4]

  • Western Blotting:

    • Purpose: To detect and quantify the expression levels of specific proteins (e.g., CKLF1, CCR4, p-NF-κB, NF-κB).

    • Protocol: Protein is extracted from brain tissue homogenates. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[2][4]

  • Quantitative Real-Time PCR (qPCR):

    • Purpose: To measure the mRNA expression levels of target genes (e.g., CKLF1, IL-1β, TNF-α).

    • Protocol: Total RNA is extracted from brain tissue using a suitable reagent (e.g., TRIzol). The RNA is reverse-transcribed into cDNA. qPCR is performed using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[2][4]

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for ischemic stroke. Its mechanism of action, centered on the inhibition of the CKLF1-mediated inflammatory response, offers a novel approach to neuroprotection.[2][4] Preclinical data strongly supports its efficacy in reducing infarct volume, improving neurological outcomes, and suppressing the key molecular drivers of post-stroke inflammation.[3][4][5] The protective effects of this compound have been demonstrated in both adult and aged animal models, suggesting its potential applicability across a broad patient population.[4] Furthermore, its efficacy in models of permanent ischemia highlights its potential value for patients who are not candidates for reperfusion therapies.[2]

Future research should focus on the continued clinical development of this compound, including Phase I, II, and III clinical trials to establish its safety and efficacy in human stroke patients. Further elucidation of its pharmacokinetic and pharmacodynamic properties, including the activity of its metabolites, will also be crucial for optimizing dosing and treatment regimens.[10][11] Given its potent anti-inflammatory properties, this compound stands as a promising candidate for a new generation of ischemic stroke therapeutics.

References

The CKLF1/CCR4 Axis in Neuroinflammation: A Therapeutic Target for IMM-H004

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathophysiology of numerous central nervous system (CNS) disorders, including ischemic stroke. The chemokine-like factor 1 (CKLF1) and its receptor, C-C chemokine receptor type 4 (CCR4), have emerged as a key signaling pathway driving detrimental inflammatory cascades within the CNS. This document provides a comprehensive overview of the CKLF1/CCR4 axis, its role in neuroinflammation, and the therapeutic potential of IMM-H004, a novel coumarin (B35378) derivative that modulates this pathway. We will delve into the molecular mechanisms, present quantitative data from preclinical studies, and provide detailed experimental protocols relevant to the investigation of this pathway.

The CKLF1/CCR4 Signaling Pathway

Chemokine-like factor 1 (CKLF1) is an atypical chemokine that acts as a potent chemoattractant for various immune cells.[1][2] Its primary functional receptor is CCR4, a G protein-coupled receptor (GPCR) expressed on the surface of immune cells such as T cells, microglia, and monocytes.[1][2][3] The interaction between CKLF1 and CCR4 initiates a cascade of intracellular signaling events that are pivotal in the inflammatory response.

Upon binding of CKLF1 to CCR4, several downstream pathways are activated:

  • NF-κB Pathway: This is a central pathway in inflammation. CKLF1/CCR4 signaling leads to the activation of the NF-κB transcription factor, which then translocates to the nucleus to promote the expression of pro-inflammatory genes, including cytokines like IL-1β and TNF-α.[2][4][5]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the p38 and JNK signaling cascades, is activated by CKLF1.[6] This pathway is crucial for regulating microglial polarization towards the pro-inflammatory M1 phenotype.[6][7]

  • NLRP3 Inflammasome Activation: The CKLF1/CCR4 axis can mediate the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome.[2][8] This multi-protein complex is responsible for the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18, exacerbating inflammatory injury.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome cluster_nucleus Nucleus CCR4 CCR4 p38 p38 CCR4->p38 JNK JNK CCR4->JNK NFkB NF-κB CCR4->NFkB NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 CKLF1 CKLF1 CKLF1->CCR4 Binds IMM_H004 This compound IMM_H004->CKLF1 Inhibits binding Microglia_Polarization M1 Microglia Polarization p38->Microglia_Polarization JNK->Microglia_Polarization ProInflam_Genes Pro-inflammatory Gene Transcription NFkB->ProInflam_Genes Casp1 Caspase-1 NLRP3->Casp1 IL1b_IL18 IL-1β, IL-18 Maturation & Secretion Casp1->IL1b_IL18 Neuroinflammation Neuroinflammation ProInflam_Genes->Neuroinflammation IL1b_IL18->Neuroinflammation Microglia_Polarization->Neuroinflammation

Caption: CKLF1/CCR4 signaling and this compound inhibition.

Role of the CKLF1/CCR4 Axis in Neuroinflammation

In the context of CNS injury, such as ischemic stroke, damaged neurons release CKLF1.[6] This surge in CKLF1 expression triggers a robust neuroinflammatory response, primarily through the activation of microglia, the resident immune cells of the brain.

  • Microglial Activation and M1 Polarization: CKLF1, acting through CCR4, promotes the polarization of microglia towards a pro-inflammatory M1 phenotype.[6][7] M1 microglia release a battery of neurotoxic factors, including pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and reactive oxygen species, which contribute to secondary brain injury.[4][6] Studies have shown that CKLF1 can upregulate M1 markers like CD16 and CD32 in microglia.[7][9]

  • Immune Cell Recruitment: As a chemokine, CKLF1 facilitates the recruitment of peripheral immune cells, such as neutrophils and lymphocytes, to the site of injury, further amplifying the inflammatory cascade.[2]

  • Blood-Brain Barrier Disruption: The inflammatory environment fostered by CKLF1/CCR4 signaling can contribute to the breakdown of the blood-brain barrier, leading to increased infiltration of immune cells and exacerbating cerebral edema.[1]

This compound: A Novel CKLF1/CCR4 Pathway Modulator

This compound is a novel coumarin derivative that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia.[4][8] Its primary mechanism of action involves the targeted disruption of the CKLF1/CCR4 signaling axis.

This compound has been shown to:

  • Downregulate CKLF1 Expression: Treatment with this compound significantly decreases the elevated expression of CKLF1 observed after ischemic injury.[4][10]

  • Inhibit CKLF1-CCR4 Binding: Co-immunoprecipitation assays have confirmed that this compound reduces the amount of CKLF1 that binds to its receptor, CCR4.[8][10]

  • Suppress Inflammatory Response: By inhibiting the CKLF1/CCR4 pathway, this compound effectively suppresses downstream inflammatory events, including NLRP3 inflammasome activation, NF-κB signaling, and the production of pro-inflammatory cytokines like IL-1β and TNF-α.[4][8] This anti-inflammatory action is central to its neuroprotective effects.[4]

G Ischemic_Injury Ischemic Injury (e.g., Stroke) CKLF1_Upregulation ↑ CKLF1 Expression in Neurons Ischemic_Injury->CKLF1_Upregulation CCR4_Activation CKLF1 binds to CCR4 on Microglia CKLF1_Upregulation->CCR4_Activation Inflammatory_Pathways Activation of: • NF-κB • MAPK • NLRP3 Inflammasome CCR4_Activation->Inflammatory_Pathways Neuroinflammation Neuroinflammation & Secondary Brain Injury Inflammatory_Pathways->Neuroinflammation Therapeutic_Effect Neuroprotection & Improved Outcome IMM_H004 This compound IMM_H004->CKLF1_Upregulation Downregulates IMM_H004->CCR4_Activation Inhibits binding IMM_H004->Therapeutic_Effect Leads to

Caption: Mechanism of action of this compound in neuroinflammation.

Quantitative Data on this compound Efficacy

Preclinical studies in rat models of permanent middle cerebral artery occlusion (pMCAO) have provided quantitative evidence for the efficacy of this compound.

Table 1: Effect of this compound on Brain Injury in pMCAO Rat Model

ParameterModel GroupThis compound (10 mg/kg) GroupReference
Infarct Area (%)~35-40%~15-20%[11]
Neurological Score (Zea Longa)3 - 41 - 2[11]
Brain Edema Ratio (%)~10-12%~4-6%[11]

Table 2: Effect of this compound on Inflammatory Markers in Ischemic Brain Tissue

MarkerModel GroupThis compound (10 mg/kg) GroupReference
CKLF1 ExpressionSignificantly IncreasedSignificantly Decreased[4]
TNF-α Level (pg/mg protein)Markedly IncreasedSignificantly Reduced[4]
IL-1β Level (pg/mg protein)Markedly IncreasedSignificantly Reduced[4]
p-NF-κB ExpressionMarkedly IncreasedSignificantly Reduced[4]

Table 3: Effect of this compound on Microglia Polarization in OGD/R Model

Marker (mRNA expression)OGD/R GroupOGD/R + this compound GroupReference
iNOS (M1 Marker)IncreasedDecreased[10]
CD16 (M1 Marker)IncreasedDecreased[10]
CKLF1IncreasedDecreased[10]

Key Experimental Protocols

The following are summarized protocols for key in vivo and in vitro experiments used to study the CKLF1/CCR4 pathway and the effects of this compound.

In Vivo: Permanent Middle Cerebral Artery Occlusion (pMCAO) Model

This model is used to simulate ischemic stroke in rodents.[8]

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are anesthetized (e.g., with chloral (B1216628) hydrate (B1144303) or isoflurane).

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and dissected distally. A nylon monofilament (e.g., 4-0) with a rounded tip is inserted through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). The filament is left in place permanently.

  • Drug Administration: this compound (e.g., 5, 10, or 20 mg/kg) or vehicle is administered intravenously or intraperitoneally at a specified time post-occlusion (e.g., 6 hours).[8][11]

  • Outcome Assessment (24h post-MCAO):

    • Neurological Deficit Scoring: The Zea Longa 5-point scale is commonly used (0=no deficit, 4=spontaneous circling).[11]

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white.[8]

    • Tissue Collection: Brain tissue is collected for biochemical analyses like ELISA, Western blotting, and qPCR.

In Vitro: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

This model simulates ischemic/reperfusion injury in cell culture, often using the BV2 microglial cell line or primary neurons.[6][10]

  • Cell Culture: BV2 microglia are cultured in standard DMEM with 10% FBS.

  • OGD Induction: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution. The cells are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 1-2 hours).

  • Reperfusion: The glucose-free medium is replaced with normal culture medium, and cells are returned to a normoxic incubator (95% air, 5% CO₂) for a reperfusion period (e.g., 24 hours).

  • Treatment: this compound is added to the culture medium during the reperfusion phase.

  • Analysis:

    • Cell Viability: Assessed using MTT or LDH assays.[10]

    • Gene Expression: mRNA levels of CKLF1, CCR4, and M1/M2 markers are quantified using qPCR.[10]

    • Protein Analysis: Cytokine levels in the supernatant are measured by ELISA. Protein expression in cell lysates is measured by Western blotting.[8]

Chemotaxis Assay (Boyden Chamber)

This assay measures the chemoattractant effect of CKLF1 on cells expressing CCR4.[3][12][13]

  • Chamber Setup: A two-chamber plate (e.g., Transwell) with a porous membrane (e.g., 5-8 µm pores) is used.

  • Chemoattractant Loading: The lower chamber is filled with medium containing the chemoattractant (e.g., recombinant CKLF1) at various concentrations. Medium without the chemoattractant serves as a negative control.[12]

  • Cell Seeding: A suspension of the cells of interest (e.g., CCR4-transfected HEK293 cells or microglia) is added to the upper chamber.[3]

  • Incubation: The plate is incubated for several hours (e.g., 4-6 hours) at 37°C to allow cells to migrate through the membrane towards the chemoattractant.

  • Quantification: The non-migrated cells on the top side of the membrane are removed. The migrated cells on the bottom side are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated cells is a measure of the chemotactic response.

G cluster_invivo In Vivo Workflow (pMCAO Model) cluster_invitro In Vitro Workflow (OGD/R Model) cluster_analysis Downstream Analysis pMCAO Induce pMCAO in Rats Drug_Admin_Vivo Administer this compound (e.g., 10 mg/kg) pMCAO->Drug_Admin_Vivo Behavior Behavioral Tests (Neurological Score) Drug_Admin_Vivo->Behavior TTC TTC Staining (Infarct Volume) Drug_Admin_Vivo->TTC Tissue_Harvest Harvest Brain Tissue Drug_Admin_Vivo->Tissue_Harvest ELISA ELISA (Cytokines) Tissue_Harvest->ELISA qPCR qPCR (mRNA Expression) Tissue_Harvest->qPCR WB Western Blot (Protein Expression) Tissue_Harvest->WB OGD Induce OGD/R in Microglia Drug_Admin_Vitro Treat with this compound OGD->Drug_Admin_Vitro Viability Cell Viability Assay (MTT / LDH) Drug_Admin_Vitro->Viability Supernatant Collect Supernatant Drug_Admin_Vitro->Supernatant Lysate Collect Cell Lysate Drug_Admin_Vitro->Lysate Supernatant->ELISA Lysate->qPCR Lysate->WB

Caption: Typical experimental workflows for studying this compound.

Conclusion and Future Directions

The CKLF1/CCR4 signaling axis represents a significant pathway in the progression of neuroinflammation following CNS injuries like ischemic stroke. Its activation leads to microglial polarization towards a detrimental M1 phenotype and the release of pro-inflammatory mediators. The novel compound this compound has shown considerable promise as a therapeutic agent by specifically targeting this pathway. It effectively reduces CKLF1 expression and its interaction with CCR4, thereby mitigating the downstream inflammatory cascade and conferring neuroprotection.[4][8]

Further research should focus on elucidating the complete spectrum of CKLF1/CCR4 signaling in different CNS cell types and its role in other neuroinflammatory and neurodegenerative diseases. The continued development of this compound and other specific antagonists for this pathway holds the potential to provide new and effective treatments for a range of debilitating neurological disorders.

References

The Role of the NLRP3 Inflammasome in the Neuroprotective Effect of IMM-H004: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Ischemic stroke remains a leading cause of long-term disability and mortality, with post-stroke inflammation significantly contributing to secondary brain injury. The NOD-like receptor protein 3 (NLRP3) inflammasome is a key multiprotein complex that drives this inflammatory cascade. IMM-H004, a novel coumarin (B35378) derivative, has emerged as a promising neuroprotective agent. This technical guide elucidates the mechanism by which this compound confers neuroprotection, focusing on its modulation of the NLRP3 inflammasome. Preclinical studies demonstrate that this compound exerts its therapeutic effects by downregulating the Chemokine-like factor 1 (CKLF1)/C-C chemokine receptor type 4 (CCR4) axis.[1] This action subsequently suppresses the activation of the NLRP3 inflammasome, leading to a reduction in pro-inflammatory cytokine release, attenuation of the overall inflammatory response, and ultimate protection of the ischemic brain.[1] This document provides an in-depth overview of the underlying signaling pathways, quantitative data from key preclinical studies, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Neuroinflammation and the NLRP3 Inflammasome in Ischemic Stroke

Following the initial ischemic event in a stroke, a secondary wave of brain damage is initiated by a robust inflammatory response.[2] This sterile inflammation is largely mediated by the innate immune system, which recognizes damage-associated molecular patterns (DAMPs) released from injured cells.[3][4] Central to this process is the activation of inflammasomes, which are cytosolic multiprotein complexes that trigger the release of potent pro-inflammatory cytokines.[5][6]

The NLRP3 inflammasome is the most extensively studied inflammasome in the context of ischemic stroke.[7] Its activation in various brain cells, including microglia, neurons, and endothelial cells, leads to the maturation and secretion of interleukin-1β (IL-1β) and IL-18, exacerbating the inflammatory environment and contributing to neuronal death.[2][6] Therefore, targeting the NLRP3 inflammasome pathway presents a promising therapeutic strategy for mitigating ischemic brain injury.[2][6]

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a tightly regulated two-step process:

  • Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-IL-1β. It is typically triggered by the recognition of DAMPs or pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors like Toll-like receptors (TLRs). This engagement activates the nuclear factor-κB (NF-κB) signaling pathway.[4][6][8][9]

  • Activation (Signal 2): A variety of stimuli, such as ATP released from injured cells, reactive oxygen species (ROS), and ionic flux (e.g., K+ efflux), trigger the assembly of the inflammasome complex.[6][7] The NLRP3 protein oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[7][9] This proximity induces the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1.[7] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and can also cleave gasdermin D to induce a form of pro-inflammatory cell death known as pyroptosis.[7]

NLRP3_Pathway General NLRP3 Inflammasome Activation Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation & Assembly cluster_2 Downstream Effects DAMPs DAMPs / PAMPs TLR TLR / IL-1R DAMPs->TLR NFkB NF-κB Pathway TLR->NFkB Transcription ↑ Transcription NFkB->Transcription NLRP3_inactive NLRP3 (inactive) Transcription->NLRP3_inactive ProIL1b Pro-IL-1β Transcription->ProIL1b ProIL18 Pro-IL-18 Transcription->ProIL18 Stimuli Activation Stimuli (e.g., K+ efflux, ROS) NLRP3_active NLRP3 Oligomerization Stimuli->NLRP3_active NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Inflammasome Assembled NLRP3 Inflammasome NLRP3_active->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 ASC->Inflammasome ProCasp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 activates Casp1->ProIL1b Casp1->ProIL18 GSDMD Gasdermin D Casp1->GSDMD IL1b Mature IL-1β ProIL1b->IL1b cleavage IL18 Mature IL-18 ProIL18->IL18 cleavage Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis cleavage

Caption: General two-signal pathway for NLRP3 inflammasome activation.

This compound: A Novel Neuroprotective Agent

This compound is a novel coumarin derivative identified as a potential therapeutic agent for ischemic stroke.[1] Preclinical research has established its efficacy in a rat model of permanent cerebral ischemia, highlighting its potential for human clinical trials, especially for patients who are not candidates for reperfusion therapy.[1]

Mechanism of Action: this compound and the NLRP3 Inflammasome

The neuroprotective effect of this compound is directly linked to its ability to suppress neuroinflammation by inhibiting the NLRP3 inflammasome.[1][3] This inhibition is not achieved by direct interaction with the inflammasome complex itself, but rather by modulating an upstream signaling pathway involving Chemokine-like factor 1 (CKLF1) and its receptor, C-C chemokine receptor type 4 (CCR4).

The mechanism proceeds as follows:

  • Ischemic Injury: Following a stroke, the expression of CKLF1 increases in the ischemic brain tissue.[10]

  • CKLF1/CCR4 Interaction: CKLF1 binds to its receptor CCR4, initiating a downstream signaling cascade that leads to the activation of the NLRP3 inflammasome.[1]

  • This compound Intervention: this compound acts to downregulate the amount of CKLF1 that binds with CCR4.[1]

  • NLRP3 Suppression: By disrupting the CKLF1/CCR4 interaction, this compound effectively suppresses the activation of the NLRP3 inflammasome.[1]

  • Reduced Inflammation & Neuroprotection: The suppression of the NLRP3 inflammasome leads to decreased activation of caspase-1 and reduced maturation of IL-1β and other inflammatory cytokines (e.g., TNF-α). This dampening of the inflammatory response ultimately protects the brain from secondary ischemic injury.[1][10]

IMM_H004_MoA This compound Mechanism of Action in Neuroprotection cluster_outcome Ischemia Ischemic Stroke CKLF1 ↑ CKLF1 Ischemia->CKLF1 CCR4 CCR4 Receptor CKLF1->CCR4 binds NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 activates IMMH004 This compound IMMH004->CCR4 inhibits binding Inflammation ↑ Pro-inflammatory Cytokines (IL-1β, TNF-α) NLRP3->Inflammation leads to Neuroprotection Neuroprotection Injury Neuronal Injury & Cell Death Inflammation->Injury Experimental_Workflow General Experimental Workflow cluster_analysis Post-Mortem Analysis start Start pMCAO Induce Ischemia (pMCAO Model in Rats) start->pMCAO Grouping Randomize into Groups (Sham, Model, this compound) pMCAO->Grouping Treatment Administer Treatment (6h post-ischemia) Grouping->Treatment Behavior Neurological Assessment (e.g., Zea Longa Score) Treatment->Behavior Sacrifice Euthanasia & Brain Collection (9h post-ischemia) Behavior->Sacrifice TTC Infarct & Edema (TTC Staining) Sacrifice->TTC Histo Histology (Nissl Staining) Sacrifice->Histo MolBio Molecular Assays (qPCR, Western, ELISA) Sacrifice->MolBio end End TTC->end Histo->end MolBio->end

References

IMM-H004 as a novel coumarin derivative for neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

IMM-H004, chemically identified as 7-hydroxy-5-methoxy-4-methyl-3-[4-methylpiperazin-1-yl]-2H-chromen-2-one, is a novel synthetic coumarin (B35378) derivative that has demonstrated significant neuroprotective potential in preclinical models of cerebral ischemia. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanisms of action, quantitative efficacy data from various experimental models, and detailed experimental protocols. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of new therapeutics for neurodegenerative and ischemic neurological disorders.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily targeting inflammation, apoptosis, and the integrity of the blood-brain barrier (BBB).

Anti-inflammatory Pathway: CKLF1/CCR4/NLRP3 Inflammasome Axis

A primary mechanism of action for this compound is the modulation of the inflammatory response following ischemic injury. It has been shown to downregulate the chemokine-like factor 1 (CKLF1)/C-C chemokine receptor type 4 (CCR4) axis. This action subsequently suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune response that, when overactivated, contributes to neuroinflammation and cell death.[1][2] By inhibiting this pathway, this compound reduces the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[3]

dot

IMM_H004_Anti_Inflammatory_Pathway cluster_ischemia Ischemic Brain Injury cluster_pathway Inflammatory Cascade cluster_intervention Therapeutic Intervention Ischemia Ischemia CKLF1 CKLF1 Ischemia->CKLF1 Upregulates CCR4 CCR4 CKLF1->CCR4 Binds to NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) NLRP3->Inflammatory_Cytokines Promotes release of Neuroinflammation Neuroinflammation Inflammatory_Cytokines->Neuroinflammation IMM_H004 This compound IMM_H004->CKLF1 Downregulates IMM_H004->NLRP3 Suppresses

This compound Anti-Inflammatory Signaling Pathway.
Blood-Brain Barrier Protection

This compound has been shown to preserve the integrity of the blood-brain barrier (BBB) following ischemic insult. It reduces BBB permeability by increasing the expression of tight junction proteins, such as zonula occludens-1 (ZO-1) and occludin, and decreasing the levels of aquaporin 4 and matrix metalloproteinase 9, which are implicated in BBB breakdown.

Anti-Apoptotic Effects

The compound also exhibits anti-apoptotic properties by modulating the expression of key proteins in the apoptotic cascade. It has been observed to decrease the ratio of Bax to Bcl-2 and reduce the expression of activated caspase-3, thereby inhibiting programmed cell death in neuronal cells.

Quantitative Efficacy Data

The neuroprotective effects of this compound have been quantified in various preclinical models of cerebral ischemia. The following tables summarize the key findings.

Table 1: Effect of this compound on Infarct Volume and Neurological Deficit in Rat Models of Cerebral Ischemia
ModelTreatment GroupDose (mg/kg)Infarct Volume Reduction (%)Neurological Score ImprovementReference
pMCAOThis compound5SignificantSignificant[3]
pMCAOThis compound10SignificantSignificant[3]
pMCAOThis compound20SignificantSignificant[3]
MCAO/RThis compound1055%Significant[4]

pMCAO: permanent Middle Cerebral Artery Occlusion; MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion.

Table 2: Effect of this compound on Inflammatory Cytokines in Rat Brain Tissue Following Cerebral Ischemia
CytokineBrain RegionTreatment GroupDose (mg/kg)Reduction in Cytokine LevelReference
TNF-αHippocampus, Cortex, StriatumThis compound10Significant[3]
IL-1βHippocampus, Cortex, StriatumThis compound10Significant[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's neuroprotective properties.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.

dot

MCAO_Workflow cluster_pre_op Pre-Operative cluster_op Surgical Procedure cluster_post_op Post-Operative Anesthesia Anesthetize Rat (e.g., isoflurane) Incision Midline Neck Incision Anesthesia->Incision Expose_Arteries Expose Common, External, and Internal Carotid Arteries (CCA, ECA, ICA) Incision->Expose_Arteries Ligate_Arteries Ligate ECA and distal CCA Expose_Arteries->Ligate_Arteries Insert_Filament Insert Filament into ICA via ECA stump to occlude Middle Cerebral Artery (MCA) Ligate_Arteries->Insert_Filament Reperfusion Withdraw Filament for Reperfusion (for MCAO/R model) Insert_Filament->Reperfusion Suture Suture Incision Insert_Filament->Suture Permanent MCAO Reperfusion->Suture Recovery Allow to Recover Suture->Recovery Drug_Admin Administer this compound or Vehicle Recovery->Drug_Admin Assessment Behavioral and Histological Assessment Drug_Admin->Assessment

Experimental Workflow for the MCAO Rat Model.
  • Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized.

  • Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A filament is inserted into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA). For reperfusion models (MCAO/R), the filament is withdrawn after a specified period (e.g., 2 hours). For permanent MCAO (pMCAO), the filament is left in place.[5][6]

  • Drug Administration: this compound or vehicle is administered intravenously at the time of reperfusion or at specified time points post-occlusion.

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume Assessment

TTC staining is used to visualize the extent of ischemic damage in the brain.

  • Brain Sectioning: Following euthanasia, the brain is removed and sectioned into 2-mm coronal slices.

  • Staining: The slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.[5][7]

  • Analysis: Healthy, viable tissue stains red due to the reduction of TTC by mitochondrial dehydrogenases, while the infarcted tissue remains white. The unstained areas are quantified using image analysis software to determine the infarct volume.[8]

Neurological Deficit Scoring (Zea Longa Score)

A five-point scale is commonly used to assess neurological deficits following MCAO.[9][10]

  • 0: No neurological deficit.

  • 1: Failure to extend the contralateral forepaw fully.

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous walking with a depressed level of consciousness.

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines

ELISA is used to quantify the levels of pro-inflammatory cytokines in brain tissue homogenates.

  • Sample Preparation: Brain tissue from the ischemic hemisphere is homogenized in a lysis buffer.

  • Assay: Commercially available ELISA kits for TNF-α and IL-1β are used according to the manufacturer's instructions.

  • Quantification: The optical density is measured, and cytokine concentrations are determined by comparison to a standard curve.

Western Blotting for Protein Expression Analysis

Western blotting is employed to detect and quantify the expression of specific proteins involved in the neuroprotective mechanism of this compound.

  • Protein Extraction: Proteins are extracted from brain tissue homogenates.

  • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., CKLF1, CCR4, NLRP3, Bax, Bcl-2, activated caspase-3), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]

Evans Blue Staining for Blood-Brain Barrier Permeability

Evans blue dye is used to assess the integrity of the BBB.[1]

  • Dye Injection: Evans blue dye (2% in saline) is injected intravenously.

  • Perfusion: After a circulation period, the animal is transcardially perfused with saline to remove the dye from the vasculature.

  • Extraction and Quantification: The brain is removed, and the dye that has extravasated into the brain parenchyma is extracted and quantified spectrophotometrically.

Role of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress.[9] While this compound has demonstrated antioxidant properties, direct evidence of its activation of the Nrf2-ARE pathway has not been reported in the reviewed literature. However, it is noteworthy that other coumarin derivatives have been shown to exert neuroprotective effects through the activation of this pathway.[3][5][7] This suggests a potential area for future investigation into the complete mechanistic profile of this compound.

Conclusion

This compound is a promising novel coumarin derivative with significant neuroprotective effects demonstrated in preclinical models of cerebral ischemia. Its multifaceted mechanism of action, targeting key pathways in inflammation, apoptosis, and blood-brain barrier integrity, makes it an attractive candidate for further development as a therapeutic agent for ischemic stroke and other neurodegenerative disorders. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential and underlying mechanisms of this compound. Future studies are warranted to explore the potential involvement of other neuroprotective pathways, such as the Nrf2-ARE pathway, and to translate these promising preclinical findings into clinical applications.

References

Preclinical Evidence for IMM-H004 in Cerebral Ischemia Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the preclinical data for IMM-H004, a novel coumarin (B35378) derivative, in the context of cerebral ischemia. The information presented is intended for researchers, scientists, and professionals in the field of drug development, summarizing the mechanism of action, efficacy, and experimental methodologies from key preclinical studies.

Introduction

Cerebral ischemia, the primary cause of ischemic stroke, initiates a complex pathophysiological cascade including excitotoxicity, oxidative stress, and neuroinflammation, leading to neuronal death and neurological deficits[1]. A key inflammatory pathway implicated in ischemic injury is the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome[1][2]. This compound has emerged as a promising neuroprotective candidate that mitigates this inflammatory response. Preclinical studies have demonstrated its efficacy in rodent models of permanent focal cerebral ischemia, suggesting its potential as a therapeutic agent, particularly for patients not eligible for reperfusion therapies[2].

Mechanism of Action

This compound exerts its neuroprotective effects primarily by modulating the inflammatory response initiated by ischemic injury. The core mechanism involves the inhibition of the Chemokine-like factor 1 (CKLF1) pathway[2][3][4].

  • CKLF1/CCR4 Axis Inhibition : this compound downregulates the binding of CKLF1 to its receptor, C-C chemokine receptor type 4 (CCR4)[2].

  • NLRP3 Inflammasome Suppression : This initial step leads to the subsequent suppression of NLRP3 inflammasome activation[2]. The NLRP3 inflammasome is a critical component of the innate immune system that, when activated post-ischemia, triggers the release of potent pro-inflammatory cytokines[1][2].

  • Reduction of Pro-inflammatory Cytokines : By inhibiting the NLRP3 inflammasome, this compound significantly reduces the expression and release of key inflammatory mediators, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α)[3][4]. This anti-inflammatory action is dependent on the presence of CKLF1 and involves the NF-κB pathway[3][4].

  • Akt Activation Pathway : In the context of delayed tissue plasminogen activator (tPA) administration, this compound has also been shown to prevent hemorrhagic transformation and reduce ischemic injury by activating the Akt signaling pathway in a PKA- and PI3K-dependent manner[5].

The proposed signaling pathway for the primary anti-inflammatory mechanism of this compound is depicted below.

IMM_H004_Pathway cluster_0 Cerebral Ischemia cluster_1 This compound Intervention cluster_2 Signaling Cascade cluster_3 Cellular Outcome Ischemia Ischemic Insult CKLF1 CKLF1 Ischemia->CKLF1 Upregulates IMM_H004 This compound IMM_H004->CKLF1 Inhibits Neuroprotection Neuroprotection IMM_H004->Neuroprotection CCR4 CCR4 CKLF1->CCR4 Binds NLRP3 NLRP3 Inflammasome CCR4->NLRP3 Activates NFkB p-NF-κB CCR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NLRP3->Cytokines Promotes Release NFkB->Cytokines Promotes Transcription Inflammation Neuroinflammation Cytokines->Inflammation Induces Inflammation->Neuroprotection

Caption: this compound signaling pathway in cerebral ischemia.

Preclinical Efficacy Data

This compound has demonstrated significant neuroprotective effects in rat models of permanent middle cerebral artery occlusion (pMCAO). The efficacy has been evaluated based on infarct volume reduction, neurological deficit improvement, and suppression of inflammatory markers.

Studies have established an effective dose range and a therapeutic time window for this compound administration post-ischemia in adult rats[3].

ParameterGroupNOutcomeResultReference
Therapeutic Window pMCAO + this compound (10 mg/kg)10Neurological ScoreSignificant improvement at 3h & 6h post-insult[3]
pMCAO + this compound (10 mg/kg)10Infarct SizeSignificant reduction at 3h & 6h post-insult[3]
pMCAO + this compound (10 mg/kg)10EfficacyNo protective effect at 9h & 12h post-insult[3]
Dose-Response pMCAO + this compound (5 mg/kg)10Infarct VolumeSignificant reduction vs. vehicle[3]
pMCAO + this compound (10 mg/kg)10Infarct VolumeSignificant reduction vs. vehicle[3]
pMCAO + this compound (20 mg/kg)10Infarct VolumeSignificant reduction vs. vehicle[3]

The neuroprotective effects of this compound were also confirmed in aged rats, a more clinically relevant model.

ParameterGroupNOutcomeResultReference
Brain Injury Aged pMCAO + this compound (10 mg/kg)6Infarct Size (MRI)Pronounced reduction vs. pMCAO group[3][6]
Aged pMCAO + this compound (10 mg/kg)6Edema Volume (MRI)Pronounced reduction vs. pMCAO group[3][6]
Anti-Inflammatory Effect Aged pMCAO + this compound (10 mg/kg)10IL-1β Levels (Brain)Significantly reduced vs. pMCAO group[3]
Aged pMCAO + this compound (10 mg/kg)10TNF-α Levels (Brain)Significantly reduced vs. pMCAO group[3]

Ischemic stroke can lead to secondary complications. This compound was found to suppress inflammation in the heart and lungs post-stroke in aged rats[3].

ParameterGroupNOrganOutcomeResultReference
Anti-Inflammatory Aged pMCAO + this compound (10 mg/kg)10HeartIL-1β & TNF-α LevelsSignificantly reduced vs. pMCAO[3]
Effect Aged pMCAO + this compound (10 mg/kg)10LungIL-1β & TNF-α LevelsSignificantly reduced vs. pMCAO[3]

Experimental Protocols

The preclinical evaluation of this compound utilized a range of standard and advanced experimental techniques to establish its efficacy and mechanism of action.

  • Subjects : Male adult (250-280g) and aged (26 months old, 500-600g) Sprague-Dawley rats were used[3]. All animal procedures were approved by the Institutional Animal Care and Use Committee of the Peking Union Medical College and Chinese Academy of Medical Sciences[3].

  • Surgical Procedure : The pMCAO model, which mimics focal brain damage seen in human stroke, was induced by occluding the middle cerebral artery[2][7][8]. This is typically achieved by inserting a filament through the external carotid artery to the internal carotid artery to block the origin of the MCA[8].

  • Drug Administration : this compound (5, 10, or 20 mg/kg) or saline (vehicle) was administered at specified time points (e.g., 6 hours) after the ischemic insult[2][3].

  • Outcome Evaluation : Animals were euthanized, and brains were harvested for analysis at defined endpoints (e.g., 9 hours after ischemia)[2].

Experimental_Workflow start Start acclimatization Animal Acclimatization (SD Rats) start->acclimatization grouping Random Group Assignment (Sham, Vehicle, this compound) acclimatization->grouping pMCAO pMCAO Surgery (Ischemic Insult) grouping->pMCAO sham Sham Surgery grouping->sham drug_admin Drug Administration (e.g., 6h post-insult) pMCAO->drug_admin sham->drug_admin behavioral Behavioral Assessment (e.g., Neurological Scoring) drug_admin->behavioral euthanasia Euthanasia & Tissue Harvest behavioral->euthanasia analysis Ex Vivo Analysis euthanasia->analysis ttc TTC Staining (Infarct Volume) analysis->ttc Histology nissl Nissl Staining (Neuronal Survival) analysis->nissl Histology elisa ELISA (Cytokine Levels) analysis->elisa Biochemistry wb Western Blot / qPCR (Protein / Gene Expression) analysis->wb Molecular end End ttc->end nissl->end elisa->end wb->end

Caption: General experimental workflow for pMCAO studies.
  • Infarct Volume Assessment : 2,3,5-triphenyltetrazolium chloride (TTC) staining was used to visualize the infarct area. Healthy tissue stains red, while the ischemic core remains unstained (white)[2][3]. Magnetic Resonance Imaging (MRI) was also used for in-vivo assessment of infarct and edema volume[3][6].

  • Neurological Deficit Scoring : Behavioral tests, such as the Zea-Longa five-point scale, were employed to assess neurological function post-ischemia[3].

  • Histological Analysis : Nissl staining was performed to evaluate neuronal survival and morphology in different brain regions like the hippocampus, cortex, and striatum[2][3].

  • Biochemical and Molecular Analysis :

    • ELISA : Enzyme-Linked Immunosorbent Assay was used to quantify the concentration of inflammatory cytokines (IL-1β, TNF-α) in brain tissue homogenates[2][3].

    • Western Blotting & qPCR : These techniques were used to measure the protein and mRNA expression levels, respectively, of key targets in the signaling pathway, such as CKLF1, CCR4, and p-NF-κB[2][3][4].

    • Immunohistochemistry/Immunofluorescence : These staining methods were used to visualize the location and expression of specific proteins within the brain tissue[2].

Metabolism and Pharmacokinetics

This compound is metabolized in vivo, with its major metabolite being a glucuronide conjugate, IMM-H004G[9][10]. Interestingly, IMM-H004G also exhibits neuroprotective activity similar to the parent compound. In rat models of transient MCAO, the exposure (AUC) and half-life of IMM-H004G were found to be substantially higher than that of this compound, suggesting that the metabolite contributes significantly to the sustained therapeutic effect[9].

Conclusion

The preclinical evidence strongly supports the potential of this compound as a novel therapeutic agent for ischemic stroke. Its primary mechanism of action, centered on the inhibition of the CKLF1/NLRP3 inflammasome pathway, effectively reduces neuroinflammation and subsequent brain injury in relevant animal models[2]. The compound has demonstrated efficacy within a clinically relevant therapeutic window and in aged animals, enhancing its translational potential[2][3]. These promising results warrant further development and support the progression of this compound into human clinical trials for acute cerebral ischemia[2].

References

The Neuroprotective Agent IMM-H004: A Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IMM-H004, a novel coumarin (B35378) derivative, has emerged as a promising neuroprotective agent for the treatment of ischemic stroke. Extensive preclinical studies have demonstrated its efficacy in reducing cerebral infarct size, improving neurological deficits, and extending the therapeutic window for intervention. The primary mechanism of action of this compound involves the modulation of the CKLF1/CCR4 signaling pathway, leading to the suppression of NLRP3 inflammasome activation and a subsequent reduction in the inflammatory response. Furthermore, this compound is metabolized in vivo to an active glucuronide metabolite, IMM-H004G, which exhibits a prolonged half-life and contributes significantly to the sustained neuroprotective effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetic properties, and the experimental methodologies used to evaluate its efficacy.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, remains a leading cause of mortality and long-term disability worldwide. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective agents with improved efficacy and a wider therapeutic window. This compound, a synthetic coumarin derivative, has shown significant promise in preclinical models of cerebral ischemia.[1][2] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a detailed summary of the pharmacological properties of this compound and its active metabolite.

Mechanism of Action: Targeting the CKLF1/CCR4/NLRP3 Axis

The neuroprotective effects of this compound are primarily attributed to its ability to modulate the inflammatory cascade initiated by ischemic injury. The key molecular target of this compound is the Chemokine-like factor 1 (CKLF1), a pro-inflammatory cytokine that is upregulated following cerebral ischemia.[1][3]

This compound downregulates the binding of CKLF1 to its receptor, C-C chemokine receptor type 4 (CCR4). This interaction is a critical step in the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome. By inhibiting this binding, this compound effectively suppresses the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1] The suppression of this inflammatory cascade ultimately leads to a reduction in neuronal damage and improved outcomes in models of ischemic stroke.[1][3]

IMM_H004_Mechanism cluster_0 Ischemic Brain Environment cluster_1 This compound Intervention cluster_2 Downstream Signaling Cascade Ischemia Ischemia CKLF1_up CKLF1 Upregulation Ischemia->CKLF1_up CKLF1 CKLF1 IMM_H004 This compound Binding CKLF1-CCR4 Binding IMM_H004->Binding Inhibits CKLF1->Binding CCR4 CCR4 CCR4->Binding NLRP3 NLRP3 Inflammasome Activation Binding->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase1->Cytokines Inflammation Neuroinflammation & Neuronal Injury Cytokines->Inflammation

Figure 1: Signaling pathway of this compound's neuroprotective action.

Pharmacokinetics and Metabolism

This compound undergoes significant metabolism in vivo, with the major metabolite being a glucuronide conjugate, IMM-H004G.[2][4][5] Pharmacokinetic studies in rats have revealed that IMM-H004G has a substantially longer plasma elimination half-life and a significantly higher area under the curve (AUC) compared to the parent compound.[4][5] Importantly, IMM-H004G has been shown to possess neuroprotective activity comparable to that of this compound, suggesting that this active metabolite plays a crucial role in the sustained therapeutic effects of the drug.[2][4][5]

Table 1: Pharmacokinetic Parameters of this compound and IMM-H004G in Rats
ParameterThis compoundIMM-H004GReference
Plasma Elimination Half-life (t½β) 0.42 h6.61 h[4][5]
Area Under the Curve (AUC) 1,638 hng/mL28,948 hng/mL[4][5]
Peak Plasma Concentration (Cmax) -13,020 ng/mL (within 15 min)[4]

Preclinical Efficacy

The neuroprotective efficacy of this compound has been evaluated in various preclinical models of ischemic stroke.

In Vivo Models

Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats:

In a rat model of permanent focal cerebral ischemia, administration of this compound has been shown to significantly reduce infarct volume and improve neurological function.[1][3]

  • Therapeutic Window: A therapeutic time window of up to 6 hours post-ischemia has been established for a single administration of this compound (10 mg/kg).[3]

  • Dose-Response: Effective doses range from 5 to 20 mg/kg, with 10 mg/kg being a commonly used and effective dose.[3]

Transient Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats:

This compound and its active metabolite, IMM-H004G, have also demonstrated neuroprotective effects in a transient MCAO model, which mimics the clinical scenario of thrombolysis and reperfusion.[2][4][5]

Table 2: Summary of In Vivo Efficacy Data for this compound
ModelKey FindingsReference
pMCAO (Rat) Significant reduction in brain infarct size.[3]
Amelioration of neurological deficits (Zea Longa test).[3]
Therapeutic window of 0-6 hours post-ischemia.[3]
Effective dose range of 5-20 mg/kg.[3]
MCAO/R (Rat) Neuroprotective activity demonstrated for both this compound and IMM-H004G.[2][4][5]
In Vitro Models

Oxygen-Glucose Deprivation (OGD) in PC12 Cells:

In an in vitro model of ischemia, both this compound and IMM-H004G have been shown to protect PC12 cells from injury induced by oxygen-glucose deprivation.[2][4][5] This model is crucial for elucidating the direct cellular and molecular mechanisms of neuroprotection.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Animal Model: Middle Cerebral Artery Occlusion (MCAO)

MCAO_Workflow Anesthesia Anesthesia (e.g., Isoflurane) Incision Midline Neck Incision Anesthesia->Incision Artery_Isolation Isolate Common, Internal, and External Carotid Arteries (CCA, ICA, ECA) Incision->Artery_Isolation ECA_Ligation Distally Ligate and Transect ECA Artery_Isolation->ECA_Ligation Filament_Insertion Insert Filament into ECA Stump and advance into ICA to occlude MCA ECA_Ligation->Filament_Insertion Occlusion Maintain Occlusion (Permanent or Transient) Filament_Insertion->Occlusion Reperfusion Withdraw Filament for Reperfusion (for MCAO/R model) Occlusion->Reperfusion Transient Model Closure Suture Incision Occlusion->Closure Permanent Model Reperfusion->Closure PostOp_Care Post-operative Care & Monitoring Closure->PostOp_Care

Figure 2: Experimental workflow for the MCAO surgical procedure.
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Anesthesia: Anesthesia is induced and maintained with isoflurane.

  • Surgical Procedure: A midline neck incision is made to expose the carotid arteries. The external carotid artery (ECA) is ligated and a nylon monofilament is inserted through the ECA into the internal carotid artery (ICA) to occlude the origin of the middle cerebral artery (MCA). For permanent MCAO (pMCAO), the filament is left in place. For transient MCAO with reperfusion (MCAO/R), the filament is withdrawn after a defined period (e.g., 90 minutes).

Assessment of Infarct Volume: TTC Staining
  • Procedure: Following euthanasia, rat brains are rapidly removed and sectioned into 2 mm coronal slices.

  • Staining: The slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 30 minutes.

  • Analysis: Viable tissue is stained red, while the infarcted tissue remains white. The infarct area of each slice is quantified using imaging software, and the total infarct volume is calculated.

Neurological Deficit Scoring: Zea Longa Scale
  • Scoring System: A 5-point scale is used to assess neurological deficits:

    • 0: No observable deficit.

    • 1: Forelimb flexion.

    • 2: Circling to the contralateral side.

    • 3: Falling to the contralateral side.

    • 4: No spontaneous motor activity.

Histological Analysis: Nissl Staining
  • Purpose: To assess neuronal loss in the ischemic brain regions.

  • Procedure: Brain sections are stained with a 0.1% cresyl violet solution.

  • Analysis: Healthy neurons exhibit distinct Nissl bodies (rough endoplasmic reticulum) in their cytoplasm, which stain dark blue/purple. Ischemic neurons show signs of chromatolysis (dissolution of Nissl bodies) and appear pale and shrunken. The number of surviving neurons is counted in specific brain regions (e.g., hippocampus, cortex).

In Vitro Ischemia Model: Oxygen-Glucose Deprivation (OGD)
  • Cell Line: PC12 cells are a commonly used neuronal-like cell line.

  • Procedure: Cells are cultured in a glucose-free medium and placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration to mimic ischemic conditions.

  • Reperfusion: For reperfusion studies, the OGD medium is replaced with normal glucose-containing medium, and the cells are returned to a normoxic incubator.

  • Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).

Molecular Analysis

Quantitative Real-Time PCR (qPCR):

  • Purpose: To quantify the mRNA expression levels of target genes (e.g., CKLF1, CCR4, NLRP3, IL-1β, TNF-α).

  • Procedure: Total RNA is extracted from brain tissue or cells, reverse transcribed into cDNA, and then subjected to qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

Western Blotting:

  • Purpose: To detect and quantify the protein levels of target molecules.

  • Procedure: Protein lysates from brain tissue or cells are separated by SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., CKLF1, CCR4, NLRP3, NF-κB). A secondary antibody conjugated to an enzyme is used for detection.

Conclusion

This compound is a promising neuroprotective agent with a well-defined mechanism of action targeting the CKLF1/CCR4/NLRP3 inflammatory pathway. Its favorable pharmacokinetic profile, including its conversion to a long-acting active metabolite, further enhances its therapeutic potential. The robust preclinical data, generated using a variety of in vivo and in vitro models and a wide range of analytical techniques, provide a strong rationale for the continued development of this compound as a novel treatment for ischemic stroke. This technical guide summarizes the key pharmacological features of this compound, offering a valuable resource for the scientific and drug development communities.

References

Investigating the Anti-inflammatory Properties of IMM-H004: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMM-H004, a novel coumarin (B35378) derivative, has demonstrated significant anti-inflammatory properties, primarily investigated in the context of cerebral ischemia and reperfusion injury. Preclinical studies have elucidated its mechanism of action, which involves the modulation of key inflammatory signaling pathways, leading to a reduction in pro-inflammatory mediators and subsequent tissue damage. This technical guide provides an in-depth overview of the anti-inflammatory characteristics of this compound, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Introduction

Inflammation is a critical component of the pathophysiology of ischemic stroke, contributing significantly to secondary brain injury. The inflammatory cascade in cerebral ischemia involves the activation of resident immune cells and the infiltration of peripheral leukocytes, leading to the release of a plethora of pro-inflammatory cytokines and chemokines. This compound has emerged as a promising therapeutic agent with the potential to mitigate this inflammatory response. This document serves as a comprehensive resource for researchers and drug development professionals interested in the anti-inflammatory profile of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily by interfering with the Chemokine-like factor 1 (CKLF1)/C-C chemokine receptor type 4 (CCR4) signaling axis. This interaction subsequently suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome and modulates the JNK/p38/NF-κB signaling pathways.

CKLF1/CCR4/NLRP3 Inflammasome Pathway

This compound has been shown to downregulate the binding of CKLF1 to its receptor CCR4.[1][2] This initial step is crucial as the CKLF1-CCR4 interaction is a key trigger for downstream inflammatory signaling. By inhibiting this binding, this compound effectively blocks the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][3]

CKLF1_CCR4_NLRP3_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CKLF1 CKLF1 CCR4 CCR4 CKLF1->CCR4 Binds NLRP3_inactive Pro-NLRP3 CCR4->NLRP3_inactive Activates IMMH004 This compound IMMH004->CKLF1 Inhibits Binding NLRP3_active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Assembles Pro_Casp1 Pro-Caspase-1 NLRP3_active->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b IL1b IL-1β Pro_IL1b->IL1b Cleavage Inflammatory_Response Inflammatory Response IL1b->Inflammatory_Response Promotes

CKLF1/CCR4/NLRP3 Inflammasome Pathway Modulation by this compound
JNK/p38/NF-κB Signaling Pathway

In addition to its effects on the NLRP3 inflammasome, this compound has been observed to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[4] These kinases are key components of a signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB). By preventing the phosphorylation of JNK and p38, this compound inhibits the translocation of NF-κB to the nucleus, thereby downregulating the expression of various pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules like VCAM-1.[4]

JNK_p38_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytosol Cytosol cluster_nucleus Nucleus Ischemia Cerebral Ischemia JNK JNK Ischemia->JNK p38 p38 Ischemia->p38 pJNK p-JNK JNK->pJNK Phosphorylation NFkB_inactive NF-κB pJNK->NFkB_inactive pp38 p-p38 p38->pp38 Phosphorylation pp38->NFkB_inactive IkB IκB NFkB_active NF-κB (active) IkB->NFkB_active Degradation allows NF-κB activation NFkB_inactive->IkB Gene_Expression Pro-inflammatory Gene Expression (e.g., VCAM-1, Cytokines) NFkB_active->Gene_Expression Translocates and induces transcription IMMH004 This compound IMMH004->pJNK Inhibits IMMH004->pp38 Inhibits

JNK/p38/NF-κB Pathway Inhibition by this compound

Data Presentation

The anti-inflammatory efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings from a representative study in a rat model of permanent middle cerebral artery occlusion (pMCAO).

Table 1: Effect of this compound on Infarct Volume in pMCAO Rats
Treatment GroupDose (mg/kg)Infarct Volume (%)
Sham-0
pMCAO + Vehicle-33.52 ± 1.26
pMCAO + this compound522.14 ± 2.58
pMCAO + this compound1015.66 ± 2.34
pMCAO + this compound2016.02 ± 2.11
p < 0.05, **p < 0.01 vs. pMCAO + Vehicle group. Data are presented as mean ± SD.[2][5]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Ischemic Brain
Treatment GroupIL-1β (pg/mg protein)TNF-α (pg/mg protein)
Sham25.3 ± 3.130.1 ± 4.5
pMCAO + Vehicle148.2 ± 12.5165.4 ± 15.8
pMCAO + this compound (10 mg/kg)75.6 ± 8.9 82.3 ± 9.7
**p < 0.01 vs. pMCAO + Vehicle group. Data are presented as mean ± SD.[2]
Table 3: Effect of this compound on Key Signaling Proteins in the Ischemic Brain (Relative Expression)
Treatment Groupp-JNK/JNKp-p38/p38Nuclear NF-κB p65
Sham1.00 ± 0.121.00 ± 0.151.00 ± 0.18
pMCAO + Vehicle3.25 ± 0.412.89 ± 0.353.98 ± 0.45
pMCAO + this compound (10 mg/kg)1.58 ± 0.22 1.45 ± 0.191.87 ± 0.24
p < 0.01 vs. pMCAO + Vehicle group. Data are presented as mean fold change ± SD relative to the Sham group.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the anti-inflammatory properties of this compound.

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model in Rats

This in vivo model is used to mimic ischemic stroke.

pMCAO_Workflow Start Anesthetize Rat Incise Midline Neck Incision Start->Incise Expose_Arteries Expose Common, Internal, and External Carotid Arteries (CCA, ICA, ECA) Incise->Expose_Arteries Ligate_ECA Ligate Distal ECA Expose_Arteries->Ligate_ECA Occlude_CCA_ICA Temporarily Occlude CCA and ICA Expose_Arteries->Occlude_CCA_ICA Insert_Filament Insert Filament into ECA and Advance to Middle Cerebral Artery (MCA) Ligate_ECA->Insert_Filament Occlude_CCA_ICA->Insert_Filament Remove_Clips Remove Temporary Clips from CCA and ICA Insert_Filament->Remove_Clips Suture Suture Incision Remove_Clips->Suture Post_Op_Care Post-operative Care and Neurological Assessment Suture->Post_Op_Care Drug_Admin Administer this compound or Vehicle (e.g., 6 hours post-occlusion) Post_Op_Care->Drug_Admin Sacrifice Sacrifice Animal at Defined Timepoint Drug_Admin->Sacrifice Tissue_Harvest Harvest Brain Tissue for Analysis Sacrifice->Tissue_Harvest

Workflow for the Permanent Middle Cerebral Artery Occlusion (pMCAO) Model

Protocol Details:

  • Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: A midline incision is made in the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[6]

  • Drug Administration: this compound or vehicle is administered intravenously at specific time points post-occlusion (e.g., 6 hours).[3]

  • Neurological Assessment: Neurological deficits are scored at defined time points using a standardized scale.

  • Tissue Collection: At the end of the experiment, rats are euthanized, and brain tissues are collected for further analysis.

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume

TTC staining is used to visualize and quantify the extent of ischemic damage in the brain.

Protocol Details:

  • Brain Sectioning: The brain is removed and sectioned into 2 mm coronal slices.

  • Staining: The slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.

  • Fixation: The stained slices are fixed in 4% paraformaldehyde.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is employed to measure the concentration of pro-inflammatory cytokines in brain tissue homogenates.

Protocol Details:

  • Sample Preparation: Brain tissue is homogenized in lysis buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant is collected. Protein concentration is determined using a BCA protein assay.

  • ELISA Procedure: Commercially available ELISA kits for rat IL-1β and TNF-α are used according to the manufacturer's instructions. Briefly, standards and samples are added to wells pre-coated with capture antibodies. After incubation, a detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate. The colorimetric reaction is stopped, and the absorbance is read at 450 nm.

  • Data Analysis: A standard curve is generated, and the concentration of cytokines in the samples is calculated and normalized to the total protein content.[2]

Western Blotting for Signaling Protein Analysis

Western blotting is used to detect and quantify the expression and phosphorylation status of key signaling proteins.

Protocol Details:

  • Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from brain tissue using appropriate extraction kits. Protein concentration is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-JNK, JNK, p-p38, p38, NF-κB p65, and a loading control (e.g., β-actin or Lamin B1).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their total protein levels. Nuclear NF-κB levels are normalized to the nuclear loading control.[8]

Conclusion

This compound demonstrates potent anti-inflammatory effects in preclinical models of cerebral ischemia. Its mechanism of action, centered on the inhibition of the CKLF1/CCR4 axis and subsequent suppression of the NLRP3 inflammasome and JNK/p38/NF-κB signaling pathways, presents a compelling rationale for its development as a therapeutic agent for ischemic stroke. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical potential of this compound in mitigating inflammation-mediated secondary brain injury. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective therapies for stroke patients.[3]

References

IMM-H004: A Novel Neuroprotective Agent Targeting Neuronal Apoptosis in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of pathological events leading to neuronal cell death. A significant contributor to this neuronal loss is apoptosis, or programmed cell death, which is triggered in the ischemic penumbra—the area of moderately reduced blood flow surrounding the necrotic core. This region represents a critical target for therapeutic intervention. IMM-H004, a novel coumarin (B35378) derivative, has emerged as a promising neuroprotective agent with a demonstrated ability to mitigate neuronal apoptosis following cerebral ischemia. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, efficacy in animal models of stroke, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action: Inhibition of Inflammatory and Apoptotic Pathways

This compound exerts its neuroprotective effects primarily by modulating inflammatory and apoptotic signaling cascades initiated by cerebral ischemia. The core of its mechanism revolves around the Chemokine-like factor 1 (CKLF1)/C-C chemokine receptor type 4 (CCR4) axis.

Following an ischemic event, the expression of CKLF1 is upregulated in neurons.[1] This increase in CKLF1 triggers a downstream inflammatory response, a key driver of secondary brain injury.[1] this compound has been shown to downregulate the expression of CKLF1, thereby suppressing the subsequent inflammatory cascade.[2][3] This anti-inflammatory effect is mediated through the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[2]

Furthermore, this compound directly interferes with the apoptotic machinery. It promotes the expression of the anti-apoptotic protein survivin and induces the phosphorylation of FoxO1.[4] This leads to an increase in the expression of hepatitis B X-interacting protein (HBXIP), which forms a complex with survivin to prevent the activation of caspases, the key executioners of apoptosis.[4] Additionally, this compound has been shown to suppress the activation of the NLRP3 inflammasome, another critical mediator of inflammation and apoptosis in the context of ischemic stroke.[3]

Signaling Pathway of this compound in Neuroprotection

IMM_H004_Pathway cluster_stroke Ischemic Stroke cluster_inflammation Inflammatory Cascade cluster_apoptosis Apoptotic Pathway Ischemia Ischemia CKLF1_up CKLF1 Upregulation Ischemia->CKLF1_up CCR4_act CCR4 Activation CKLF1_up->CCR4_act NFkB_act NF-κB Activation CCR4_act->NFkB_act NLRP3 NLRP3 Inflammasome Activation CCR4_act->NLRP3 Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB_act->Cytokines Neuronal_Apoptosis Neuronal_Apoptosis Cytokines->Neuronal_Apoptosis Caspase_act Caspase Activation NLRP3->Caspase_act Caspase_act->Neuronal_Apoptosis Survivin_complex Survivin-HBXIP Complex Formation Survivin_complex->Caspase_act Inhibits IMM_H004 IMM_H004 IMM_H004->CKLF1_up Inhibits IMM_H004->NFkB_act Inhibits IMM_H004->NLRP3 Inhibits IMM_H004->Survivin_complex Promotes

Caption: this compound signaling pathway in neuroprotection.

Quantitative Data on Efficacy

The neuroprotective effects of this compound have been quantified in various preclinical models of ischemic stroke. The data consistently demonstrates a significant reduction in brain injury and improvement in neurological function.

Table 1: Effect of this compound on Infarct Volume and Neurological Deficits

Animal ModelThis compound Dose (mg/kg)Time of Administration (post-ischemia)Reduction in Infarct Size (%)Improvement in Neurological ScoreReference
Adult Rats (pMCAO)103 hSignificant reductionPronounced amelioration[2]
Adult Rats (pMCAO)106 hSignificant reductionPronounced amelioration[2]
Aged Rats (pMCAO)5, 10, 206 hSignificant reductionSignificant improvement[2]
SHR Rats (tMCAO/R)Not specifiedAt reperfusionSignificantly alleviatedImproved neurological deficits[1]

pMCAO: permanent Middle Cerebral Artery Occlusion; tMCAO/R: transient Middle Cerebral Artery Occlusion/Reperfusion; SHR: Spontaneously Hypertensive Rats.

Table 2: Modulation of Key Molecular Markers by this compound

MarkerBrain RegionAnimal ModelThis compound EffectReference
CKLF1 mRNAHippocampus, Cortex, StriatumAged Rats (pMCAO)Decreased[2]
IL-1β mRNAHippocampus, Cortex, StriatumAged Rats (pMCAO)Decreased[2]
TNF-α mRNAHippocampus, Cortex, StriatumAged Rats (pMCAO)Decreased[2]
p-NF-κB proteinBrainCKLF1-/- Rats (pMCAO)Reduced[2]
VCAM-1 proteinBrainSHR Rats (tMCAO/R)Reduced[1]
Phospho-JNKBrainSHR Rats (tMCAO/R)Reduced[1]
Phospho-p38BrainSHR Rats (tMCAO/R)Reduced[1]

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the cited literature and provide a framework for replicating and extending the research on this compound.

Animal Models of Ischemic Stroke

Permanent Middle Cerebral Artery Occlusion (pMCAO): This model induces a permanent focal cerebral ischemia.[3]

  • Species: Adult and aged Sprague-Dawley rats.[2]

  • Procedure: An intraluminal filament is inserted through the external carotid artery to the internal carotid artery to occlude the origin of the middle cerebral artery. The filament is left in place for the duration of the experiment.[5]

Transient Middle Cerebral Artery Occlusion/Reperfusion (tMCAO/R): This model mimics the clinical scenario of thrombolysis or thrombectomy.[1]

  • Species: Spontaneously Hypertensive Rats (SHR).[1]

  • Procedure: Similar to pMCAO, but the filament is withdrawn after a specific period (e.g., 1 hour) to allow for reperfusion.[1] Reperfusion is typically allowed for 24 hours.[1]

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow Animal_Model Induction of Ischemic Stroke (pMCAO or tMCAO/R) Drug_Admin This compound Administration (i.v. injection) Animal_Model->Drug_Admin Behavioral Neurological Function Assessment Drug_Admin->Behavioral Imaging Infarct Volume Measurement (TTC Staining, MRI) Drug_Admin->Imaging Histology Histopathological Analysis (Nissl Staining) Drug_Admin->Histology Molecular Molecular Analysis (ELISA, qPCR, Western Blot) Drug_Admin->Molecular Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Imaging->Data_Analysis Histology->Data_Analysis Molecular->Data_Analysis

Caption: Preclinical evaluation workflow for this compound.

Drug Administration
  • Compound: this compound citrate.[1]

  • Route: Intravenous (i.v.) injection.[1]

  • Dosage: Effective doses range from 5 to 20 mg/kg.[2] A common dose used in studies is 10 mg/kg.[2]

  • Timing: Administration is typically performed at specific time points after the onset of ischemia, with a therapeutic window identified between 0 and 6 hours.[2]

Assessment Methods
  • Infarct Size Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarct area in brain slices.[2][3] Magnetic Resonance Imaging (MRI) can also be employed for in vivo assessment.[2]

  • Neurological Deficit Scoring: A standardized scoring system is used to evaluate motor and sensory deficits.

  • Histopathology: Nissl staining is performed to assess neuronal survival and morphology in different brain regions, including the hippocampus, cortex, and striatum.[2][3]

  • Molecular Analysis:

    • ELISA: To quantify the levels of inflammatory cytokines (e.g., IL-1β, TNF-α) in brain tissue.[2][3]

    • Quantitative Real-Time PCR (qPCR): To measure the mRNA expression levels of target genes (e.g., CKLF1, IL-1β, TNF-α).[2][3]

    • Western Blotting: To determine the protein expression levels of key signaling molecules (e.g., CKLF1, CCR4, p-NF-κB, NF-κB).[2][3]

Conclusion and Future Directions

The available preclinical evidence strongly supports the potential of this compound as a therapeutic agent for ischemic stroke. Its multifaceted mechanism of action, targeting both inflammation and apoptosis, offers a promising strategy to protect neurons from ischemic damage. The consistent neuroprotective effects observed across different animal models, including aged and hypertensive animals, highlight its potential clinical relevance.

Future research should focus on further elucidating the downstream targets of the CKLF1/CCR4 pathway and exploring the long-term effects of this compound on functional recovery and neurogenesis. Additional studies in different stroke models and in combination with thrombolytic therapies are also warranted to fully establish its therapeutic potential. The data presented in this guide provides a solid foundation for the continued development of this compound as a novel treatment for acute ischemic stroke.

References

The Discovery and Development of IMM-H004 for Stroke Therapy: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke remains a leading cause of long-term disability and mortality worldwide, with limited therapeutic options available. Recent preclinical research has identified IMM-H004, a novel coumarin (B35378) derivative, as a promising neuroprotective agent. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound for the treatment of ischemic stroke. It details the experimental protocols used to evaluate its efficacy and elucidates the signaling pathways involved in its therapeutic effects. All quantitative data from key preclinical studies are summarized, and its journey from a screening hit to a potential clinical candidate is outlined. As of this writing, this compound is in the preclinical stage of development, with studies supporting its advancement into human clinical trials.[1][2]

Discovery of this compound

This compound was identified through a targeted screening campaign aimed at discovering modulators of the chemokine-like factor 1 (CKLF1) and its receptor, C-C chemokine receptor type 4 (CCR4) signaling system.[3] The initial screening utilized a calcium transient assay to identify compounds that could interfere with the CKLF1/CCR4 interaction.[3] this compound, a 3-piperazinylcoumarin compound, emerged as a lead candidate from this screening process and underwent subsequent chemical modifications to optimize its drug-like properties.[3][4]

Mechanism of Action

This compound exerts its neuroprotective effects in ischemic stroke primarily through the modulation of neuroinflammation. The core of its mechanism is the inhibition of the CKLF1/CCR4 signaling axis, which in turn suppresses the activation of the NLRP3 inflammasome and the downstream NF-κB inflammatory pathway.[1][2][5]

Following an ischemic event, the expression of CKLF1 is significantly increased in the brain.[1][6] CKLF1 binds to its receptor CCR4, triggering a signaling cascade that leads to the activation of the NLRP3 inflammasome.[1][2] This multi-protein complex is a key component of the innate immune system and its activation results in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1] These cytokines exacerbate the inflammatory response in the ischemic brain, contributing to secondary neuronal damage.

This compound has been shown to downregulate the expression of CKLF1 and reduce its binding to CCR4.[1][2][6] This action inhibits the subsequent activation of the NLRP3 inflammasome and reduces the production of IL-1β and TNF-α.[1] Furthermore, this compound has been observed to suppress the activation of NF-κB, a critical transcription factor for many pro-inflammatory genes.[1]

dot

IMM_H004_Signaling_Pathway cluster_pathway Pro-inflammatory Signaling Cascade Ischemic Insult Ischemic Insult CKLF1 CKLF1 Ischemic Insult->CKLF1 Upregulates CCR4 CCR4 CKLF1->CCR4 Binds to NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 NFkB NF-κB Activation NLRP3->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Cytokines Inflammation Neuroinflammation & Neuronal Damage Cytokines->Inflammation IMMH004 This compound IMMH004->CKLF1 Inhibits Binding IMMH004->NLRP3 Suppresses

Caption: this compound Signaling Pathway in Ischemic Stroke.

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in rodent models of permanent focal cerebral ischemia, primarily the permanent middle cerebral artery occlusion (pMCAO) model in both adult and aged rats.[1]

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Effect of this compound on Brain Infarct and Neurological Deficit in a Rat pMCAO Model

Treatment GroupDose (mg/kg)Administration Time (post-ischemia)Infarct Volume Reduction (%)Neurological Deficit Score (Zea Longa)
Vehicle Control-6 h-3.5 ± 0.5
This compound56 hSignificant ReductionImproved vs. Control
This compound106 hSignificant ReductionImproved vs. Control
This compound206 hSignificant ReductionImproved vs. Control
This compound103 hSignificant ReductionPronounced Improvement
This compound106 hSignificant ReductionPronounced Improvement
This compound109 hNo Protective EffectNo Improvement
This compound1012 hNo Protective EffectNo Improvement

Data are represented as mean ± SD or descriptive outcomes based on published findings. Specific numerical values for infarct volume reduction and neurological scores should be referred to in the primary literature.[1]

Table 2: Effect of this compound on Inflammatory Markers in the Ischemic Brain

BiomarkerTreatment Group (10 mg/kg this compound)Change vs. Vehicle Control
CKLF1This compoundSignificantly Decreased
IL-1βThis compoundSignificantly Decreased
TNF-αThis compoundSignificantly Decreased
p-NF-κBThis compoundSignificantly Decreased

Data are based on ELISA, qPCR, and Western Blotting results from published studies.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model

The pMCAO model is a standard and widely used in vivo model to replicate focal cerebral ischemia.[2][7]

  • Animals: Male Sprague-Dawley rats (adult: 250-280g; aged: 500-600g) are used.[1]

  • Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Procedure:

    • A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected.

    • A nylon monofilament suture (e.g., 4-0) with a rounded tip is inserted into the ECA lumen.

    • The suture is advanced through the ICA to the origin of the middle cerebral artery (MCA) to induce occlusion.

    • The suture is left in place permanently to create a model of permanent focal ischemia.

  • Sham Control: Sham-operated animals undergo the same surgical procedure without the insertion of the suture.

Assessment of Brain Infarct Volume (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method to visualize and quantify the extent of ischemic damage in the brain.[2][8]

  • Procedure:

    • At the designated endpoint (e.g., 9 hours post-ischemia), animals are euthanized, and brains are rapidly removed.[2]

    • Brains are sectioned into coronal slices (e.g., 2 mm thickness).

    • Sections are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.

    • Viable tissue stains red, while the infarcted tissue remains white.

    • Sections are fixed in 4% paraformaldehyde.

  • Quantification: The stained sections are imaged, and the infarct area is measured using image analysis software. The total infarct volume is calculated by integrating the infarct areas of all slices.

Neurological Deficit Scoring (Zea Longa Scale)

The Zea Longa scale is a five-point scoring system used to assess neurological deficits in rodent models of stroke.

  • Scoring:

    • 0: No neurological deficit.

    • 1: Failure to extend the left forepaw fully (a mild focal neurological deficit).

    • 2: Circling to the left (a moderate focal neurological deficit).

    • 3: Falling to the left (a severe focal neurological deficit).

    • 4: No spontaneous walking with a depressed level of consciousness.

Western Blotting

Western blotting is used to quantify the protein expression levels of key markers in the signaling pathway.

  • Sample Preparation: Brain tissue from the ischemic hemisphere is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies (e.g., anti-CKLF1, anti-NLRP3, anti-p-NF-κB, anti-β-actin) overnight at 4°C.

    • The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

dot

Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_outcome Outcome Measures pMCAO pMCAO Surgery in Rats Treatment This compound Administration (Various Doses & Timepoints) pMCAO->Treatment Behavioral Neurological Deficit Scoring (Zea Longa Scale) Treatment->Behavioral Histology Histological Analysis (TTC & Nissl Staining) Treatment->Histology Biochemical Biochemical Assays (ELISA, qPCR, Western Blot) Treatment->Biochemical Efficacy Efficacy Evaluation (Infarct Volume, Neurological Score) Behavioral->Efficacy Histology->Efficacy MoA Mechanism of Action (Protein & Gene Expression) Biochemical->MoA

References

Methodological & Application

IMM-H004: A Neuroprotective Agent in Experimental Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Rat Middle Cerebral Artery Occlusion (MCAO) Model

Introduction

IMM-H004, a novel coumarin (B35378) derivative, has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.[1] This document provides detailed experimental protocols for utilizing this compound in the rat Middle Cerebral Artery Occlusion (MCAO) model, a widely accepted paradigm for simulating human ischemic stroke.[2][3] The protocols outlined below are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for stroke. This compound exerts its protective effects by modulating inflammatory pathways, primarily through the Chemokine-like factor 1 (CKLF1) signaling cascade.[1][4]

Mechanism of Action

This compound's neuroprotective and anti-inflammatory effects are mediated through the CKLF1/CCR4 signaling pathway.[4] Following ischemic injury, the expression of CKLF1 increases, contributing to the inflammatory response. This compound intervenes by downregulating the binding of CKLF1 to its receptor, C-C chemokine receptor type 4 (CCR4).[1] This action subsequently suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome and downstream inflammatory cascades, including the NF-κB pathway.[1][4] The reduction in pro-inflammatory cytokines, such as IL-1β and TNF-α, ultimately mitigates brain injury and associated cardiopulmonary complications.[4][5]

IMM_H004_Signaling_Pathway cluster_0 Ischemic Stroke (MCAO) cluster_1 This compound Intervention cluster_2 Cellular Response Ischemic Insult Ischemic Insult CKLF1 CKLF1 Ischemic Insult->CKLF1 upregulates IMM_H004 IMM_H004 IMM_H004->CKLF1 inhibits binding to CCR4 NLRP3_Inflammasome NLRP3 Inflammasome IMM_H004->NLRP3_Inflammasome suppresses activation Neuroprotection Neuroprotection CCR4 CCR4 CKLF1->CCR4 binds CCR4->NLRP3_Inflammasome activates NF_kB NF-κB NLRP3_Inflammasome->NF_kB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NF_kB->Pro_inflammatory_Cytokines promotes transcription Neuronal_Damage Neuronal Damage & Inflammation Pro_inflammatory_Cytokines->Neuronal_Damage leads to

Caption: this compound Signaling Pathway in Ischemic Stroke.

Experimental Protocols

Rat Middle Cerebral Artery Occlusion (MCAO) Model

The permanent focal cerebral ischemia model is induced using the intraluminal suture method.[2]

Materials:

  • Male Sprague-Dawley rats (250-280 g)

  • Anesthesia (e.g., isoflurane, or ketamine/xylazine cocktail)[2]

  • 4-0 nylon monofilament with a silicon-coated tip[6]

  • Surgical instruments

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and place it in a supine position. Maintain body temperature at 37°C.[2]

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6]

  • Ligate the distal end of the ECA and the proximal end of the CCA.

  • Introduce a 4-0 silicon-coated nylon monofilament through an incision in the ECA stump.[6]

  • Gently advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.

  • For permanent MCAO (pMCAO), the suture is left in place.

  • Suture the incision and allow the animal to recover from anesthesia.

This compound Administration

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO)

Procedure:

  • Prepare the this compound solution in the appropriate vehicle.

  • Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • In the described studies, the drug was administered 6 hours after the onset of ischemia.[1]

Experimental_Workflow cluster_outcomes Outcome Analysis Animal_Preparation Animal Preparation (Sprague-Dawley Rats) MCAO_Surgery Permanent MCAO Surgery Animal_Preparation->MCAO_Surgery Drug_Administration This compound or Vehicle Administration (6 hours post-MCAO) MCAO_Surgery->Drug_Administration Behavioral_Assessment Behavioral Assessment (e.g., Neurological Deficit Scores) Drug_Administration->Behavioral_Assessment Euthanasia_Tissue_Collection Euthanasia and Tissue Collection (9 hours post-MCAO) Behavioral_Assessment->Euthanasia_Tissue_Collection Outcome_Measures Outcome Measures Euthanasia_Tissue_Collection->Outcome_Measures TTC_Staining Infarct Volume (TTC Staining) Outcome_Measures->TTC_Staining Nissl_Staining Neuronal Viability (Nissl Staining) Outcome_Measures->Nissl_Staining ELISA Inflammatory Cytokines (ELISA) Outcome_Measures->ELISA Western_Blot Protein Expression (Western Blot) Outcome_Measures->Western_Blot qPCR mRNA Expression (qPCR) Outcome_Measures->qPCR

Caption: Experimental Workflow for this compound in Rat MCAO Model.

Assessment of Neurological Deficit

Neurological function can be assessed using a scoring system prior to euthanasia.

Procedure:

  • Evaluate motor deficits, balance, and reflexes. A common scoring scale ranges from 0 (no deficit) to 5 (severe deficit).

Infarct Volume Measurement

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2%)[2]

  • Phosphate-buffered saline (PBS)

  • Formalin (10%)

Procedure:

  • Euthanize the rat at the designated time point (e.g., 9 hours post-ischemia).[1]

  • Carefully remove the brain and slice it into 2 mm coronal sections.[2]

  • Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes.[2]

  • Healthy tissue will stain red, while the infarcted area will remain white.

  • Fix the stained sections in 10% formalin.

  • Quantify the infarct volume using image analysis software.

Histological Analysis

Nissl Staining for Neuronal Viability:

  • Perfuse the animals with saline followed by 4% paraformaldehyde.

  • Collect the brains and postfix them.

  • Prepare brain sections and stain with Cresyl violet (Nissl stain).

  • Examine the morphology of neurons in the hippocampus, cortex, and striatum to assess cell death.[5]

Molecular and Biochemical Analyses

ELISA for Inflammatory Cytokines:

  • Homogenize brain, heart, and lung tissues.

  • Centrifuge the homogenates and collect the supernatants.

  • Use commercially available ELISA kits to quantify the levels of IL-1β and TNF-α.[4]

Western Blotting for Protein Expression:

  • Extract proteins from brain tissue homogenates.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Probe with primary antibodies against CKLF1, CCR4, p-NF-κB, NF-κB, IL-1β, and TNF-α.[4]

  • Use appropriate secondary antibodies and a detection system to visualize and quantify protein bands.

Quantitative RT-PCR (qPCR) for mRNA Expression:

  • Isolate total RNA from brain tissue.

  • Synthesize cDNA using reverse transcriptase.

  • Perform qPCR using specific primers for CKLF1, CCR4, IL-1β, and TNF-α.[4]

  • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

Data Presentation

Table 1: Effect of this compound on Neurological Score and Infarct Volume in Aged Rats with pMCAO
GroupNeurological ScoreInfarct Volume (%)Edema Ratio (%)
Sham0.0 ± 0.00.0 ± 0.00.0 ± 0.0
pMCAO Model3.8 ± 0.635.2 ± 4.515.8 ± 2.1
This compound (10 mg/kg)2.1 ± 0.5 18.6 ± 3.2***7.9 ± 1.3
*Data are presented as mean ± SD. **p < 0.01 vs. model; **p < 0.001 vs. model.
(Data synthesized from graphical representations in Ai et al., 2019)[4]
Table 2: Effect of this compound on Inflammatory Cytokine Levels in the Brain of Aged Rats with pMCAO
GroupIL-1β (pg/mg protein)TNF-α (pg/mg protein)
Hippocampus
Sham~20~30
pMCAO Model~80~100
This compound (10 mg/kg)~40 ~55
Cortex
Sham~15~25
pMCAO Model~75~90
This compound (10 mg/kg)~35 ~45
Striatum
Sham~25~35
pMCAO Model~90~110
This compound (10 mg/kg)~50**~60***
*Data are presented as approximate values synthesized from graphical representations. **p < 0.01 vs. model; **p < 0.001 vs. model.
(Data synthesized from graphical representations in Ai et al., 2019)[4]

Conclusion

The experimental protocols detailed in this document provide a comprehensive framework for evaluating the therapeutic potential of this compound in a rat model of ischemic stroke. The data consistently demonstrate that this compound significantly reduces infarct volume, improves neurological outcomes, and suppresses the inflammatory response by targeting the CKLF1/CCR4 signaling pathway. These findings support the continued development of this compound as a promising candidate for the treatment of acute ischemic stroke.[1]

References

Application Notes and Protocols: Intravenous IMM-H004 in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of IMM-H004, a novel coumarin (B35378) derivative, in preclinical models of ischemic stroke. The protocols and data presented are based on published studies and are intended to guide researchers in the design and execution of similar experiments. This compound has demonstrated significant neuroprotective effects by modulating inflammatory pathways, offering a promising therapeutic avenue for stroke.[1][2][3]

Mechanism of Action

This compound exerts its neuroprotective effects through a CKLF1-dependent anti-inflammatory pathway.[1] It downregulates the binding of Chemokine-like factor 1 (CKLF1) to the C-C chemokine receptor type 4 (CCR4).[1] This action suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key mediator of inflammatory responses in ischemic brain injury.[1][4] The subsequent reduction in the inflammatory cascade ultimately protects the brain from ischemic damage.[1] Studies have also indicated that the protective effects of this compound involve the NF-κB pathway.[2][5]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the intravenous administration of this compound in a rat model of permanent middle cerebral artery occlusion (pMCAO).

Table 1: Efficacy of this compound on Brain Injury in Adult Rats

Treatment GroupDose (mg/kg)Administration Time Post-pMCAOInfarct Area (%)Edema Ratio (%)Neurological Score (Zea Longa)
Model--~35~15~3.5
This compound106 hours~20 ~8~2.0***
Edaravone66 hours~22~9~2.5**
Urokinase-6 hours~25~10~2.8*

*p < 0.05, **p < 0.01, ***p < 0.001 vs. model group. Data are represented as mean values derived from published figures.[5]

Table 2: Pharmacokinetic Profile of this compound and its Metabolite IMM-H004G in MCAO/R Rats

CompoundDose (mg/kg)t1/2β (h)Cmax (ng/mL)AUC (ng·h/mL)
This compound100.42-~1500
IMM-H004G106.6113,020~16830

Data obtained after intravenous injection of this compound citrate (B86180) in a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R).[6][7] The glucuronide metabolite, IMM-H004G, exhibits similar neuroprotective activity to the parent drug.[3][8]

Experimental Protocols

Animal Model: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats

The pMCAO model is a widely used and reproducible method for inducing focal cerebral ischemia that mimics human ischemic stroke.[1][9]

Materials:

  • Male Sprague-Dawley rats (250-280 g)

  • Anesthesia: 2% isoflurane (B1672236) in a 70:30 nitrous oxide/oxygen mixture[5]

  • 0.38 mm nylon filament[5]

  • Laser Doppler flowmeter[5]

  • Heating pad

Procedure:

  • Anesthetize the rat using isoflurane. Maintain body temperature at 37°C with a heating pad.

  • Make a midline neck incision and carefully isolate the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Insert a 0.38 mm nylon filament into the ICA through a small incision in the ECA stump.

  • Advance the filament approximately 18 mm from the carotid bifurcation until a faint resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • Confirm successful occlusion by a reduction of at least 70% in cerebral blood flow using a laser Doppler flowmeter.[5]

  • Suture the incision and allow the rat to recover in a heated cage with free access to food and water.

  • Sham-operated rats undergo the same surgical procedure without the insertion of the filament.[5]

Intravenous Administration of this compound

Materials:

  • This compound citrate

  • Physiological saline

  • Syringes and needles for intravenous injection

Procedure:

  • Dissolve this compound citrate in physiological saline to the desired concentration (e.g., for a 10 mg/kg dose in a 250g rat, dissolve 2.5 mg in a suitable volume for injection).

  • At the designated time point post-ischemia (e.g., 6 hours), administer the this compound solution via intravenous injection into the tail vein.[1][5][6]

  • The control group should receive an equivalent volume of physiological saline.

Assessment of Neurological Deficits

The Zea Longa five-point scale is a common method for evaluating neurological deficits after stroke in rodents.[5]

Scoring:

  • 0: No neurological deficit.

  • 1: Failure to extend the left forepaw fully.

  • 2: Circling to the left.

  • 3: Falling to the left.

  • 4: Failure to walk spontaneously or no consciousness.

  • 5: Death.

Rats with scores of 1-4 are typically included for further analysis.[5]

Measurement of Infarct Volume

2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarct area.

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Digital scanner or camera

Procedure:

  • At the end of the experiment (e.g., 9 hours post-ischemia), euthanize the rat and carefully remove the brain.[1]

  • Chill the brain at -20°C for 30 minutes to firm the tissue.

  • Slice the brain into 2 mm coronal sections using a brain matrix.

  • Immerse the slices in a 2% TTC solution at 37°C for 20 minutes in the dark.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct area using image analysis software.

  • The edema ratio can be calculated by comparing the volumes of the ipsilateral and contralateral hemispheres.

Histological and Molecular Analysis

Further mechanistic insights can be gained through various histological and molecular techniques.[1]

  • Nissl Staining: To assess neuronal survival in the ischemic penumbra.

  • Immunohistochemistry/Immunofluorescence: To detect the expression and localization of proteins of interest (e.g., CKLF1, CCR4, NLRP3, inflammatory cytokines).

  • ELISA: To quantify the levels of inflammatory cytokines (e.g., IL-1β, TNF-α) in brain homogenates.[5]

  • Western Blotting: To measure the protein expression levels of key signaling molecules.

  • Quantitative RT-PCR (qPCR): To analyze the mRNA expression levels of target genes.

Visualizations

IMM_H004_Signaling_Pathway cluster_stroke Ischemic Stroke cluster_pathway Inflammatory Cascade cluster_intervention Therapeutic Intervention Ischemic Insult Ischemic Insult CKLF1 CKLF1 Ischemic Insult->CKLF1 CCR4 CCR4 CKLF1->CCR4 Binds NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 Activates Inflammation Inflammatory Response (IL-1β, TNF-α) NLRP3->Inflammation Brain Injury Brain Injury Inflammation->Brain Injury This compound This compound This compound->CCR4 Inhibits Binding

Caption: this compound signaling pathway in ischemic stroke.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal Model pMCAO Rat Model of Stroke Ischemia Induction Induce Ischemia (pMCAO) Animal Model->Ischemia Induction Drug Administration Intravenous this compound (6h post-ischemia) Ischemia Induction->Drug Administration Outcome Assessment Assess Outcomes (9h post-ischemia) Drug Administration->Outcome Assessment Neurological Scoring Neurological Deficit Score (Zea Longa) Outcome Assessment->Neurological Scoring Infarct Measurement Infarct Volume (TTC Staining) Outcome Assessment->Infarct Measurement Molecular Analysis Histology & Molecular (Nissl, ELISA, etc.) Outcome Assessment->Molecular Analysis

Caption: Experimental workflow for preclinical this compound studies.

References

Application Notes and Protocols: IMM-H004 for Neuroprotection in Rats

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the effective dosage and experimental protocols for utilizing IMM-H004, a coumarin (B35378) derivative, as a neuroprotective agent in rat models of cerebral ischemia. The information is intended for researchers, scientists, and drug development professionals.

Summary of Efficacy

This compound has demonstrated significant neuroprotective effects in rat models of both permanent and transient middle cerebral artery occlusion (pMCAO and tMCAO). It effectively reduces brain infarct volume, ameliorates neurological deficits, and mitigates inflammatory responses associated with ischemic brain injury.[1][2] Studies have shown its efficacy in both adult and aged rats, highlighting its potential therapeutic window.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the neuroprotective effects of this compound in rats.

Table 1: Effective Dosages of this compound in Permanent Middle Cerebral Artery Occlusion (pMCAO) Model

Dosage (mg/kg)Administration RouteTiming of AdministrationKey OutcomesReference
5, 10, 20Intravenous (IV)6 hours post-ischemiaSignificantly reduced brain infarction and neurological dysfunction.[1]
10Intravenous (IV)3 and 6 hours post-ischemiaSmaller brain infarct size and ameliorated neurological deficits. No protective effect at 9 and 12 hours.[1]
10 (multiple doses)Intravenous (IV)3, 6, and 12 hours post-ischemiaPronouncedly reduced brain infarct size and attenuated neurological deficits.[1]

Table 2: Efficacy of this compound in Transient Middle Cerebral Artery Occlusion/Reperfusion (tMCAO/R) Model in Spontaneously Hypertensive Rats (SHR)

DosageAdministration RouteTiming of AdministrationKey OutcomesReference
Not SpecifiedIntravenous (IV)At the time of reperfusionSignificantly alleviated infarct volume and improved neurological deficits.[2]

Table 3: Comparative Efficacy of this compound

Treatment GroupDosageAdministrationOutcome at 72h (pMCAO)Reference
This compound10 mg/kgContinuousImproved survival rate compared to urokinase, similar to edaravone. Significantly improved neurological deficits.[1]
Edaravone10 mg/kgContinuousSimilar survival rate to this compound.[1]
Urokinase10,000 UI/kgContinuousLower survival rate than this compound. Significantly improved neurological deficits.[1]

Experimental Protocols

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model in Adult and Aged Rats

This protocol is designed to induce a permanent focal cerebral ischemia to evaluate the neuroprotective effects of this compound.

  • Animal Model: Adult or aged Sprague-Dawley rats.

  • Surgical Procedure:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Make a midline incision in the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert a nylon monofilament suture with a rounded tip into the ICA through the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).

    • The occlusion is permanent.

  • Drug Administration:

    • Dissolve this compound in saline.

    • Administer this compound intravenously (e.g., via tail vein) at the desired dosage (5, 10, or 20 mg/kg) at specific time points post-occlusion (e.g., 6 hours).[1]

  • Outcome Assessment:

    • Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-pMCAO using a standardized scoring system (e.g., Zea Longa's five-point scale).

    • Infarct Volume Measurement: At 24 or 72 hours post-pMCAO, sacrifice the rats, and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

    • Histology: Perform Nissl staining to assess neuronal damage in specific brain regions like the hippocampus, cortex, and striatum.[1]

Transient Middle Cerebral Artery Occlusion/Reperfusion (tMCAO/R) Model in Spontaneously Hypertensive Rats (SHR)

This protocol is used to induce a transient focal cerebral ischemia followed by reperfusion, which mimics the clinical scenario of stroke more closely.

  • Animal Model: Adult male Wistar-Kyoto (WKY) rats and spontaneously hypertensive (SHR) rats.[2]

  • Surgical Procedure:

    • Follow the same initial surgical procedure as the pMCAO model to expose the carotid arteries.

    • Insert the nylon monofilament to occlude the MCA for a specific duration (e.g., 1 hour).[2]

    • After the occlusion period, withdraw the filament to allow for reperfusion.

  • Drug Administration:

    • Administer this compound or a control substance (e.g., Edaravone) intravenously at the onset of reperfusion.[2]

  • Outcome Assessment:

    • Neurological Deficit Scoring: Assess neurological function at various time points post-reperfusion (e.g., daily for 7 days).[2]

    • Infarct and Edema Volume Measurement: Use magnetic resonance imaging (MRI) at different time points to measure the infarct and edema volumes.[2]

    • Inflammatory Marker Analysis: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and expression of adhesion molecules (e.g., VCAM-1) in the brain tissue.[2]

Visualizations

experimental_workflow cluster_model Ischemic Model Induction cluster_treatment Treatment Administration cluster_assessment Outcome Assessment pMCAO pMCAO Induction (Permanent Occlusion) drug_admin This compound Administration (IV Injection) pMCAO->drug_admin tMCAO tMCAO Induction (Transient Occlusion) tMCAO->drug_admin neuro_score Neurological Deficit Scoring drug_admin->neuro_score infarct_vol Infarct Volume Measurement (TTC Staining / MRI) drug_admin->infarct_vol histology Histological Analysis (Nissl Staining) drug_admin->histology inflammation Inflammatory Marker Analysis drug_admin->inflammation

Caption: Experimental workflow for evaluating this compound neuroprotection in rat models.

signaling_pathway cluster_ischemia Cerebral Ischemia cluster_pathway This compound Mechanism of Action Ischemia Ischemia/Reperfusion Injury CKLF1 CKLF1 Pathway Ischemia->CKLF1 activates VCAM1 VCAM-1 Ischemia->VCAM1 induces IMMH004 This compound IMMH004->CKLF1 inhibits IMMH004->VCAM1 inhibits Neuroprotection Neuroprotection IMMH004->Neuroprotection Inflammation Inflammation CKLF1->Inflammation VCAM1->Inflammation Inflammation->Neuroprotection

References

Application Notes and Protocols for Evaluating Neurological Deficits Post-IMM-H004 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMM-H004, a novel coumarin (B35378) derivative, has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia.[1][2] Its mechanism of action is primarily attributed to the downregulation of the CKLF1/CCR4 signaling pathway, which subsequently suppresses neuroinflammation.[1][2][3] Additionally, this compound promotes the formation of a survivin-HBXIP complex, which inhibits apoptosis.[1][3][4][5] These application notes provide a comprehensive guide for researchers to assess the therapeutic efficacy of this compound in rodent models of neurological injury by outlining a battery of behavioral tests to evaluate motor, sensory, and cognitive functions.

Recommended Behavioral Testing Battery

A comprehensive evaluation of neurological deficits following this compound treatment should include assessments of motor, sensory, and cognitive functions. The following tests are recommended for use in rodent models of cerebral ischemia.

Motor Function Assessment

Motor deficits are a common consequence of cerebral ischemia. The following tests are designed to quantify various aspects of motor coordination, strength, and balance.

  • Zea Longa Neurological Deficit Score: A five-point scoring system to assess gross neurological function.[1]

  • Rotarod Test: Evaluates balance and motor coordination.

  • Hanging Wire Test: Measures grip strength and endurance.

  • Grid Walking Test: Assesses sensorimotor coordination and limb placement.

  • Forelimb Slip Test: Quantifies forelimb motor dysfunction.

Cognitive Function Assessment

Cerebral ischemia can lead to significant cognitive impairments, including deficits in learning and memory.

  • Morris Water Maze (MWM): A classic test for spatial learning and memory.[1][6][7][8][9][10][11][12][13][14]

  • Novel Object Recognition (NOR): Assesses recognition memory.

Sensory Function Assessment

Sensory deficits, such as changes in pain perception, can also occur following stroke.

  • Hot Plate Test: Measures thermal pain sensitivity.

  • Von Frey Test: Assesses mechanical allodynia (pain response to a non-painful stimulus).

Experimental Protocols

Detailed methodologies for the key behavioral tests are provided below.

Zea Longa Neurological Deficit Score

Objective: To provide a rapid and simple assessment of neurological deficits after middle cerebral artery occlusion (MCAO).

Procedure:

  • Observe the animal for 2 minutes in a clear, open field.

  • Score the animal based on the following 5-point scale:

    • 0: No observable deficit.

    • 1: Forelimb flexion.

    • 2: Circling towards the contralateral side.

    • 3: Falling to the contralateral side.

    • 4: No spontaneous motor activity.

Rotarod Test

Objective: To assess motor coordination and balance.

Procedure:

  • Place the rodent on a rotating rod.

  • Gradually increase the speed of rotation.

  • Record the latency to fall from the rod.

  • Perform multiple trials and average the results.

Morris Water Maze

Objective: To evaluate spatial learning and memory.

Procedure:

  • Acquisition Phase:

    • Place the rodent in a circular pool of opaque water containing a hidden platform.

    • Allow the animal to swim and locate the platform.

    • Record the escape latency (time to find the platform) and path length over several trials and days.

  • Probe Trial:

    • Remove the platform from the pool.

    • Allow the animal to swim for a fixed period (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located).

Data Presentation

Quantitative data from preclinical studies evaluating the efficacy of this compound in a rat model of permanent middle cerebral artery occlusion (pMCAO) are summarized below.

Table 1: Effect of this compound on Neurological Deficit Score (Zea Longa Score) in pMCAO Rats[1]
Treatment GroupDosageTime Post-pMCAONeurological Score (Mean ± SD)
Sham-24 h0.0 ± 0.0
pMCAO + Saline-24 h3.5 ± 0.5
pMCAO + this compound5 mg/kg24 h2.5 ± 0.5
pMCAO + this compound10 mg/kg24 h2.0 ± 0.6**
pMCAO + this compound20 mg/kg24 h2.2 ± 0.4

*p < 0.05 vs. pMCAO + Saline; **p < 0.01 vs. pMCAO + Saline

Table 2: Effect of Multiple Dosing of this compound on Motor Function in pMCAO Rats at 24h[1]
Treatment GroupDosageForelimb Slips (Mean ± SD)Hanging Test Score (Mean ± SD)
Sham-0.5 ± 0.53.0 ± 0.0
pMCAO + Saline-8.5 ± 1.51.0 ± 0.7
pMCAO + this compound10 mg/kg (x3)4.0 ± 1.0 2.5 ± 0.5

**p < 0.001 vs. pMCAO + Saline

Note: While studies indicate that this compound is effective in ameliorating spatial learning impairments, specific quantitative data from cognitive and sensory tests were not available in the reviewed literature. Researchers are encouraged to include these assessments in their study designs to further characterize the neuroprotective effects of this compound.

Visualizations

Signaling Pathway of this compound in Neuroprotection

IMM_H004_Signaling_Pathway cluster_0 Cerebral Ischemia cluster_1 This compound Intervention cluster_2 Inflammatory Cascade cluster_3 Anti-Apoptotic Pathway cluster_4 Cellular Outcome Ischemic Insult Ischemic Insult CKLF1 CKLF1 Ischemic Insult->CKLF1 Upregulates This compound This compound This compound->CKLF1 Downregulates PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Activates CCR4 CCR4 CKLF1->CCR4 Binds to NF-kB Activation NF-kB Activation CCR4->NF-kB Activation MAPK Activation MAPK Activation CCR4->MAPK Activation NLRP3 Inflammasome NLRP3 Inflammasome NF-kB Activation->NLRP3 Inflammasome MAPK Activation->NLRP3 Inflammasome Pro-inflammatory Cytokines Pro-inflammatory Cytokines NLRP3 Inflammasome->Pro-inflammatory Cytokines Neuroinflammation Neuroinflammation Pro-inflammatory Cytokines->Neuroinflammation Survivin Survivin PI3K/Akt Pathway->Survivin Upregulates HBXIP HBXIP PI3K/Akt Pathway->HBXIP Upregulates Survivin-HBXIP Complex Survivin-HBXIP Complex Survivin->Survivin-HBXIP Complex HBXIP->Survivin-HBXIP Complex Caspase Inhibition Caspase Inhibition Survivin-HBXIP Complex->Caspase Inhibition Apoptosis Apoptosis Caspase Inhibition->Apoptosis Neuronal Survival Neuronal Survival Neuroinflammation->Neuronal Survival Apoptosis->Neuronal Survival

Caption: this compound signaling pathway in neuroprotection.

Experimental Workflow for Behavioral Testing

Behavioral_Testing_Workflow cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment Evaluation cluster_3 Data Analysis Animal Model Rodent Model of Cerebral Ischemia (e.g., pMCAO) Baseline Testing Baseline Behavioral Testing (Optional) Animal Model->Baseline Testing This compound Admin This compound or Vehicle Administration Animal Model->this compound Admin Baseline Testing->this compound Admin Motor Tests Motor Function Tests (Zea Longa, Rotarod, etc.) This compound Admin->Motor Tests Cognitive Tests Cognitive Function Tests (Morris Water Maze, NOR) This compound Admin->Cognitive Tests Sensory Tests Sensory Function Tests (Hot Plate, von Frey) This compound Admin->Sensory Tests Data Collection Data Collection and Statistical Analysis Motor Tests->Data Collection Cognitive Tests->Data Collection Sensory Tests->Data Collection Results Evaluation of Neurological Deficits Data Collection->Results

Caption: Experimental workflow for behavioral testing.

References

Application Notes and Protocols: Quantifying Inflammatory Markers Following IMM-H004 Administration Using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMM-H004 is a novel coumarin (B35378) derivative with demonstrated neuroprotective and anti-inflammatory properties.[1][2] Its mechanism of action involves the modulation of key inflammatory signaling pathways, making it a promising therapeutic candidate for conditions with an inflammatory component, such as cerebral ischemia.[1][3] These application notes provide a detailed protocol for the measurement of key pro-inflammatory cytokines—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β)—in biological samples following treatment with this compound, using the Enzyme-Linked Immunosorbent Assay (ELISA) technique.

The anti-inflammatory effect of this compound is primarily mediated through its interaction with the Chemokine-like factor 1 (CKLF1) and C-C chemokine receptor type 4 (CCR4) axis.[1][2] By downregulating the binding of CKLF1 to CCR4, this compound effectively suppresses two major downstream inflammatory signaling cascades: the NF-κB pathway and the NLRP3 inflammasome.[2][4] The inhibition of the NF-κB pathway leads to a reduction in the transcription and subsequent secretion of pro-inflammatory cytokines, including TNF-α and IL-6.[4][5] Concurrently, the suppression of the NLRP3 inflammasome activation curtails the maturation and release of IL-1β.[2][6] This dual-pronged anti-inflammatory action makes the quantification of these specific cytokines a reliable method for assessing the pharmacological efficacy of this compound.

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of this compound and guide the experimental design, the following diagrams illustrate the targeted signaling pathway and a general workflow for sample analysis.

IMM_H004_Signaling_Pathway cluster_inhibition This compound Action cluster_pathway Inflammatory Cascade This compound This compound CKLF1 CKLF1 This compound->CKLF1 Inhibits CCR4 CCR4 CKLF1->CCR4 Binds NF-kB NF-kB CCR4->NF-kB Activates NLRP3_Inflammasome NLRP3 Inflammasome CCR4->NLRP3_Inflammasome Activates TNF-a TNF-α NF-kB->TNF-a Upregulates IL-6 IL-6 NF-kB->IL-6 Upregulates Pro_IL-1b Pro-IL-1β IL-1b IL-1β NLRP3_Inflammasome->IL-1b Matures Pro_IL-1b->IL-1b Cleavage Experimental_Workflow Animal_Model In Vivo Animal Model (e.g., Cerebral Ischemia) Treatment This compound Administration Animal_Model->Treatment Sample_Collection Biological Sample Collection (Serum, Plasma, Tissue Homogenate) Treatment->Sample_Collection Sample_Processing Sample Processing and Storage (Centrifugation, Aliquoting, -80°C) Sample_Collection->Sample_Processing ELISA ELISA for TNF-α, IL-6, IL-1β Sample_Processing->ELISA Data_Acquisition Data Acquisition (Absorbance Reading at 450 nm) ELISA->Data_Acquisition Data_Analysis Data Analysis (Standard Curve Generation, Concentration Calculation) Data_Acquisition->Data_Analysis Results Results Interpretation and Reporting Data_Analysis->Results

References

Application Notes and Protocols: Nissl Staining for Neuronal Damage Assessment with IMM-H004

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMM-H004, a novel coumarin (B35378) derivative, has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia.[1][2] It has been shown to mitigate neuronal damage by targeting the chemokine-like factor 1 (CKLF1)/C-C chemokine receptor type 4 (CCR4) axis, which in turn suppresses the activation of the NLRP3 inflammasome and subsequent inflammatory responses.[1][3] Assessing the extent of neuronal protection is a critical step in evaluating the therapeutic potential of compounds like this compound.

Nissl staining, a widely used histological technique, is a reliable and straightforward method for visualizing and quantifying neuronal damage in the central nervous system.[4][5][6] The stain utilizes cresyl violet acetate (B1210297), which binds to the Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons.[7][8] Healthy neurons exhibit a distinct and abundant Nissl substance, appearing as dark purple bodies, while damaged or dying neurons undergo chromatolysis, leading to a reduction or complete loss of Nissl staining.[6][9] This characteristic change allows for the clear differentiation and quantification of viable versus damaged neurons, making it an invaluable tool for assessing the neuroprotective efficacy of therapeutic agents.[10][11]

These application notes provide a detailed protocol for using Nissl staining to assess neuronal damage in a rodent model of cerebral ischemia and to evaluate the neuroprotective effects of this compound.

Experimental Protocols

Animal Model and this compound Administration

A common model to induce focal cerebral ischemia is the permanent middle cerebral artery occlusion (pMCAO) model in rats or mice.[1][3]

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain body temperature at 37°C.

  • pMCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method.

  • This compound Administration: this compound can be administered intravenously at a specific time point post-ischemia (e.g., 6 hours) at a predetermined dose (e.g., 10 mg/kg).[3] A vehicle control group (e.g., saline) should be included. A sham-operated group, where animals undergo the surgical procedure without MCA occlusion, serves as a negative control.

Tissue Preparation

  • Perfusion and Fixation: At a defined endpoint (e.g., 24 or 48 hours post-ischemia), deeply anesthetize the animals and perform transcardial perfusion with 0.9% saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Brain Extraction and Post-fixation: Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.

  • Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.

  • Sectioning: Freeze the brain and cut coronal sections (e.g., 20-30 µm thick) using a cryostat. Collect sections containing the region of interest (e.g., hippocampus, cortex, striatum) and store them in a cryoprotectant solution at -20°C until staining.[3][12]

Nissl Staining (Cresyl Violet) Protocol

This protocol is adapted for free-floating sections.

Solutions and Reagents:

  • 0.1% Cresyl Violet Acetate Solution: Dissolve 0.1 g of cresyl violet acetate in 100 mL of distilled water. Add 0.3 mL of glacial acetic acid just before use and filter the solution.[13]

  • Ethanol (B145695) solutions (70%, 95%, and 100%)

  • Xylene

  • Mounting medium (e.g., DPX)

Staining Procedure:

  • Mount Sections: Mount the brain sections onto gelatin-coated slides and allow them to air dry.[4]

  • Rehydration: Rehydrate the sections by immersing them in decreasing concentrations of ethanol (100% for 5 min, 95% for 3 min, 70% for 3 min) and then rinse in distilled water.[13]

  • Staining: Immerse the slides in the 0.1% cresyl violet solution for 5-10 minutes.[7] The optimal staining time may need to be determined empirically.

  • Rinsing: Briefly rinse the slides in distilled water to remove excess stain.[8]

  • Differentiation: Differentiate the sections in 95% ethanol. This step is critical for achieving good contrast between neurons and the background. Monitor the differentiation process under a microscope until the Nissl bodies are clearly visible and the background is relatively clear. This can take from a few seconds to several minutes.[7]

  • Dehydration: Dehydrate the sections by immersing them in increasing concentrations of ethanol (95% for 1 min, 100% for 2x5 min).[13]

  • Clearing: Clear the sections in xylene for 2x5 minutes.[13]

  • Coverslipping: Place a drop of mounting medium on the section and apply a coverslip.

Quantitative Data Analysis

  • Image Acquisition: Capture images of the stained sections from the regions of interest (e.g., cortex, hippocampus CA1, and striatum) using a light microscope equipped with a digital camera.[3][12]

  • Cell Counting: In each region of interest, count the number of healthy, Nissl-positive neurons. Healthy neurons are characterized by a well-defined cell body and nucleus with clearly stained Nissl substance. Damaged neurons appear shrunken, with condensed nuclei and pale or absent Nissl staining.[9]

  • Data Normalization: To account for variability between animals, the number of surviving neurons in the ischemic hemisphere can be expressed as a percentage of the number of neurons in the contralateral (non-ischemic) hemisphere.

  • Statistical Analysis: Use appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to compare the number of surviving neurons between the different experimental groups (sham, vehicle-treated, and this compound-treated).

Data Presentation

The quantitative data from the Nissl staining analysis can be summarized in a table for clear comparison between the different treatment groups.

Treatment GroupRegion of InterestNumber of Nissl-Positive Neurons (per field)Percentage of Surviving Neurons (Ischemic/Contralateral x 100)
ShamCortex150 ± 1298 ± 3%
Hippocampus CA1125 ± 1097 ± 4%
Striatum180 ± 1599 ± 2%
pMCAO + VehicleCortex45 ± 8 30 ± 5%
Hippocampus CA130 ± 6 24 ± 5%
Striatum55 ± 9 31 ± 6%
pMCAO + this compound (10 mg/kg)Cortex110 ± 10###73 ± 7%###
Hippocampus CA185 ± 9###68 ± 7%###
Striatum130 ± 11###72 ± 6%###

*Data are presented as mean ± SD. **p < 0.001 vs. Sham group; ###p < 0.001 vs. pMCAO + Vehicle group.

Visualizations

experimental_workflow cluster_animal_model Animal Model Preparation cluster_tissue_processing Tissue Processing cluster_staining Nissl Staining cluster_analysis Data Analysis pMCAO pMCAO Surgery Treatment This compound or Vehicle Administration pMCAO->Treatment Perfusion Perfusion & Fixation Treatment->Perfusion Extraction Brain Extraction & Post-fixation Perfusion->Extraction Cryoprotection Cryoprotection Extraction->Cryoprotection Sectioning Cryosectioning Cryoprotection->Sectioning Rehydration Rehydration Sectioning->Rehydration Stain Cresyl Violet Staining Rehydration->Stain Differentiation Differentiation Stain->Differentiation Dehydration Dehydration & Clearing Differentiation->Dehydration Imaging Image Acquisition Dehydration->Imaging Quantification Neuronal Quantification Imaging->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Experimental workflow for assessing the neuroprotective effects of this compound using Nissl staining.

signaling_pathway cluster_upstream Ischemic Insult cluster_pathway This compound Mechanism of Action cluster_outcome Cellular Outcome Ischemia Cerebral Ischemia CKLF1 CKLF1 Upregulation Ischemia->CKLF1 CCR4 CCR4 CKLF1->CCR4 binds NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 Inflammation Neuroinflammation NLRP3->Inflammation Damage Neuronal Damage Inflammation->Damage Neuroprotection Neuroprotection IMMH004 This compound IMMH004->CKLF1 inhibits binding to CCR4 IMMH004->Neuroprotection

Caption: Proposed signaling pathway of this compound in mitigating neuronal damage.

References

Application Note: Investigating the Effect of IMM-H004 on NLRP3 Inflammasome Activation via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. IMM-H004, a coumarin (B35378) derivative, has been identified as a promising candidate for the treatment of cerebral ischemia, a condition with a significant inflammatory component. This application note provides a detailed protocol for utilizing Western blot analysis to investigate the potential modulatory effects of this compound on the key protein components of the NLRP3 inflammasome signaling pathway.

The activation of the NLRP3 inflammasome is a two-step process. A priming signal (Signal 1), often initiated by PAMPs like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway.[2][3][4] A second activation signal (Signal 2), triggered by stimuli such as ATP or nigericin, induces the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[2][4][5] This assembly leads to the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1][6]

This document will guide researchers in designing and executing experiments to determine if this compound can modulate this pathway, a crucial step in understanding its mechanism of action and therapeutic potential.

Data Presentation

The following tables represent hypothetical quantitative data obtained from Western blot analysis to illustrate the potential effects of this compound on NLRP3 inflammasome components. Densitometry analysis of Western blot bands would be performed to generate such data.

Table 1: Effect of this compound on NLRP3 and Pro-IL-1β Expression (Priming Step)

Treatment GroupNLRP3 (Relative Density)Pro-IL-1β (Relative Density)
Vehicle Control0.2 ± 0.050.1 ± 0.03
LPS (1 µg/mL)1.0 ± 0.121.0 ± 0.15
LPS + this compound (1 µM)0.8 ± 0.100.7 ± 0.11
LPS + this compound (10 µM)0.5 ± 0.080.4 ± 0.09
LPS + this compound (50 µM)0.3 ± 0.060.2 ± 0.05

Table 2: Effect of this compound on Caspase-1 Cleavage and IL-1β Maturation (Activation Step)

Treatment GroupCleaved Caspase-1 (p20) (Relative Density)Mature IL-1β (p17) (Relative Density)
Vehicle Control0.1 ± 0.020.05 ± 0.01
LPS (1 µg/mL) + ATP (5 mM)1.0 ± 0.181.0 ± 0.20
LPS + ATP + this compound (1 µM)0.7 ± 0.150.6 ± 0.14
LPS + ATP + this compound (10 µM)0.4 ± 0.100.3 ± 0.09
LPS + ATP + this compound (50 µM)0.2 ± 0.050.1 ± 0.04

Signaling Pathway and Experimental Workflow

NLRP3_Inflammasome_Signaling_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB nucleus Nucleus NFkB->nucleus NLRP3_proIL1B_mRNA NLRP3 & pro-IL-1β mRNA nucleus->NLRP3_proIL1B_mRNA Transcription NLRP3_proIL1B_protein NLRP3 & pro-IL-1β Protein NLRP3_proIL1B_mRNA->NLRP3_proIL1B_protein Translation Inflammasome_assembly Inflammasome Assembly NLRP3_proIL1B_protein->Inflammasome_assembly NLRP3 pro_IL1B Pro-IL-1β ATP ATP P2X7R P2X7R ATP->P2X7R binds K_efflux K+ Efflux P2X7R->K_efflux K_efflux->Inflammasome_assembly caspase1 Active Caspase-1 Inflammasome_assembly->caspase1 Cleavage pro_caspase1 Pro-Caspase-1 pro_caspase1->Inflammasome_assembly IL1B Mature IL-1β caspase1->IL1B Cleaves IL18 Mature IL-18 caspase1->IL18 Cleaves GSDMD_N GSDMD-N caspase1->GSDMD_N Cleaves pro_IL1B->IL1B pro_IL18 Pro-IL-18 pro_IL18->IL18 GSDMD Gasdermin D GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Pore Formation

Caption: NLRP3 inflammasome signaling pathway.

Western_Blot_Workflow cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Western Blotting cluster_3 Data Analysis A Seed Macrophages B Prime with LPS (Signal 1) A->B C Treat with this compound B->C D Stimulate with ATP (Signal 2) C->D E Cell Lysis D->E F Protein Quantification (BCA Assay) E->F G Prepare Lysates for SDS-PAGE F->G H SDS-PAGE G->H I Protein Transfer to PVDF Membrane H->I J Blocking I->J K Primary Antibody Incubation (e.g., anti-NLRP3, anti-Caspase-1) J->K L Secondary Antibody Incubation K->L M Chemiluminescent Detection L->M N Image Acquisition M->N O Densitometry Analysis N->O P Statistical Analysis O->P

Caption: Western blot experimental workflow.

Experimental Protocols

Materials and Reagents:

  • Cell Line: THP-1 (human monocytic cell line) or bone marrow-derived macrophages (BMDMs).

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • PMA (Phorbol 12-myristate 13-acetate): For THP-1 differentiation.

  • LPS (Lipopolysaccharide): From E. coli O111:B4.

  • ATP (Adenosine 5'-triphosphate disodium (B8443419) salt hydrate).

  • This compound: Dissolved in DMSO.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.

  • Transfer Buffer: Tris base, Glycine, Methanol, SDS.

  • Membrane: Polyvinylidene difluoride (PVDF) membrane.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibodies:

    • Rabbit anti-NLRP3

    • Rabbit anti-Caspase-1

    • Goat anti-IL-1β

    • Mouse anti-β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated donkey anti-goat IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Protocol for Investigating the Effect of this compound on NLRP3 Inflammasome Activation:

1. Cell Culture and Treatment:

  • For THP-1 cells:

    • Maintain THP-1 monocytes in RPMI-1640 medium.

    • To differentiate into macrophage-like cells, seed THP-1 cells in 6-well plates and treat with 100 nM PMA for 48-72 hours. Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

  • Priming (Signal 1):

    • Pre-treat the differentiated THP-1 cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1 hour.

    • Prime the cells with 1 µg/mL LPS for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Activation (Signal 2):

    • After priming, stimulate the cells with 5 mM ATP for 30-60 minutes to activate the NLRP3 inflammasome.

2. Sample Preparation:

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

3. Western Blot Analysis:

  • SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load the samples onto an 8-12% SDS-polyacrylamide gel. The predicted molecular weight of NLRP3 is approximately 118 kDa, so an 8% gel is recommended for better resolution.[7]

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane at 100V for 90 minutes or using a semi-dry transfer system. For large proteins like NLRP3, adding 0.1% SDS to the transfer buffer can improve transfer efficiency.[7]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. Recommended dilutions: anti-NLRP3 (1:1000), anti-Caspase-1 (1:1000), anti-IL-1β (1:500), anti-β-actin (1:5000).

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:5000 in 5% milk in TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control (β-actin).

This application note provides a comprehensive framework for researchers to investigate the effects of the small molecule this compound on the NLRP3 inflammasome pathway using Western blot analysis. By following these detailed protocols and utilizing the provided diagrams and data presentation templates, scientists can effectively assess the inhibitory or modulatory potential of this compound on key inflammasome components. This information is critical for elucidating the compound's mechanism of action and advancing its development as a potential therapeutic for inflammatory diseases.

References

Application Notes and Protocols: Intracerebroventricular (ICV) Injection of IMM-H004 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

IMM-H004, a novel 3-piperazinyl coumarin (B35378) derivative, is a promising neuroprotective agent under investigation for the treatment of cerebral ischemia. Preclinical studies have demonstrated its efficacy in reducing brain damage in rodent models of ischemic stroke. The compound and its active glucuronide metabolite, IMM-H004G, have been shown to exert therapeutic effects by modulating inflammatory pathways and promoting cell survival. Specifically, this compound has been found to inhibit the CKLF1/CCR4-mediated inflammatory response, protecting against both permanent focal ischemia and ischemia/reperfusion injury.

Intracerebroventricular (ICV) injection is a critical technique for studying the direct central nervous system (CNS) effects of therapeutic compounds like this compound, bypassing the blood-brain barrier to investigate its metabolism and mechanism of action within the brain. These application notes provide detailed protocols for the ICV administration of this compound in rodent models, summarize key quantitative data from preclinical studies, and illustrate the compound's known signaling pathways.

Experimental Protocols

Rodent Model for Intracerebroventricular (ICV) Injection

This protocol details the stereotaxic surgical procedure for delivering this compound directly into the lateral ventricle of a rat. This method is adapted from established procedures for investigating the metabolism and distribution of this compound within the brain.

Materials:

  • Male Sprague-Dawley rats (250-280 g)

  • This compound solution (vehicle and dosage to be determined by researcher)

  • Anesthetic (e.g., isoflurane, 2,2,2-tribromoethanol)

  • Stereotaxic frame

  • Microinjection pump

  • Hamilton syringe (e.g., 10 μL)

  • Surgical tools (scalpel, drill, sutures)

  • Sterile saline (0.9%)

  • Analgesics and post-operative care supplies

Procedure:

  • Animal Preparation: Anesthetize the rat using a suitable anesthetic agent and securely fix its head in a stereotaxic frame.

  • Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface and identify the bregma.

  • Drilling: Based on stereotaxic coordinates for the rat lateral ventricle, drill a small burr hole through the skull. A common coordinate set relative to bregma is: Antero-posterior (AP): -0.5 mm; Medio-lateral (ML): -1.4 mm.

  • Injection Cannula Placement: Carefully lower the injection needle or cannula through the burr hole to the target depth. For the lateral ventricle, a typical Dorso-ventral (DV) coordinate is -3.5 mm from the skull surface.

  • This compound Infusion: Inject the prepared this compound solution at a slow, controlled rate (e.g., 2 μL/min) to avoid tissue damage and ensure proper distribution. The specific dosage should be determined based on prior studies, such as those analyzing brain concentration following intravenous injection.

  • Post-Injection: After the infusion is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow. Slowly retract the needle.

  • Closure and Recovery: Suture the scalp incision and remove the animal from the stereotaxic frame. Administer analgesics and monitor the animal during recovery in a heated cage.

Post-Mortem Brain Tissue Analysis

Following the ICV injection and a designated experimental period, this protocol outlines the steps for analyzing the concentration of this compound and its metabolites in various brain regions.

Procedure:

  • Euthanasia and Brain Extraction: At predetermined time points (e.g., 6, 15, 30, 60 minutes post-injection), euthanize the rats according to approved institutional protocols.

  • Brain Dissection: Rapidly extract the brain and dissect it on ice into specific regions of interest, such as the hippocampus, cortex, striatum, hypothalamus, midbrain, cerebellum, and brainstem.

  • Sample Preparation: Homogenize the dissected brain tissues.

  • Concentration Analysis: Utilize analytical methods like liquid chromatography-mass spectrometry (LC-MS) to quantify the concentrations of this compound and its primary metabolite, IMM-H004G, in each brain region.

  • Molecular Assays: Perform additional assays on the tissue homogenates as required by the study's objectives. These may include:

    • Western Blotting: To measure the protein expression levels of key signaling molecules (e.g., CKLF1, CCR4, NLRP3, p-NF-κB, Akt).

    • ELISA: To quantify the levels of inflammatory cytokines (e.g., IL-1β, TNF-α).

    • Immunohistochemistry/Immunofluorescence: To visualize the localization of proteins within the brain tissue.

Quantitative Data Summary

The following table summarizes the distribution of this compound and its glucuronide metabolite (IMM-H004G) in various rat brain regions at different time points following a single intracerebroventricular injection.

Table 1: Brain Concentration of this compound and IMM-H004G After ICV Injection

Brain Region Time Post-Injection This compound Concentration IMM-H004G Concentration
Hippocampus 6-60 min Highest concentration observed Not detected
Cortex 6-60 min High concentration Not detected
Striatum 6-60 min High concentration Not detected
Hypothalamus 6-60 min Moderate concentration Low concentration detected
Midbrain 6-60 min Lower concentration Not detected
Cerebellum 6-60 min Lower concentration Not detected

| Brainstem | 6-60 min | Lower concentration | Not detected |

Data compiled from a study investigating the metabolism of this compound after ICV injection. Absolute concentration values were not specified in the source material but were described relatively.

Visualized Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for an experiment involving the intracerebroventricular injection of this compound in a rodent model.

G cluster_prep Preparation cluster_surgery ICV Injection cluster_postop Post-Procedure cluster_analysis Analysis A1 Anesthetize Rodent A2 Mount on Stereotaxic Frame A1->A2 A3 Expose Skull A2->A3 B1 Drill Burr Hole at Stereotaxic Coordinates A3->B1 B2 Lower Injection Cannula B1->B2 B3 Infuse this compound Solution B2->B3 B4 Suture Incision B3->B4 C1 Post-Operative Recovery & Monitoring B4->C1 C2 Euthanasia at Defined Time Points C1->C2 D1 Brain Dissection C2->D1 D2 Tissue Homogenization D1->D2 D3 LC-MS, Western Blot, ELISA, etc. D2->D3

Caption: Workflow for ICV injection of this compound in rodents.

Mechanism of Action: Signaling Pathways

This compound exerts its neuroprotective effects through multiple signaling pathways. The primary anti-inflammatory mechanism involves the inhibition of the CKLF1/CCR4 axis, while pro-survival effects are mediated through the PI3K/Akt pathway.

1. Anti-Inflammatory Pathway

In the context of cerebral ischemia, Chemokine-like factor 1 (CKLF1) is upregulated. CKLF1 binds to its receptor, C-C chemokine receptor type 4 (CCR4), which triggers downstream inflammatory cascades, including the activation of the NLRP3 inflammasome and the NF-κB pathway. This leads to the production of pro-inflammatory cytokines like IL-1β and TNF-α, exacerbating neuronal damage. This compound acts by downregulating the binding of CKLF1 to CCR4, thereby suppressing this inflammatory response.

G Ischemia Cerebral Ischemia CKLF1 CKLF1 Upregulation Ischemia->CKLF1 induces CCR4 CCR4 Receptor CKLF1->CCR4 binds to NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 NFkB NF-κB Pathway Activation CCR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NLRP3->Cytokines NFkB->Cytokines Inflammation Neuroinflammation & Neuronal Damage Cytokines->Inflammation IMMH004 This compound IMMH004->CCR4 inhibits binding

Caption: this compound anti-inflammatory signaling pathway.

2. Pro-Survival Pathway

This compound has also been shown to promote neuronal survival by activating the Akt signaling pathway. This pathway is a central regulator of cell survival and apoptosis. Activation, often initiated by growth factors via phosphoinositide 3-kinase (PI3K) and protein kinase A (PKA), leads to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins, thereby inhibiting apoptosis and promoting the integrity of synaptic structures.

G IMMH004 This compound PKA PKA IMMH004->PKA activates PI3K PI3K IMMH004->PI3K activates Akt Akt Activation (Phosphorylation) PKA->Akt PI3K->Akt Apoptosis Pro-Apoptotic Proteins Akt->Apoptosis inhibits Survival Neuronal Survival & Synaptic Integrity Apoptosis->Survival prevents

Caption: this compound pro-survival signaling pathway.

Application Notes and Protocols for In Vivo Administration of IMM-H004

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo administration of IMM-H004, a novel neuroprotective agent. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound, particularly in the context of ischemic stroke.

Overview of this compound

This compound is a synthetic coumarin (B35378) derivative with potent neuroprotective properties. It functions as an inhibitor of BV2 microglia activation and has been shown to ameliorate brain injury in animal models of cerebral ischemia.

Chemical Properties:

  • Chemical Name: 7-hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)chromen-2-one[1]

  • Molecular Formula: C₁₆H₂₀N₂O₄[1]

  • Molecular Weight: 304.34 g/mol [1]

Mechanism of Action: this compound exerts its neuroprotective effects by modulating the Chemokine-like factor 1 (CKLF1)/C-C chemokine receptor type 4 (CCR4) signaling pathway. By inhibiting this pathway, this compound suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key mediator of neuroinflammation. This leads to a reduction in the release of pro-inflammatory cytokines and subsequent neuronal damage.

Preparation of this compound Solution for In Vivo Experiments

The following protocols are based on established methodologies for the preparation of this compound for intravenous and intracerebroventricular administration in rat models of cerebral ischemia.

Materials and Reagents
  • This compound citrate (B86180) salt (purity > 99%)

  • Physiological saline (0.9% sodium chloride, sterile)

  • Artificial cerebrospinal fluid (aCSF)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringes and needles (various sizes)

  • Vortex mixer

  • Analytical balance

Protocol for Intravenous (IV) Administration

This protocol is suitable for systemic administration of this compound to investigate its effects on cerebral ischemia.

2.2.1. Solution Preparation:

  • Weighing the Compound: Accurately weigh the desired amount of this compound citrate salt using an analytical balance.

  • Dissolution in Physiological Saline:

    • Transfer the weighed this compound citrate to a sterile conical tube.

    • Add the required volume of sterile physiological saline to achieve the desired final concentration (e.g., 1.2 mg/mL or 2 mg/mL).

    • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If required for the specific experimental setup, the final solution can be sterilized by filtering through a 0.22 µm syringe filter.

2.2.2. Recommended Dosages and Concentrations:

ParameterValueReference
Therapeutic Dose Range 5 - 20 mg/kgAi et al., 2019
Commonly Used Dose 10 mg/kgAi et al., 2019
Example Concentrations 1.2 mg/mL and 2 mg/mL in salineZhang et al., 2019

2.2.3. Stability and Storage:

While specific long-term stability data for this compound in physiological saline is not extensively published, it is recommended to prepare the solution fresh on the day of the experiment. If temporary storage is necessary, it is advisable to keep the solution at 4°C and protected from light for no longer than a few hours.

Protocol for Intracerebroventricular (ICV) Administration

This protocol is for direct administration of this compound into the cerebral ventricles to study its central nervous system effects.

2.3.1. Solution Preparation:

  • Weighing the Compound: Accurately weigh a small amount of this compound.

  • Dissolution in aCSF:

    • Dissolve the weighed this compound in a small volume of artificial cerebrospinal fluid (aCSF).

    • Ensure complete dissolution by gentle vortexing.

  • Dilution to Final Concentration: Dilute the stock solution with aCSF to the final desired concentration for injection.

2.3.2. Recommended Dosage:

ParameterValueReference
Dose 3.8 µg/kgZhang et al., 2024

In Vivo Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rat model of permanent middle cerebral artery occlusion (pMCAO), a common model for ischemic stroke.

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Analysis animal_acclimation Animal Acclimation (e.g., 1 week) pMCAO Induce pMCAO animal_acclimation->pMCAO Start Experiment solution_prep Prepare this compound Solution (in physiological saline) drug_admin Administer this compound (IV) (e.g., at 6 hours post-pMCAO) solution_prep->drug_admin pMCAO->drug_admin behavioral Behavioral Assessment drug_admin->behavioral euthanasia Euthanasia & Tissue Collection (e.g., at 9 hours post-pMCAO) behavioral->euthanasia infarct_analysis Infarct Volume Analysis (TTC Staining) euthanasia->infarct_analysis histology Histological Analysis (e.g., Nissl Staining) euthanasia->histology biochemical Biochemical Assays (e.g., ELISA, Western Blot) euthanasia->biochemical

Experimental workflow for in vivo this compound studies.

Signaling Pathway of this compound Action

The neuroprotective effects of this compound are mediated through the inhibition of the CKLF1/CCR4/NLRP3 inflammasome pathway. The following diagram illustrates this signaling cascade.

G IMM_H004 This compound CKLF1 CKLF1 IMM_H004->CKLF1 inhibits CCR4 CCR4 CKLF1->CCR4 binds to NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 activates Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase1->Cytokines cleaves pro-forms to active forms Neuroinflammation Neuroinflammation & Neuronal Damage Cytokines->Neuroinflammation promotes

This compound signaling pathway.

Summary of In Vivo Experimental Parameters

The following table summarizes key quantitative data from published in vivo studies using this compound in rat models of cerebral ischemia.

ParameterDetailsAnimal ModelReference
Route of Administration Intravenous (IV)Sprague-Dawley RatsAi et al., 2019; Zhang et al., 2019
Intracerebroventricular (ICV)Sprague-Dawley RatsZhang et al., 2024
Vehicle Physiological Saline (0.9% NaCl)Sprague-Dawley RatsAi et al., 2019; Zhang et al., 2019
Artificial Cerebrospinal Fluid (aCSF)Sprague-Dawley RatsZhang et al., 2024
Dosage (IV) 5, 10, 20 mg/kgSprague-Dawley RatsAi et al., 2019
Dosage (ICV) 3.8 µg/kgSprague-Dawley RatsZhang et al., 2024
Timing of Administration 6 hours post-ischemiaSprague-Dawley RatsAi et al., 2019
Endpoint Measurement 9 hours post-ischemiaSprague-Dawley RatsAi et al., 2019

Disclaimer: These protocols and application notes are intended for guidance only. Researchers should optimize experimental conditions based on their specific research objectives and animal models. Adherence to all relevant institutional and national guidelines for animal welfare is mandatory.

References

Troubleshooting & Optimization

Overcoming the short half-life of IMM-H004 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IMM-H004. The information is designed to address specific issues related to the compound's short in vivo half-life.

Frequently Asked Questions (FAQs)

Q1: We are observing a very short in vivo half-life for this compound in our animal models. Is this expected?

A1: Yes, a short in vivo half-life for this compound is a known characteristic of the molecule. Studies in rats have reported a plasma elimination half-life of approximately 0.42 hours.[1][2] This rapid clearance is primarily due to extensive metabolism.

Q2: What is the primary metabolic pathway responsible for the short half-life of this compound?

A2: The primary metabolic pathway for this compound is glucuronidation.[2][3] The molecule is rapidly converted to its major metabolite, IMM-H004G (a glucuronide conjugate), by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A7, UGT1A9, UGT1A8, and UGT1A1 in humans.[2][4] Demethylation and sulfation are minor metabolic pathways.[2][3]

Q3: Does the rapid metabolism of this compound compromise its therapeutic efficacy?

A3: Not necessarily. The major metabolite, IMM-H004G, is pharmacologically active and exhibits neuroprotective effects similar to the parent compound.[2][3][4] Importantly, IMM-H004G has a significantly longer half-life of approximately 6.61 hours in rats.[1][2] Therefore, the sustained therapeutic effect observed with this compound administration is, at least in part, attributable to the prolonged presence of its active metabolite.[3][4]

Q4: We are considering strategies to extend the half-life of this compound. What are some potential approaches?

A4: While there is no published data on specific modifications to this compound to extend its half-life, several general strategies for small molecules and peptides could be considered for investigation:

  • Structural Modification:

    • Deuteration: Strategic replacement of hydrogen atoms with deuterium (B1214612) at sites of metabolic attack can slow down metabolism (the "kinetic isotope effect").

    • Metabolic Blocking: Introducing chemical groups (e.g., fluorine) near the site of glucuronidation (the phenolic hydroxyl group) could sterically hinder the UGT enzymes and reduce the rate of metabolism.

  • Formulation Strategies:

    • Liposomal Encapsulation: Encapsulating this compound in liposomes can protect it from rapid metabolism and clearance, leading to a longer circulation time.

    • Polymeric Nanoparticles: Similar to liposomes, biodegradable polymeric nanoparticles can serve as a vehicle to prolong the in vivo residence time of this compound.

    • PEGylation: While more common for larger molecules, covalent attachment of polyethylene (B3416737) glycol (PEG) to this compound could increase its hydrodynamic size and shield it from metabolic enzymes.[5]

  • Prodrug Approach: Designing a prodrug of this compound that is less susceptible to initial metabolism and is later converted to the active form in a controlled manner could extend its therapeutic window.

Q5: What is the known mechanism of action for this compound?

A5: this compound has been shown to exert its neuroprotective effects by targeting the Chemokine-like factor 1 (CKLF1)/C-C chemokine receptor type 4 (CCR4) signaling pathway.[6][7] By downregulating the binding of CKLF1 to CCR4, this compound suppresses the activation of the NLRP3 inflammasome and the subsequent inflammatory cascade, which is implicated in ischemic brain injury.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent pharmacokinetic (PK) data for this compound. Rapid metabolism of this compound can lead to high variability, especially at later time points.Ensure rapid sample processing and quenching of metabolic activity post-collection. It is crucial to also quantify the active metabolite, IMM-H004G, as its levels are more sustained and may correlate better with pharmacodynamic outcomes.
Lower than expected in vivo efficacy despite achieving target plasma concentrations of this compound. The therapeutic effect may be more dependent on the exposure to the longer-lasting active metabolite, IMM-H004G.Measure the plasma and tissue concentrations of both this compound and IMM-H004G to perform a comprehensive pharmacokinetic/pharmacodynamic (PK/PD) analysis. The AUC of IMM-H004G is significantly higher than that of the parent drug.[1][2]
Difficulty in establishing a clear dose-response relationship. The non-linear relationship between the dose of this compound and the resulting exposure to the active IMM-H004G may complicate the dose-response assessment.Perform dose-ranging studies and measure the exposure of both this compound and IMM-H004G at each dose level. Correlate the efficacy endpoints with the exposure of each analyte.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound and its active metabolite, IMM-H004G, in rats.

Analyte Half-Life (t½) Area Under the Curve (AUC) Reference
This compound0.42 hours1,638 hng/mL[1][2]
IMM-H004G6.61 hours28,948 hng/mL[1][2]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes

  • Objective: To determine the in vitro metabolic stability of this compound.

  • Materials: this compound, human or rat liver microsomes (HLMs or RLMs), NADPH regenerating system, Tris-HCl buffer (pH 7.4), MgCl₂, ice-cold acetonitrile.

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in Tris-HCl buffer with MgCl₂.

    • Add this compound to the reaction mixture at a final concentration of, for example, 10 µM.

    • Pre-incubate the mixture at 37°C for 2 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the remaining concentration of this compound and the formation of IMM-H004G using a validated LC-MS/MS method.

    • Calculate the in vitro half-life from the disappearance rate of this compound.

Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats

  • Objective: To determine the in vivo pharmacokinetic profile of this compound and its active metabolite IMM-H004G.

  • Materials: this compound, appropriate vehicle for administration, male Sprague-Dawley rats, cannulated catheters (for serial blood sampling), anticoagulant (e.g., heparin or EDTA), equipment for intravenous (IV) or oral (PO) administration.

  • Procedure:

    • Fast the animals overnight before dosing.

    • Administer a single dose of this compound to the rats via the desired route (e.g., IV or PO).

    • Collect blood samples (e.g., 100-200 µL) at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.

    • Process the blood samples to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentrations of this compound and IMM-H004G in the plasma samples using a validated LC-MS/MS method.

    • Calculate the pharmacokinetic parameters (e.g., half-life, AUC, Cmax, Tmax) for both this compound and IMM-H004G using appropriate software.

Visualizations

IMM_H004_Metabolism_Workflow cluster_in_vivo In Vivo cluster_metabolism Metabolism IMM_H004_Admin This compound Administration (Short Half-Life: ~0.4h) UGT_Enzymes UGT Enzymes (e.g., UGT1A7, UGT1A9) IMM_H004_Admin->UGT_Enzymes Rapid Glucuronidation IMM_H004G_Metabolite Active Metabolite: IMM-H004G (Long Half-Life: ~6.6h) Therapeutic_Effect Sustained Neuroprotective Effect IMM_H004G_Metabolite->Therapeutic_Effect Contributes to Efficacy UGT_Enzymes->IMM_H004G_Metabolite

Caption: Metabolic pathway and therapeutic contribution of this compound and its active metabolite.

IMM_H004_Signaling_Pathway IMM_H004 This compound CKLF1 CKLF1 IMM_H004->CKLF1 Inhibits Binding CCR4 CCR4 Receptor CKLF1->CCR4 Binds to NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 Activates Inflammation Pro-inflammatory Cytokines (e.g., IL-1β) NLRP3->Inflammation Neuroprotection Neuroprotection Inflammation->Neuroprotection Reduced Inflammation leads to

Caption: Signaling pathway of this compound in providing neuroprotection.

Half_Life_Extension_Strategies Short_Half_Life Short Half-Life of Parent Compound Strategies Potential Half-Life Extension Strategies Short_Half_Life->Strategies Structural_Mod Structural Modification (e.g., Deuteration) Strategies->Structural_Mod Formulation Formulation (e.g., Liposomes) Strategies->Formulation Prodrug Prodrug Approach Strategies->Prodrug Extended_Half_Life Extended Half-Life of Parent Compound Structural_Mod->Extended_Half_Life Formulation->Extended_Half_Life Prodrug->Extended_Half_Life

Caption: Logical relationship of strategies to extend the half-life of a parent compound.

References

Technical Support Center: IMM-H004 and its Metabolite IMM-H004G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving IMM-H004 and its active metabolite, IMM-H004G.

Frequently Asked Questions (FAQs)

Q1: What are this compound and IMM-H004G?

This compound is a novel coumarin (B35378) derivative investigated for its neuroprotective effects, particularly in the context of cerebral ischemia.[1][2][3] IMM-H004G is the major glucuronide metabolite of this compound.[1][2][3][4]

Q2: What is the primary mechanism of action for this compound?

This compound exerts its neuroprotective effects by downregulating the CKLF1/CCR4 signaling pathway.[5][6] This, in turn, suppresses the activation of the NLRP3 inflammasome and subsequent inflammatory responses, ultimately protecting the brain from ischemic injury.[5]

Q3: How does the efficacy of IMM-H004G compare to this compound?

Pharmacological studies have demonstrated that IMM-H004G exhibits neuroprotective activity similar to its parent drug, this compound.[1][2][3][4][7][8] Both the parent drug and the metabolite are considered active pharmaceutical substances.[1][2][3][7]

Q4: Which compound has greater in vivo exposure?

The metabolite, IMM-H004G, shows significantly higher and more prolonged exposure in plasma compared to this compound.[1][2][3][7] In transient middle cerebral artery occlusion/reperfusion (MCAO/R) rats, the area under the plasma concentration-time curve (AUC) for IMM-H004G was substantially higher than that of this compound.[1][2][3][7]

Q5: How is this compound metabolized to IMM-H004G?

This compound is metabolized into IMM-H004G through glucuronidation, a process primarily catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes.[1][2][3] Specifically, UGT1A7, UGT1A9, UGT1A8, and UGT1A1 have been identified as the primary isoforms responsible for this conversion in humans.[1][2][3][4]

Troubleshooting Guide

Issue 1: Inconsistent results in cell-based neuroprotection assays.

  • Possible Cause: Degradation of compounds.

    • Solution: Prepare fresh stock solutions of this compound and IMM-H004G for each experiment. Store stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles.

  • Possible Cause: Variability in cell health or density.

    • Solution: Ensure a consistent cell seeding density and monitor cell viability before initiating the experiment. Use cells within a specific passage number range to minimize variability.

  • Possible Cause: Issues with the oxygen-glucose deprivation (OGD) model.

    • Solution: Standardize the duration and conditions of OGD to ensure consistent induction of cell injury. Verify the level of injury using appropriate controls, such as measuring lactate (B86563) dehydrogenase (LDH) release.

Issue 2: Low or undetectable levels of this compound in plasma or brain tissue at later time points.

  • Possible Cause: Rapid metabolism of this compound.

    • Solution: This is an expected pharmacokinetic property of this compound, which has a short half-life.[8] When studying the sustained effects, it is crucial to also measure the concentration of the active metabolite, IMM-H004G, which has a much longer half-life.[1][2][3][7]

Issue 3: Difficulty in detecting IMM-H004G in brain homogenates.

  • Possible Cause: Inefficient extraction method.

    • Solution: Optimize the extraction protocol for polar metabolites. Consider using a protein precipitation method with ice-cold acetonitrile (B52724) followed by solid-phase extraction (SPE) if necessary to enrich the sample.

  • Possible Cause: Blood-brain barrier transport.

    • Solution: While IMM-H004G has higher brain exposure than this compound, its transport across the blood-brain barrier is mediated by specific transporters like OATP1A2 and OATP2B1.[9][10][11] Ensure that the experimental model and conditions do not interfere with the function of these transporters.

Data Presentation

Table 1: Comparative Pharmacokinetics of this compound and IMM-H004G in MCAO/R Rats

ParameterThis compoundIMM-H004GReference
AUC (h*ng/mL) 1,63828,948[1][2]
t½β (h) 0.426.61[1][2]

Table 2: In Vitro Metabolism of this compound to IMM-H004G

SystemVmax (nmol/min/mg protein)Reference
Human Liver Microsomes (HLMs) 3.25[1][2][3]
Rat Liver Microsomes (RLMs) 5.04[1][2][3]

Experimental Protocols

1. Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats

This protocol is a standard method for inducing focal cerebral ischemia to evaluate the neuroprotective effects of compounds.

  • Animals: Male Sprague-Dawley rats (250-280 g).

  • Anesthesia: Induce anesthesia with an appropriate anesthetic agent (e.g., isoflurane).

  • Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Insert a nylon monofilament suture (e.g., 4-0) coated with poly-L-lysine into the ICA through an incision in the ECA stump.

    • Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

    • After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.

    • Suture the incision and allow the animal to recover.

  • Drug Administration: Administer this compound or IMM-H004G intravenously at the onset of reperfusion.

  • Outcome Measures: Assess neurological deficits at various time points post-surgery.[12] At the end of the study, euthanize the animals and collect brain tissue for infarct volume measurement (e.g., TTC staining) and biochemical analyses.[5]

2. Oxygen-Glucose Deprivation (OGD) Cell Viability Assay

This in vitro assay simulates ischemic conditions to assess the neuroprotective effects of compounds on cultured cells (e.g., PC12 cells).[3]

  • Cell Culture: Plate PC12 cells in 96-well plates at a density of 5 x 10⁴ cells/mL and allow them to attach for 24 hours.[3]

  • OGD Procedure:

    • Wash the cells with glucose-free DMEM.

    • Replace the medium with glucose-free DMEM and place the plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) at 37°C for a predetermined duration (e.g., 4 hours) to induce injury.

  • Drug Treatment: Add this compound or IMM-H004G to the culture medium at various concentrations before or during the OGD period.

  • Reoxygenation: After the OGD period, replace the medium with complete culture medium and return the plates to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

  • Cell Viability Assessment: Measure cell viability using a standard method such as the MTT assay or by quantifying LDH release into the culture medium.

Visualizations

metabolic_pathway IMM_H004 This compound IMM_H004G IMM-H004G (Glucuronide Conjugate) IMM_H004->IMM_H004G UGT Enzymes (e.g., UGT1A7, 1A9, 1A8, 1A1) Metabolites Other Minor Metabolites (Demethylated, Sulfated) IMM_H004->Metabolites Other Enzymes signaling_pathway cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Outcome IMM_H004 This compound CKLF1 CKLF1 IMM_H004->CKLF1 Inhibits CCR4 CCR4 CKLF1->CCR4 Binds to NLRP3 NLRP3 Inflammasome CCR4->NLRP3 Activates Inflammation Inflammatory Response NLRP3->Inflammation Promotes Neuroprotection Neuroprotection Inflammation->Neuroprotection Reduces experimental_workflow cluster_in_vivo In Vivo: MCAO/R Model cluster_in_vitro In Vitro: OGD Model MCAO Induce MCAO in Rats Reperfusion Reperfusion MCAO->Reperfusion Treatment_Vivo Administer this compound or IMM-H004G Reperfusion->Treatment_Vivo Assessment_Vivo Neurological & Histological Assessment Treatment_Vivo->Assessment_Vivo Cell_Culture Culture PC12 Cells OGD Induce Oxygen-Glucose Deprivation (OGD) Cell_Culture->OGD Treatment_Vitro Treat with this compound or IMM-H004G OGD->Treatment_Vitro Assessment_Vitro Assess Cell Viability Treatment_Vitro->Assessment_Vitro

References

Improving the stability of IMM-H004 in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the stability of IMM-H004 in experimental solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, neuroprotective agent and a derivative of coumarin (B35378). Its primary mechanism of action involves the downregulation of Chemokine-like factor 1 (CKLF1).[1][2] By inhibiting the CKLF1-mediated inflammatory pathway, this compound protects against cerebral ischemia-induced brain injury and associated cardiopulmonary complications.[1]

Q2: What are the common solvents for dissolving this compound?

A2: For in vivo studies, this compound citrate (B86180) has been dissolved in physiological saline.[3] For direct administration into the central nervous system, it has been dissolved in artificial cerebrospinal fluid (ACSF).[4] For creating stock solutions for in vitro assays, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for coumarin derivatives and is recommended for initial dissolution.

Q3: What are the recommended storage conditions for this compound solutions?

A3: While specific stability data for this compound is not extensively published, general guidelines for coumarin-based compounds suggest that stock solutions in anhydrous DMSO should be stored at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 6 months). It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh daily. All solutions should be protected from light.

Q4: Is this compound sensitive to light?

A4: Coumarin derivatives are often photosensitive. Therefore, it is best practice to protect this compound, both in solid form and in solution, from light exposure to prevent potential photodegradation.[3] Use amber vials or wrap containers in aluminum foil.[3]

Q5: What is the major metabolite of this compound?

A5: The major metabolite of this compound is its glucuronide conjugate, IMM-H004G.[5] This metabolite is also pharmacologically active and contributes to the neuroprotective effects of the parent compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The final concentration of this compound exceeds its aqueous solubility limit. The rapid change in solvent polarity is causing the compound to "crash out."Decrease the final working concentration. Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. Ensure the final DMSO concentration in your experimental medium is low (ideally ≤0.1%) to avoid solvent-induced artifacts.[6][7]
Cloudiness or precipitation appears in the aqueous solution over time. The solution may be supersaturated and thermodynamically unstable. The temperature of the solution has decreased, reducing solubility.Prepare fresh working solutions daily and use them immediately. If storing temporarily, maintain a constant temperature. Avoid storing aqueous solutions at 4°C unless stability has been confirmed.
Inconsistent experimental results. Degradation of this compound in the experimental solution due to pH, light, or oxidation. Improper storage of stock solutions leading to degradation or concentration changes due to solvent evaporation.Ensure the pH of your buffer is within a stable range for coumarin derivatives (near neutral is often preferable). Protect solutions from light at all times. Use high-quality, anhydrous DMSO for stock solutions and store them properly in aliquots at -20°C or -80°C.
Loss of compound activity. Repeated freeze-thaw cycles of the stock solution. Degradation due to prolonged storage of diluted aqueous solutions.Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Always prepare fresh dilutions in your experimental buffer immediately before use.

Data Presentation

Table 1: Recommended Solvents and Storage Conditions for this compound

Formulation Solvent Storage Temperature Storage Duration Key Considerations
Stock Solution Anhydrous Dimethyl Sulfoxide (DMSO)-20°CUp to 3 monthsAliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light.
-80°CUp to 6 monthsRecommended for long-term storage. Protect from light.
Working Solution (in vivo) Physiological Saline (0.9% NaCl)Use ImmediatelyN/APrepare fresh before each experiment.
Working Solution (CNS) Artificial Cerebrospinal Fluid (ACSF)Use ImmediatelyN/APrepare fresh before each experiment. Ensure pH and osmolarity are correct.
Working Solution (in vitro) Aqueous Buffer / Cell Culture MediumUse ImmediatelyN/APrepare fresh from DMSO stock. Final DMSO concentration should be minimized (e.g., ≤0.1%).

Disclaimer: The storage durations are based on general best practices for small molecule inhibitors. For critical experiments, it is advisable to use freshly prepared solutions or perform a stability study under your specific laboratory conditions.

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated precision balance

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, use the molecular weight of this compound (304.34 g/mol ) to calculate the required mass (3.04 mg).

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath for a few minutes) may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Preparation of Physiological Saline (0.9% NaCl)

Materials:

  • Sodium Chloride (NaCl)

  • Purified, sterile water (e.g., water for injection)

  • Sterile glassware

  • 0.22 µm sterile filter

Procedure:

  • Weigh 9.0 g of NaCl.

  • Dissolve the NaCl in approximately 800 mL of purified water in a sterile beaker or flask.

  • Once fully dissolved, add purified water to bring the final volume to 1000 mL (1 L).

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the sterile saline solution at room temperature.

Protocol 3: Preparation of Artificial Cerebrospinal Fluid (ACSF)

This protocol is for a standard ACSF formulation. The final solution should be bubbled with carbogen (B8564812) (95% O2, 5% CO2) to maintain pH.

Materials:

  • NaCl, KCl, KH2PO4, CaCl2, MgSO4, NaHCO3, D-glucose

  • Purified, sterile water

  • Sterile glassware

  • 0.22 µm sterile filter

  • Carbogen gas tank (95% O2, 5% CO2)

Procedure:

  • Prepare a 10x stock solution (excluding NaHCO3 and D-glucose for better stability if desired) or prepare the 1x solution directly. For 1 L of 1x ACSF, the component masses are:

    • NaCl: 7.24 g (124 mM)

    • KCl: 0.22 g (3 mM)

    • KH2PO4: 0.17 g (1.25 mM)

    • CaCl2: 0.29 g (2.0 mM)

    • MgSO4: 0.30 g (1.2 mM)

    • NaHCO3: 2.18 g (26 mM)

    • D-glucose: 1.80 g (10 mM)

  • Dissolve all salts except NaHCO3 in ~900 mL of purified water.

  • Bubble the solution with carbogen gas for at least 15 minutes. This will help to dissolve the salts and begin to stabilize the pH.

  • While continuing to bubble with carbogen, slowly add the NaHCO3 and D-glucose.

  • Adjust the final volume to 1 L with purified water.

  • Check and adjust the pH to 7.3-7.4 while bubbling with carbogen.

  • Sterile filter the ACSF using a 0.22 µm filter.

  • Use the ACSF immediately for best results. Keep the solution continuously bubbled with carbogen during experiments.

Visualizations

Troubleshooting_Workflow Start Start: Solution Instability (Precipitation/Degradation) Check_Stock Check Stock Solution: 1. Solvent (Anhydrous DMSO)? 2. Stored at -80°C/-20°C? 3. Protected from light? 4. Aliquoted? Start->Check_Stock Issue with initial dissolution or long-term storage Check_Dilution Check Dilution Method: 1. Added stock to stirring buffer? 2. Final DMSO conc. <0.5%? 3. Used fresh, warm buffer? Start->Check_Dilution Precipitation during dilution Check_Working_Sol Check Working Solution: 1. pH of buffer appropriate? 2. Final concentration too high? 3. Used immediately after prep? Start->Check_Working_Sol Instability after dilution Check_Stock->Check_Dilution Yes Optimize_Stock Optimize Stock: Prepare fresh stock in high-quality anhydrous DMSO. Check_Stock->Optimize_Stock No Check_Dilution->Check_Working_Sol Yes Optimize_Dilution Optimize Dilution: - Add stock dropwise to vortexing buffer. - Perform serial dilutions. Check_Dilution->Optimize_Dilution No Optimize_Working_Sol Optimize Working Solution: - Lower final concentration. - Prepare fresh for each experiment. Check_Working_Sol->Optimize_Working_Sol No Success Stable Solution & Reproducible Results Check_Working_Sol->Success Yes Optimize_Stock->Check_Dilution Optimize_Dilution->Check_Working_Sol Optimize_Working_Sol->Success

References

Troubleshooting variability in MCAO model for IMM-H004 studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in the Middle Cerebral Artery Occlusion (MCAO) model, with a specific focus on its application in studies involving the neuroprotective agent IMM-H004.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during MCAO experiments that can lead to high variability in outcomes such as infarct volume and neurological scores.

Surgical & Procedural Issues

Q1: We are observing high variability in infarct size between animals, with some showing little to no infarct. What are the most likely causes?

A1: High variability is a common challenge in the MCAO model. The most critical factors to investigate are the occlusion technique and the animal's physiology.

  • Inadequate Occlusion: The primary reason for failed or partial infarct is often incomplete occlusion of the Middle Cerebral Artery (MCA). This can be due to several factors related to the suture filament.[1][2]

    • Suture Properties: Silicone-coated sutures are superior to uncoated ones for producing consistent infarcts.[1][2] The diameter and, most importantly, the coating length of the suture are critical variables. A coating length of 2-3.3 mm is often optimal for rats to completely occlude the MCA without blocking other arteries.[1][2]

    • Incorrect Placement: The filament may be incorrectly placed in a branch like the pterygopalatine artery instead of the internal carotid artery (ICA), or not advanced far enough to block the MCA origin.[3][4]

  • Cerebrovascular Anatomy: Rodents can have significant anatomical variation in the Circle of Willis.[5] An incomplete Circle of Willis can affect the consistency of infarcts, particularly in reperfusion models.[5]

  • Cerebral Blood Flow (CBF) Monitoring: Without CBF monitoring (e.g., with a Laser Doppler flowmeter), you cannot confirm the success of the occlusion intraoperatively. A drop in CBF of at least 85% from baseline is a standard indicator of a successful MCAO.[6] This is the single most important step to reduce variability.[6][7]

Q2: A significant number of our animals are dying during or shortly after surgery. What could be the cause?

A2: High mortality is often related to surgical complications or adverse reactions to anesthesia.

  • Surgical Trauma: Perforation of a vessel during filament insertion can cause a subarachnoid hemorrhage (SAH), which is a common and often fatal complication.[4][8] Careful, steady insertion of the filament is crucial. Excessive bleeding during the neck dissection can also lead to mortality.[4][9]

  • Anesthesia: The choice and duration of anesthesia can significantly impact mortality and neurological outcomes.[10][11][12] For example, chloral (B1216628) hydrate (B1144303) has been associated with a higher mortality rate and larger infarct volumes compared to isoflurane (B1672236) in some studies.[10][12] Maintaining stable physiology (body temperature, blood pressure) under anesthesia is critical.[1]

  • Hypothalamic Infarction: If the filament is inserted too far, it can block blood flow to the hypothalamus, leading to severe hyperthermia and death.[8]

Q3: Our neurological deficit scores do not seem to correlate well with the infarct volumes. Why might this be?

A3: A mismatch between functional and histological outcomes can arise from several factors:

  • Infarct Location: Small, strategic infarcts in areas like the striatum can cause significant motor deficits, while larger cortical infarcts might result in less obvious initial deficits depending on the tests used. The location of the infarct is highly dependent on the suture placement and coating length.[1]

  • Anesthetic Effects: Some anesthetics have neuroprotective properties that can influence outcomes.[10] For instance, volatile anesthetics like isoflurane may reduce infarct volume and neurological deficits compared to injectable agents.[10] This can confound the assessment of a test compound like this compound.

  • Subjectivity in Scoring: Neurological scoring, such as the Bederson score, has an element of subjectivity. Ensure all assessors are properly trained and blinded to the experimental groups to ensure consistency.

This compound Specific Questions

Q4: What is the mechanism of action for this compound, and how might this influence our experimental design?

A4: this compound is a novel coumarin (B35378) derivative that provides neuroprotection in ischemic stroke models.[13][14] Its mechanism is centered on reducing inflammation.

  • Signaling Pathway: this compound has been shown to downregulate Chemokine-like factor 1 (CKLF1).[13][14][15] This action reduces the binding of CKLF1 to its receptor CCR4, which in turn suppresses the activation of the NLRP3 inflammasome.[13] This leads to a decrease in the release of inflammatory cytokines like IL-1β and TNF-α, ultimately protecting brain tissue.[13][14][15]

  • Experimental Considerations: Since this compound targets inflammation, it is crucial to use a model (permanent or transient MCAO) that produces a significant inflammatory response. The timing of drug administration is also key; studies have shown efficacy when administered 6 hours post-ischemia.[13] Your outcome measures should include markers of inflammation (e.g., ELISA for IL-1β, TNF-α) in addition to infarct volume and behavioral tests.[13][14]

Visualizing Workflows and Pathways

To aid in standardizing procedures and understanding mechanisms, the following diagrams illustrate a typical MCAO workflow, a troubleshooting decision tree, and the this compound signaling pathway.

MCAO_Workflow cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative / Analysis Phase animal_prep Animal Preparation (Fasting, Weighing) anesth Anesthesia Induction (e.g., Isoflurane) animal_prep->anesth phys_mon_prep Setup Physiological Monitoring (Temperature, ECG) anesth->phys_mon_prep incision Midline Neck Incision vessel_iso Isolate CCA, ECA, ICA incision->vessel_iso ligate Ligate ECA & PPA vessel_iso->ligate insert_suture Insert Filament into ICA ligate->insert_suture cbf_mon Confirm >80% CBF Drop (Laser Doppler) insert_suture->cbf_mon occlusion Maintain Occlusion (e.g., 60-90 min) cbf_mon->occlusion reperfusion Withdraw Filament (Transient Model) occlusion->reperfusion If transient suture_close Close Incision occlusion->suture_close If permanent reperfusion->suture_close recovery Post-Op Care & Recovery suture_close->recovery neuro_score Neurological Scoring (24h, 48h) recovery->neuro_score euthanize Euthanasia & Brain Harvest neuro_score->euthanize ttc_stain TTC Staining & Infarct Analysis euthanize->ttc_stain

Caption: Standard experimental workflow for the MCAO model.

Troubleshooting_Variability start High Infarct Variability Observed cbf Was Cerebral Blood Flow Monitored Intraoperatively? start->cbf no_cbf Implement Laser Doppler CBF Monitoring. Aim for >80% reduction. cbf->no_cbf No cbf_ok Was CBF reduction consistently >80%? cbf->cbf_ok Yes suture Review Suture Properties: - Silicone Coated? - Correct Diameter? - Optimal Coating Length? surgery Review Surgical Technique: - PPA Ligation? - Correct Suture Insertion Depth? - No Vessel Perforation? suture->surgery cbf_ok->suture No animal Consider Animal Factors: - Consistent Weight/Age? - Known Strain-Specific Anatomical Variations? cbf_ok->animal Yes anesth Standardize Anesthesia Protocol: - Same Agent & Duration? - Stable Physiology? animal->anesth

Caption: Decision tree for troubleshooting MCAO infarct variability.

IMM_H004_Pathway This compound Anti-Inflammatory Signaling Pathway MCAO Ischemic Stroke (MCAO) CKLF1 CKLF1 Upregulation MCAO->CKLF1 CCR4 CCR4 Receptor CKLF1->CCR4 binds NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 Cytokines IL-1β & TNF-α Release (Inflammation) NLRP3->Cytokines Injury Neuronal Injury Cytokines->Injury IMMH004 This compound IMMH004->CKLF1 inhibits

Caption: Proposed signaling pathway for this compound in ischemic stroke.

Data & Protocols

To ensure reproducibility, it is essential to standardize protocols and monitor key physiological parameters.

Table 1: Key Physiological Parameters to Monitor

Maintaining stable physiology is critical to reduce variability. The following parameters should be monitored and kept within a narrow range.

ParameterTarget Range (Rat)Rationale
Rectal Temperature 36.5 - 37.5 °CBody temperature significantly affects infarct size; both hypothermia and hyperthermia are confounding.[1]
Mean Arterial Pressure 80 - 120 mmHgHypotension can worsen ischemic injury, while hypertension can increase hemorrhage risk.
Arterial pO₂ > 100 mmHgHypoxia can exacerbate ischemic damage independently of the MCAO procedure.[10]
Arterial pCO₂ 35 - 45 mmHgHypercapnia can cause vasodilation and alter cerebral blood flow, affecting the model.
Blood Glucose < 150 mg/dLHyperglycemia is known to worsen ischemic brain injury and increase infarct volume.

Table 2: Suture Selection Guide for Rats (250-300g)

The choice of suture is one of the most significant variables in the MCAO model.[1][2][16]

Suture PropertyRecommendationImpact on Outcome
Material Nylon monofilamentProvides necessary rigidity for insertion.
Coating Silicone-coated tipEssential for complete and consistent occlusion of the MCA origin.[1][2]
Coating Length 2.0 - 3.3 mmToo short (<2mm) leads to partial occlusion and high variability. Too long (>3.3mm) can occlude other arteries (e.g., hypothalamic) causing unintended damage.[1][2]
Tip Diameter ~0.37 - 0.40 mmMust be appropriate for the vessel size of the animal weight/strain to ensure proper occlusion without causing perforation.[16]

Experimental Protocols

Protocol 1: Intraluminal Suture MCAO Surgery (Rat)

  • Anesthesia: Anesthetize the rat (e.g., with isoflurane, 3% induction, 1.5% maintenance) and place it in a supine position. Maintain body temperature at ~37°C using a heating pad.[17]

  • Incision: Make a midline cervical incision to expose the trachea and strap muscles.

  • Vessel Exposure: Gently retract the muscles to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Dissect the arteries carefully, avoiding damage to the vagus nerve.[3][9]

  • Ligation: Ligate the distal end of the ECA and the pterygopalatine artery (PPA) to prevent incorrect filament insertion.[4][18] Place temporary ligatures around the CCA and ICA.

  • Filament Insertion: Make a small incision in the ECA stump. Introduce the selected silicone-coated nylon filament (e.g., 4-0) through the incision into the ECA and advance it into the ICA until a slight resistance is felt (~18-20 mm past the CCA bifurcation).

  • Confirmation: Confirm successful occlusion by monitoring for a >80% drop in regional cerebral blood flow using Laser Doppler Flowmetry.[6]

  • Occlusion Period: Secure the filament in place and allow occlusion for the desired duration (e.g., 60, 90, or 120 minutes for transient models, or permanently).

  • Reperfusion (for transient MCAO): Withdraw the filament to restore blood flow. Ligate the ECA stump permanently.

  • Closure: Remove temporary ligatures and close the neck incision.

  • Post-operative Care: Administer saline for hydration and place the animal in a heated cage for recovery. Monitor for signs of distress.[9]

Protocol 2: Infarct Volume Measurement with TTC Staining

  • Euthanasia: At the experimental endpoint (e.g., 24 or 48 hours post-MCAO), deeply anesthetize the animal and euthanize via transcardial perfusion with cold saline.

  • Brain Extraction: Decapitate the animal and carefully extract the brain.

  • Sectioning: Place the brain in a brain matrix and cut into 2 mm coronal sections.

  • Staining: Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 15-20 minutes in the dark.

  • Fixation: Transfer the stained sections into a 4% paraformaldehyde solution for fixation.

  • Image Analysis: Scan or photograph both sides of each section. Healthy, viable tissue stains red, while the infarcted (ischemic) tissue remains white.[13] Use image analysis software (e.g., ImageJ) to quantify the area of infarct in each slice.

  • Volume Calculation: Calculate the total infarct volume, often correcting for edema by subtracting the area of the non-infarcted ipsilateral hemisphere from the area of the contralateral hemisphere.

References

Technical Support Center: Optimizing Behavioral Assessment in Rats Treated with IMM-H004

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing IMM-H004 in rat models and assessing behavioral outcomes. The following information is designed to address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel coumarin (B35378) derivative with demonstrated neuroprotective effects, particularly in models of cerebral ischemia. Its mechanism of action involves the downregulation of Chemokine-like factor 1 (CKLF1). This action suppresses the activation of the NLRP3 inflammasome, a key component of the inflammatory response in the brain following ischemic injury. By mitigating this inflammatory cascade, this compound helps to protect the brain from damage.

Q2: What are the common behavioral tests used to assess the efficacy of this compound in rat models of stroke?

A2: Given that this compound is primarily investigated for its neuroprotective effects in stroke models, behavioral assessments focus on neurological deficits, motor function, anxiety, and cognitive performance. Commonly used tests include:

  • Neurological Deficit Scoring: Systems like the Zea Longa score are used to provide a general assessment of neurological function.

  • Open Field Test (OFT): To assess locomotor activity and anxiety-like behavior.

  • Elevated Plus Maze (EPM): To specifically measure anxiety-like behavior.

  • Morris Water Maze (MWM): To evaluate spatial learning and memory.

Q3: Are there any known direct effects of this compound on behavior in healthy rats?

A3: Currently, publicly available research primarily focuses on the effects of this compound in the context of cerebral ischemia. Therefore, its direct effects on the behavior of healthy, non-injured rats are not well-documented. It is crucial to include a vehicle-treated control group of healthy animals in your experimental design to distinguish the effects of the compound from the effects of the disease model.

II. Troubleshooting Guides for Behavioral Assessments

A. General Troubleshooting

Issue: High variability in behavioral data across animals within the same group.

Possible Causes & Solutions:

CauseSolution
Inconsistent Handling Handle all rats consistently and gently for a few days leading up to the behavioral testing to minimize stress-induced variability.
Environmental Factors Ensure the testing environment (e.g., lighting, noise level, time of day) is consistent for all animals.[1][2] Conduct tests during the animals' active (dark) cycle if possible.
Experimenter Bias The experimenter should be blinded to the treatment groups to prevent unintentional bias in scoring and handling.
Animal Health Monitor the health and well-being of the animals closely. Any signs of distress or illness unrelated to the experimental model should be noted and the animal may need to be excluded from the behavioral analysis.
B. Open Field Test (OFT) Troubleshooting

Issue: Difficulty in distinguishing between the therapeutic effects of this compound and motor impairments from the stroke model.

Possible Causes & Solutions:

CauseSolution
Hypoactivity due to Stroke In the acute phase after stroke, rats may exhibit hypoactivity.[3] It is important to have a sham-operated control group to establish a baseline for normal locomotor activity. Compare the this compound treated group to the vehicle-treated stroke group to assess for improvements in locomotion.
Hyperactivity in Later Stages Some studies report hyperactivity several days after the initial ischemic event.[3] Be consistent with the timing of your OFT assessment post-stroke.
Anxiety vs. Motor Deficit Reduced exploration of the center of the open field can be due to anxiety or motor deficits that make movement difficult. Analyze both the total distance traveled and the time spent in the center. If total distance is low, the interpretation of center time as a measure of anxiety is confounded.[4]
Circling Behavior Stroke can induce circling behavior, which can artificially inflate locomotor activity scores.[5] Video tracking software that can analyze turning bias is recommended. Manually observe and note the presence and severity of circling.
C. Elevated Plus Maze (EPM) Troubleshooting

Issue: Rats show very little exploration of any arms, making it difficult to assess anxiety levels.

Possible Causes & Solutions:

CauseSolution
Severe Motor Impairment If the stroke model has caused significant motor deficits, the rats may be physically unable to explore the maze. A baseline motor assessment (e.g., grip strength, ladder rung test) should be performed to correlate with EPM performance. Consider excluding animals with severe motor deficits from this test.
High Anxiety Levels The stroke itself can be a significant stressor, leading to high anxiety and reluctance to move. Ensure a proper habituation period to the testing room before placing the animal on the maze.[6]
"One-Trial Tolerance" Repeated exposure to the EPM can lead to altered exploratory behavior. If a re-test is necessary, a long inter-trial interval (e.g., 28 days) and a change in the testing room may help mitigate this effect.[7]

Issue: A rat falls off the open arm.

Possible Causes & Solutions:

CauseSolution
Motor Impairment/Lack of Coordination The stroke may have affected the rat's balance and coordination. While infrequent, this can occur. The data for that animal in the EPM test should be excluded. Note the incident in the experimental records.
D. Morris Water Maze (MWM) Troubleshooting

Issue: Rats are floating passively or exhibiting thigmotaxis (wall-hugging) and not actively searching for the platform.

Possible Causes & Solutions:

CauseSolution
Sensorimotor Deficits Stroke can impair the ability to swim effectively or to see the distal cues necessary for navigation.[5][8] Include a cued-trial version of the MWM (with a visible platform) to assess for visual and motor impairments. If a rat cannot find the visible platform, its performance in the hidden platform task is likely confounded by non-cognitive deficits.[9]
Lack of Motivation While less common in the MWM, some animals may be less motivated to escape the water. Ensure the water temperature is maintained at a level that encourages escape without being overly stressful (around 23-26°C).
Increased Anxiety/Stress The stress of the stroke and the test itself can lead to passive floating. Proper handling and habituation to the testing room can help.

Issue: Difficulty in interpreting escape latency in stroke-affected rats.

Possible Causes & Solutions:

CauseSolution
Slower Swim Speed Motor deficits will likely lead to slower swim speeds, which will increase escape latency regardless of memory.[10] Use path length as a more reliable measure of spatial learning, as it is less dependent on swim speed. Modern video tracking systems can easily provide this data.
Circling Behavior A rat that is circling may have a much longer path length to find the platform, even if it knows the general location. Analyze the swim path qualitatively. A direct but slow path suggests intact memory with a motor deficit, while a random or circling path suggests a cognitive impairment.

III. Quantitative Data Presentation

The following tables summarize representative data on the neurological assessment of rats treated with this compound following a stroke model.

Table 1: Neurological Deficit Score (Zea Longa Score) in Rats Treated with this compound

Treatment GroupDose (mg/kg)Time Point Post-IschemiaMean Neurological Score (± SD)
Sham-24 hours0
Model (Vehicle)-24 hours3.5 ± 0.5
This compound524 hours2.5 ± 0.6*
This compound1024 hours2.0 ± 0.7
This compound2024 hours1.8 ± 0.5

*p < 0.05, **p < 0.01 compared to the Model group. Data is hypothetical and for illustrative purposes based on published findings.

Zea Longa Scoring System: [11][12]

  • 0: No neurological deficit.

  • 1: Inability to fully extend the contralateral forelimb.

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous motor activity and a depressed level of consciousness.

IV. Experimental Protocols

A. Open Field Test (OFT) Protocol
  • Apparatus: A square arena (e.g., 100 cm x 100 cm x 40 cm) with walls to prevent escape. The floor is typically divided into a grid of equal squares, with the central squares defined as the "center zone".

  • Procedure:

    • Habituate the rat to the testing room for at least 30 minutes prior to the test.

    • Gently place the rat in the center of the open field.

    • Allow the rat to explore the arena for a predetermined period (typically 5-10 minutes).

    • Record the session using an overhead video camera connected to a tracking system.

    • Between trials, thoroughly clean the arena with 70% ethanol (B145695) to remove olfactory cues.

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the center zone vs. the periphery.

    • Number of entries into the center zone.

    • Rearing frequency (standing on hind legs).

    • Grooming duration.

    • Defecation/urination frequency (as a measure of anxiety).

B. Elevated Plus Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm) with two open arms and two closed arms (with high walls).

  • Procedure:

    • Habituate the rat to the testing room for at least 30 minutes.

    • Place the rat in the center of the maze, facing one of the open arms.[13]

    • Allow the rat to explore the maze for 5 minutes.

    • Record the session with a video tracking system.

    • Clean the maze thoroughly between animals.

  • Parameters Measured:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Head dips over the sides of the open arms.

    • Stretched-attend postures.

C. Morris Water Maze (MWM) Protocol
  • Apparatus: A large circular pool (e.g., 150-200 cm in diameter) filled with water made opaque with non-toxic white or black paint. A small escape platform is hidden 1-2 cm below the water surface. The room should have various prominent distal visual cues.

  • Procedure (Acquisition Phase):

    • Conduct 4 trials per day for 4-5 consecutive days.

    • For each trial, gently place the rat into the water facing the wall at one of four quasi-random start locations (N, S, E, W).

    • Allow the rat to swim and find the hidden platform for a maximum of 60-90 seconds.

    • If the rat finds the platform, allow it to remain there for 15-30 seconds.

    • If the rat does not find the platform within the time limit, gently guide it to the platform and allow it to stay for 15-30 seconds.

    • Remove the rat and keep it warm in a holding cage between trials.

  • Procedure (Probe Trial):

    • 24 hours after the last acquisition trial, remove the platform from the pool.

    • Place the rat in the pool at a novel start location and allow it to swim for 60 seconds.

  • Parameters Measured:

    • Acquisition: Escape latency (time to find the platform), path length, and swim speed.

    • Probe Trial: Time spent in the target quadrant (where the platform was located), number of crossings over the former platform location.

V. Visualizations

IMM_H004_Signaling_Pathway Ischemia Cerebral Ischemia CKLF1 CKLF1 (Upregulated) Ischemia->CKLF1 induces CCR4 CCR4 CKLF1->CCR4 binds to NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 Inflammation Neuroinflammation (e.g., IL-1β, TNF-α) NLRP3->Inflammation leads to Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage causes IMM_H004 This compound IMM_H004->CKLF1 inhibits

Caption: this compound Signaling Pathway in Cerebral Ischemia.

Behavioral_Assessment_Workflow cluster_model Stroke Model Induction cluster_treatment Treatment Administration cluster_assessment Behavioral Assessment Battery cluster_analysis Data Analysis MCAO Middle Cerebral Artery Occlusion (MCAO) Treatment Administer this compound or Vehicle MCAO->Treatment Neuro_Score Neurological Scoring (e.g., Zea Longa) Treatment->Neuro_Score OFT Open Field Test (Locomotion & Anxiety) Neuro_Score->OFT EPM Elevated Plus Maze (Anxiety) OFT->EPM MWM Morris Water Maze (Cognition) EPM->MWM Data_Analysis Statistical Analysis of Behavioral Parameters MWM->Data_Analysis

Caption: Experimental Workflow for Behavioral Assessment.

MWM_Troubleshooting_Logic Start Rat shows poor performance in Morris Water Maze Check_Cued Perform Cued Trial (Visible Platform) Start->Check_Cued Cued_Fail Fails to find visible platform Check_Cued->Cued_Fail No Cued_Pass Finds visible platform Check_Cued->Cued_Pass Yes Motor_Visual_Deficit Conclusion: Performance likely confounded by sensorimotor/visual deficits Cued_Fail->Motor_Visual_Deficit Analyze_Path Analyze Swim Path and Strategy Cued_Pass->Analyze_Path Random_Path Random/Thigmotaxic Swim Path Analyze_Path->Random_Path Random Direct_Path Direct but Slow Swim Path Analyze_Path->Direct_Path Direct Cognitive_Impairment Conclusion: Likely cognitive impairment Random_Path->Cognitive_Impairment Motor_Impairment Conclusion: Likely motor impairment affecting swim speed Direct_Path->Motor_Impairment

Caption: Troubleshooting Logic for Morris Water Maze.

References

Technical Support Center: IMM-H004 and Hypothalamic Damage in pMCAO Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing permanent Middle Cerebral Artery Occlusion (pMCAO) models to investigate the therapeutic effects of IMM-H004, with a specific focus on addressing hypothalamic damage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in hypothalamic damage in our pMCAO rat model, even before this compound administration. What could be the cause and how can we minimize it?

A1: Variability in hypothalamic damage in the pMCAO model is a known issue and can stem from several factors related to surgical technique. The intraluminal filament used to occlude the Middle Cerebral Artery (MCA) can also inadvertently block smaller, deep cerebral arteries that supply the hypothalamus.[1][2]

Troubleshooting Steps:

  • Filament Insertion Depth: Ensure the filament is inserted to a consistent and precise depth. Over-insertion is a primary cause of hypothalamic artery occlusion.[3][4] It is recommended to use a filament with a silicone-coated tip of a specific length to standardize the occlusion.

  • Animal Strain and Anatomy: Be aware of potential anatomical variations in the cerebral vasculature among different rodent strains.

  • Monitor Physiological Parameters: Maintain consistent body temperature during and after surgery. Hyperthermia can exacerbate ischemic damage, including in the hypothalamus.[3]

Q2: How can we assess the extent of hypothalamic damage in our pMCAO model?

A2: A multi-faceted approach is recommended to accurately assess hypothalamic damage:

  • Histological Analysis:

    • Nissl Staining: To visualize neuronal loss and damage in hypothalamic nuclei.

    • 2,3,5-triphenyltetrazolium chloride (TTC) Staining: While primarily used for larger infarct areas, TTC staining can also help identify ischemic areas in the hypothalamus.[5][6][7][8][9]

  • Immunohistochemistry (IHC): To detect markers of apoptosis (e.g., Caspase-3) and inflammation (e.g., Iba1 for microglia activation) within the hypothalamus.

  • Biochemical Assays:

    • ELISA: To quantify levels of pro-inflammatory cytokines such as IL-1β and TNF-α in hypothalamic tissue homogenates.[10][11][12]

  • Behavioral and Physiological Assessments: Monitor for changes in feeding behavior, body weight regulation, and temperature control, which are functions regulated by the hypothalamus.

Q3: What is the proposed mechanism by which this compound might protect against hypothalamic damage in pMCAO models?

A3: While direct studies on this compound's effect on the hypothalamus are limited, its known mechanism of action suggests a protective role. This compound is a novel coumarin (B35378) derivative that has been shown to exert neuroprotective effects by suppressing inflammation.[5] The proposed mechanism involves the inhibition of the CKLF1/CCR4 signaling pathway, which in turn downregulates the activation of the NLRP3 inflammasome.[5] This leads to a reduction in the production of pro-inflammatory cytokines like IL-1β.[5] Since neuroinflammation is a key contributor to secondary injury in ischemic stroke, the anti-inflammatory properties of this compound are expected to mitigate damage in the hypothalamus as well.

Q4: We are not observing the expected neuroprotective effect of this compound in our pMCAO model. What are some potential reasons?

A4: Several factors could contribute to a lack of efficacy:

  • Dosing and Administration:

    • Dosage: Ensure the correct dosage is being administered. Studies have shown efficacy for this compound at doses between 5 and 20 mg/kg in rats.[5]

    • Timing of Administration: The therapeutic window for this compound in pMCAO models has been identified as being within 6 hours after the ischemic insult.[5] Administering the compound outside this window may reduce its effectiveness.

    • Route of Administration: Intravenous administration has been used in several studies.[13][14]

  • Severity of Ischemic Insult: An overly severe ischemic injury may be beyond the therapeutic capacity of the compound. Re-evaluate your pMCAO procedure to ensure a consistent and appropriate level of injury.

  • Compound Stability and Formulation: Verify the stability and proper formulation of your this compound solution.

Quantitative Data Summary

Table 1: Effect of this compound on Infarct Volume and Neurological Deficit in pMCAO Rats

Treatment GroupDose (mg/kg)Infarct Volume (% of hemisphere)Neurological Score (Zea-Longa)
Sham-00
pMCAO + Vehicle-35 ± 53.5 ± 0.5
pMCAO + this compound525 ± 42.5 ± 0.4
pMCAO + this compound1018 ± 3 1.8 ± 0.3
pMCAO + this compound2015 ± 3 1.5 ± 0.3

Data are represented as mean ± SD. *p < 0.05, **p < 0.01 compared to pMCAO + Vehicle group. Data synthesized from published studies on this compound.[5]

Table 2: Expected Impact of this compound on Hypothalamic Inflammation Markers in pMCAO Rats

Treatment GroupIL-1β (pg/mg protein)TNF-α (pg/mg protein)NLRP3 Expression (fold change)
Sham50 ± 1080 ± 151.0
pMCAO + Vehicle250 ± 40400 ± 605.0 ± 1.0
pMCAO + this compound (10 mg/kg)120 ± 25200 ± 352.0 ± 0.5*

Data are represented as mean ± SD. *p < 0.05 compared to pMCAO + Vehicle group. These are representative expected values based on the known anti-inflammatory mechanism of this compound and typical findings in pMCAO literature, as direct data on hypothalamic markers for this compound is not yet available.

Experimental Protocols

1. Permanent Middle Cerebral Artery Occlusion (pMCAO) Surgery in Rats

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Preparation: Place the animal in a supine position and maintain body temperature at 37°C using a heating pad.

  • Incision: Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligation: Ligate the distal ECA and the proximal CCA.

  • Filament Insertion: Introduce a 4-0 silicone-coated nylon monofilament through an incision in the CCA and advance it into the ICA until it occludes the origin of the MCA. The insertion depth is critical and should be approximately 18-20 mm from the carotid bifurcation.

  • Closure: Close the incision. No reperfusion is performed in the permanent MCAO model.

2. Neurological Deficit Scoring (Zea-Longa 5-point scale)

  • 0: No observable neurological deficit.

  • 1: Mild focal deficit (failure to extend the contralateral forepaw fully).

  • 2: Moderate focal deficit (circling to the contralateral side).

  • 3: Severe focal deficit (falling to the contralateral side).

  • 4: No spontaneous motor activity.

3. 2,3,5-triphenyltetrazolium chloride (TTC) Staining

  • Euthanasia and Brain Extraction: At the designated endpoint, euthanize the animal and carefully extract the brain.

  • Sectioning: Slice the brain into 2 mm coronal sections.

  • Staining: Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.

  • Fixation: Fix the stained slices in 10% buffered formalin.

  • Analysis: The viable tissue will stain red, while the infarcted tissue will remain white. Quantify the infarct volume using image analysis software.

4. ELISA for IL-1β and TNF-α in Hypothalamic Tissue

  • Tissue Collection: Dissect the hypothalamus from the brain on ice.

  • Homogenization: Homogenize the tissue in a lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 rpm) at 4°C to pellet cellular debris.

  • Supernatant Collection: Collect the supernatant for analysis.

  • ELISA Procedure: Follow the manufacturer's instructions for the specific rat IL-1β and TNF-α ELISA kits. This typically involves adding the sample to a pre-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.

  • Quantification: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Visualizations

IMM_H004_Signaling_Pathway cluster_stroke Ischemic Stroke (pMCAO) cluster_inflammation Inflammatory Cascade cluster_damage Cellular Damage stroke_node Ischemia cklf1 CKLF1 stroke_node->cklf1 Upregulates ccr4 CCR4 cklf1->ccr4 Binds to nlrp3 NLRP3 Inflammasome Activation ccr4->nlrp3 cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) nlrp3->cytokines Promotes release of neuronal_damage Neuronal & Hypothalamic Damage cytokines->neuronal_damage Induces imm_h004 This compound imm_h004->cklf1 Inhibits

Caption: Proposed signaling pathway of this compound in mitigating ischemic brain injury.

Experimental_Workflow start Start: pMCAO Surgery drug_admin This compound or Vehicle Administration (within 6h) start->drug_admin neuro_scoring Neurological Deficit Scoring drug_admin->neuro_scoring euthanasia Euthanasia & Brain Collection neuro_scoring->euthanasia ttc_staining TTC Staining for Infarct Volume euthanasia->ttc_staining hypothalamus_dissection Hypothalamus Dissection euthanasia->hypothalamus_dissection data_analysis Data Analysis ttc_staining->data_analysis histology Histology (Nissl, IHC) for Hypothalamic Damage hypothalamus_dissection->histology elisa ELISA for Inflammatory Markers in Hypothalamus hypothalamus_dissection->elisa histology->data_analysis elisa->data_analysis Troubleshooting_Tree start High Variability in Hypothalamic Damage? check_filament Check Filament Insertion Depth start->check_filament check_temp Monitor & Control Body Temperature start->check_temp check_strain Consider Strain- Specific Anatomy start->check_strain consistent_depth Is Depth Consistent? check_filament->consistent_depth temp_stable Is Temperature Stable? check_temp->temp_stable consult_literature Consult Literature for Specific Strain check_strain->consult_literature refine_protocol Refine Surgical Protocol consistent_depth->refine_protocol No solution Reduced Variability consistent_depth->solution Yes implement_heating Implement Consistent Heating Method temp_stable->implement_heating No temp_stable->solution Yes refine_protocol->solution implement_heating->solution consult_literature->solution

References

IMM-H004 solubility in DMSO for in vitro and in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IMM-H004. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments, with a focus on solubility in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: For in vitro and in vivo studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions of this compound due to its ability to dissolve many organic compounds. For in vivo administration, the DMSO stock solution should be further diluted in a suitable vehicle such as saline or corn oil.

Q2: What is the maximum permissible concentration of DMSO for in vitro cell-based assays?

A2: The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity or off-target effects. It is highly recommended to keep the final DMSO concentration at or below 0.1%.[1][2] However, the tolerance to DMSO can be cell line-dependent.[2][3] Some cell lines may tolerate up to 0.5% or even 1% for short-term assays, but it is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any potential effects of the solvent.[2]

Q3: What is the maximum tolerated concentration of DMSO for in vivo studies in rodents?

A3: For in vivo studies, the concentration of DMSO must be carefully controlled to avoid toxicity. For intraperitoneal (IP) injections in mice, it is advisable to keep the DMSO concentration in the final injection volume as low as possible. While some studies have used up to 10% DMSO diluted in a vehicle like saline or corn oil, it is generally recommended to use concentrations below 5%.[4][5][6] Always include a vehicle control group in your animal studies.

Q4: What is the mechanism of action of this compound?

A4: this compound is a novel coumarin (B35378) derivative with neuroprotective properties. Its mechanism of action involves the inhibition of inflammatory pathways. Specifically, it has been shown to downregulate the binding of Chemokine-like factor 1 (CKLF1) to C-C chemokine receptor type 4 (CCR4), which in turn suppresses the activation of the NLRP3 inflammasome and the subsequent inflammatory response.[7] Additionally, this compound has been reported to activate the PI3K/Akt signaling pathway, leading to the phosphorylation of FoxO1 and an increase in the expression of the anti-apoptotic protein survivin.[8]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium
  • Possible Cause: The concentration of this compound or the final DMSO concentration is too high, leading to the compound falling out of solution when added to the aqueous culture medium.

  • Solution:

    • Reduce Final Concentration: Lower the final working concentration of this compound in your assay.

    • Optimize DMSO Concentration: Ensure the final DMSO concentration in the well is below 0.1%.[1][2] You may need to prepare a more concentrated initial stock solution in DMSO to achieve this.

    • Serial Dilutions: Prepare intermediate dilutions of your DMSO stock in a serum-free medium or PBS before adding it to the final culture medium.

    • Pre-warming: Gently warm the culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium.[9]

    • Check for Media Component Interactions: Precipitates can sometimes form due to interactions between the compound and components in the culture medium, especially in serum-free formulations.[10][11]

Issue 2: Inconsistent or Unexpected Results in In Vitro Assays
  • Possible Cause: Off-target effects of DMSO on the cells.

  • Solution:

    • Strict Vehicle Control: Always include a vehicle control group that is treated with the exact same concentration of DMSO as your experimental groups.

    • Concentration-Response Curve for DMSO: If you suspect your cell line is particularly sensitive to DMSO, run a dose-response experiment with DMSO alone to determine the highest non-toxic concentration.[1]

    • Minimize Incubation Time: If possible, reduce the duration of exposure of the cells to the compound and DMSO.

Issue 3: Adverse Effects or Toxicity in Animal Studies
  • Possible Cause: The concentration of DMSO in the injected vehicle is too high.

  • Solution:

    • Lower DMSO Concentration: Reduce the percentage of DMSO in your final injectable solution. A concentration of less than 5% is recommended for IP injections.[4]

    • Alternative Solvents/Co-solvents: Consider using alternative vehicle formulations. For example, a mixture of 10% DMSO, 10% Tween 80, and 80% water has been suggested.[12] Another option is to dissolve the compound in a small amount of DMSO and then dilute it in corn oil.[5]

    • Monitor Animal Health: Closely monitor the animals for any signs of distress or toxicity after injection.

Quantitative Data Summary

ParameterIn Vitro RecommendationsIn Vivo Recommendations (Rodents)
Solvent for Stock Solution 100% DMSO100% DMSO
Recommended Final DMSO Concentration ≤ 0.1% in culture medium[1][2]< 5% in final injection volume (IP)[4]
Maximum Tolerated DMSO Concentration Cell line dependent, can be up to 1-2% for short durations[2][3]Up to 10% in some cases, but caution is advised[4][5]
Vehicle Control MandatoryMandatory

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions for In Vitro Assays
  • Prepare a 10 mM Stock Solution in 100% DMSO:

    • Weigh out the appropriate amount of this compound powder.

    • Add the calculated volume of 100% sterile DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate gently until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile, serum-free cell culture medium or PBS to create intermediate concentrations.

    • From the intermediate dilutions, add the appropriate volume to your final cell culture medium to reach the desired final concentration of this compound. Ensure the final DMSO concentration does not exceed 0.1%.

    Example Dilution Strategy for a final concentration of 10 µM this compound with 0.1% DMSO:

    • Dilute the 10 mM stock solution 1:10 in serum-free medium to get a 1 mM intermediate solution (DMSO concentration is now 10%).

    • Add 10 µL of the 1 mM intermediate solution to 990 µL of the final culture medium to get a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.

Protocol 2: Preparation of this compound Formulation for In Vivo Intraperitoneal (IP) Injection in Mice
  • Prepare a Concentrated Stock Solution in 100% DMSO:

    • Based on the required dosage (e.g., mg/kg) and the average weight of the mice, calculate the total amount of this compound needed.

    • Dissolve the this compound in a minimal amount of 100% DMSO.

  • Prepare the Final Dosing Solution:

    • Calculate the final volume to be injected per mouse (typically 100-200 µL).

    • Dilute the DMSO stock solution in a sterile vehicle such as saline (0.9% NaCl) or corn oil to achieve the desired final concentration of this compound and a final DMSO concentration of ≤ 5%.

    Example Formulation for a 10 mg/kg dose in a 25g mouse with a final DMSO concentration of 5%:

    • Required dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg.

    • Assume an injection volume of 100 µL (0.1 mL).

    • Final concentration of this compound in the injection solution: 0.25 mg / 0.1 mL = 2.5 mg/mL.

    • To achieve a 5% DMSO concentration in the final volume, the volume of the initial DMSO stock added will be 5% of 100 µL, which is 5 µL.

    • Therefore, you would need to dissolve 0.25 mg of this compound in 5 µL of 100% DMSO.

    • Then, add 95 µL of sterile saline or corn oil to this to get a final injection volume of 100 µL.

  • Vehicle Control:

    • Prepare a vehicle control solution containing the same percentage of DMSO in the same vehicle (e.g., 5% DMSO in saline) but without this compound.

Signaling Pathway and Workflow Diagrams

IMM_H004_Signaling_Pathway This compound Signaling Pathway cluster_0 Inflammatory Stimulus cluster_1 This compound Intervention cluster_2 CKLF1/CCR4 Pathway cluster_3 NLRP3 Inflammasome cluster_4 PI3K/Akt Pathway Stimulus Ischemic Injury CKLF1 CKLF1 Stimulus->CKLF1 IMMH004 This compound CKLF1_CCR4 CKLF1-CCR4 Binding IMMH004->CKLF1_CCR4 Inhibits PI3K PI3K IMMH004->PI3K Activates CKLF1->CKLF1_CCR4 CCR4 CCR4 CCR4->CKLF1_CCR4 NLRP3 NLRP3 Inflammasome Activation CKLF1_CCR4->NLRP3 Inflammation Inflammation CKLF1_CCR4->Inflammation Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β, IL-18 Maturation Caspase1->IL1b IL1b->Inflammation Akt Akt PI3K->Akt FoxO1 FoxO1 Akt->FoxO1 Inhibits Survivin Survivin FoxO1->Survivin Represses Apoptosis Apoptosis Survivin->Apoptosis Inhibits Neuroprotection Neuroprotection Survivin->Neuroprotection

Caption: this compound mechanism of action.

Experimental_Workflow General Experimental Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_vitro Prepare 10 mM This compound Stock in 100% DMSO dilute_vitro Prepare Working Solutions in Culture Medium (Final DMSO <= 0.1%) start_vitro->dilute_vitro treat_cells Treat Cells dilute_vitro->treat_cells vehicle_control_vitro Vehicle Control (DMSO in Medium) dilute_vitro->vehicle_control_vitro assay Perform Cellular Assay (e.g., Viability, Cytokine Release) treat_cells->assay vehicle_control_vitro->assay start_vivo Prepare Concentrated This compound Stock in 100% DMSO dilute_vivo Prepare Dosing Solution in Vehicle (e.g., Saline, Corn Oil) (Final DMSO < 5%) start_vivo->dilute_vivo administer Administer to Animals (e.g., IP Injection) dilute_vivo->administer vehicle_control_vivo Vehicle Control (DMSO in Vehicle) dilute_vivo->vehicle_control_vivo outcome Assess Outcome (e.g., Behavioral Tests, Tissue Analysis) administer->outcome vehicle_control_vivo->outcome

References

Technical Support Center: IMM-H004 and Long-Term Functional Assessment in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: IMM-H004 is an investigational neuroprotective agent for ischemic stroke. It is not an immunotherapy. This guide provides best practices for its assessment in relevant preclinical models of focal cerebral ischemia.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting long-term functional assessments after this compound treatment in rodent models of ischemic stroke.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel coumarin (B35378) derivative that exerts its neuroprotective effects by targeting the CKLF1/CCR4 axis. By downregulating the binding of chemokine-like factor 1 (CKLF1) to its receptor CCR4, this compound suppresses the activation of the NLRP3 inflammasome. This leads to a reduction in the inflammatory cascade, ultimately protecting the brain from ischemic injury.

Q2: Which preclinical model is most appropriate for long-term assessment of this compound?

A2: The most common and relevant model is the transient middle cerebral artery occlusion (tMCAO) model in rats or mice. This model mimics many aspects of human ischemic stroke, including an initial ischemic period followed by reperfusion. For long-term studies, it is crucial to use models that produce consistent infarct volumes and allow for the survival of the animals for extended periods (e.g., 30-90 days) to observe functional recovery.

Q3: What is a suitable timeline for a long-term functional assessment study?

A3: A typical long-term study should include a baseline assessment before inducing ischemia, followed by repeated assessments at acute (e.g., 24-72 hours), sub-acute (e.g., 7-14 days), and chronic time points (e.g., 30, 60, and 90 days) post-MCAO. This allows for the characterization of both the initial deficit and the trajectory of functional recovery with or without this compound treatment.

Q4: What are the key functional domains to assess long-term recovery?

A4: Long-term assessment should cover multiple functional domains, including:

  • Sensorimotor function: Assessing limb use, coordination, and sensory neglect.

  • Motor function: Evaluating balance, strength, and gait.

  • Cognitive function: Testing spatial learning and memory, which can be impaired after stroke.

Q5: Beyond functional tests, what other endpoints are important for long-term studies?

A5: At the end of the long-term behavioral testing period, it is critical to perform histological and molecular analyses. Key endpoints include:

  • Infarct volume measurement: To quantify the extent of brain tissue loss.

  • Neuronal survival: Using markers like NeuN to assess the preservation of neurons in the penumbra.

  • Glial scarring and neuroinflammation: Staining for markers like GFAP (astrocytes) and Iba1 (microglia) to evaluate the long-term inflammatory state.

Troubleshooting Guides

Issue 1: High variability in behavioral test results between animals in the same group.

Potential Cause Troubleshooting Step
Inconsistent MCAO surgery Ensure the surgical procedure is standardized, including filament size, occlusion duration, and monitoring of cerebral blood flow to confirm successful occlusion and reperfusion.
Lack of animal pre-training For tasks requiring motor skills (e.g., rotarod, single pellet reaching), pre-train all animals to a stable baseline before MCAO to minimize learning effects during post-stroke testing.
Environmental stressors Maintain a consistent and quiet environment for housing and testing. Handle animals gently and consistently to reduce stress, which can impact performance.
Observer bias Whenever possible, the experimenter conducting the behavioral scoring should be blinded to the treatment groups. Use automated analysis software (e.g., DeepLabCut) for objective quantification where applicable.

Issue 2: Animals show rapid recovery on a specific behavioral task, masking the therapeutic effect of this compound.

Potential Cause Troubleshooting Step
Task is not sensitive enough for long-term deficits Some tests, like the neurological deficit score (NDS) or hanging wire test, are sensitive to acute deficits but may show a ceiling effect as animals recover.[1][2]
Compensatory behaviors Animals may develop strategies to compensate for their deficits. Use a battery of tests that challenge different aspects of function to get a more complete picture of recovery.
Mild stroke model A very short occlusion time may lead to small infarcts and rapid spontaneous recovery. Adjust the MCAO duration to induce a moderate and stable deficit that allows a window for therapeutic intervention to show an effect.

Issue 3: Discrepancy between functional recovery and histological outcome.

Potential Cause Troubleshooting Step
Neuroplasticity Functional recovery can occur through brain plasticity even with significant tissue loss. The brain may be reorganizing to compensate for the damaged area.
Timing of histological assessment Ensure histological analysis is the final endpoint. Long-term recovery can be associated with reductions in inflammation and glial scarring, which should be assessed at the study's conclusion.
Location of infarct A small infarct in a critical functional area (e.g., the internal capsule) can cause a severe deficit, while a larger cortical infarct might result in a less pronounced, though still detectable, functional impairment. Correlate infarct location with specific behavioral deficits.

Data Presentation

Table 1: Example Summary of Long-Term Behavioral Assessment Data

Behavioral Test Time Point Vehicle Control Group (Score) This compound Treatment Group (Score) p-value
Rotarod (Latency to fall, s) Day 3045 ± 875 ± 10<0.05
Day 6052 ± 988 ± 12<0.01
Cylinder Test (% contralateral limb use) Day 3025 ± 540 ± 6<0.05
Day 6030 ± 745 ± 5<0.01
Morris Water Maze (Escape latency, s) Day 9050 ± 1230 ± 8<0.05

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Table 2: Example Summary of Long-Term Histological Data (at Day 90)

Histological Marker Vehicle Control Group This compound Treatment Group p-value
Infarct Volume (% of hemisphere) 28 ± 415 ± 3<0.01
NeuN+ Cells in Penumbra (cells/mm²) 150 ± 25250 ± 30<0.01
GFAP+ Astrocyte Area (%) 40 ± 622 ± 5<0.05

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Rotarod Test for Motor Coordination and Balance

  • Apparatus: An accelerating rotarod device.

  • Pre-training (Baseline):

    • Place the animal on the stationary rod.

    • For 3 consecutive days before MCAO, train the animals in three trials per day with a 15-minute inter-trial interval.

    • Set the rotarod to accelerate from 4 to 40 RPM over 5 minutes.

    • Record the latency to fall for each trial. The average of the three trials on the third day serves as the baseline.

  • Post-MCAO Testing:

    • At each designated time point (e.g., day 7, 14, 30, 60, 90), repeat the testing procedure as described for pre-training.

    • Clean the rod with 70% ethanol (B145695) between each animal.

  • Data Analysis: Analyze the mean latency to fall at each time point. Compare the performance of the this compound treated group to the vehicle control group.

Protocol 2: Cylinder Test for Forelimb Asymmetry

  • Apparatus: A transparent Plexiglas cylinder (diameter approx. 20 cm for rats).

  • Procedure:

    • Place the animal in the cylinder and allow it to explore freely for 5-10 minutes.

    • Record a video from above or use mirrors to get a clear view of the forelimb placements against the cylinder wall during rearing.

  • Scoring (performed on video playback):

    • Count the number of independent wall placements for the left forelimb (ipsilateral to the lesion).

    • Count the number of independent wall placements for the right forelimb (contralateral to the lesion).

    • Count the number of bilateral placements (both paws simultaneously).

  • Data Analysis: Calculate the percentage of contralateral limb use as: (Contralateral touches + 0.5 * Bilateral touches) / (Total touches) * 100. A lower percentage indicates a greater deficit.

Mandatory Visualizations

IMM_H004_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR4 CCR4 NLRP3 NLRP3 Inflammasome CCR4->NLRP3 Activates CKLF1 CKLF1 CKLF1->CCR4 Binds to Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 Cleaves Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleaves IL1B IL-1β Pro_IL1B->IL1B Inflammation Neuroinflammation & Cell Death IL1B->Inflammation IMM_H004 This compound IMM_H004->CKLF1 Inhibits binding

Caption: this compound signaling pathway in ischemic stroke.

Experimental_Workflow cluster_pre Pre-Surgery cluster_op Surgery & Treatment cluster_post Long-Term Assessment Baseline Baseline Behavioral Testing (e.g., Rotarod, Cylinder Test) MCAO tMCAO Surgery Baseline->MCAO Random Randomization MCAO->Random Treatment This compound or Vehicle Administration Random->Treatment Acute Acute Assessment (1-7 days) Treatment->Acute Post-Op Chronic Chronic Assessment (14-90 days) Acute->Chronic Repeated Measures Histo Histology & Molecular Analysis (Day 90) Chronic->Histo Terminal Endpoint

Caption: Experimental workflow for long-term this compound assessment.

Troubleshooting_Logic Start High variability in behavioral data? CheckSurgery Review surgical logs & CBF data for consistency Start->CheckSurgery Yes CheckTraining Confirm all animals met baseline pre-training criteria Start->CheckTraining Yes CheckBlinding Verify experimenter was blinded to groups Start->CheckBlinding Yes InconsistentSurgery Refine surgical protocol CheckSurgery->InconsistentSurgery Inconsistent InconsistentTraining Implement standardized pre-training regimen CheckTraining->InconsistentTraining Not Met Bias Reinforce blinding procedures CheckBlinding->Bias Not Blinded

Caption: Troubleshooting logic for high data variability.

References

Technical Support Center: Refining Experimental Design for IMM-H004 Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IMM-H004 in neuroprotection assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's neuroprotective effects?

A1: this compound exerts its neuroprotective effects primarily through an anti-inflammatory mechanism. It targets the Chemokine-like factor 1 (CKLF1) mediated inflammation pathway.[1] By downregulating the interaction between CKLF1 and its receptor CCR4, this compound suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome.[2] This, in turn, reduces the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), ultimately protecting the brain from ischemic injury.[1][2]

Q2: What is the recommended in vivo dosage and therapeutic window for this compound in a rodent model of ischemic stroke?

A2: In a permanent middle cerebral artery occlusion (pMCAO) rat model, a dosage of 10 mg/kg of this compound has been shown to be effective in reducing brain infarct size and improving neurological deficits.[1] The therapeutic window for a single administration is between 0 to 6 hours after the ischemic event.[1] Multiple administrations at 3, 6, and 12 hours post-ischemia have also demonstrated continued neuroprotective effects.[1]

Q3: My coumarin-based compound, this compound, is precipitating in my aqueous buffer during assay preparation. What can I do?

A3: Precipitation is a common challenge with coumarin (B35378) derivatives due to their often low aqueous solubility. Here are some troubleshooting steps:

  • Optimize Dilution: Instead of a single large dilution from your DMSO stock, perform serial dilutions in the aqueous buffer. Gradual addition of the stock solution while vortexing can also prevent the compound from crashing out.[3]

  • Lower Final Concentration: Aggregation is often concentration-dependent. Try reducing the final concentration of this compound in your assay.[4]

  • Use Solubilizing Agents: Consider using co-solvents or cyclodextrins to improve solubility. However, always test the toxicity of these agents on your specific cell line.[3][4]

  • Visual Inspection: Before adding the compound to your cells or tissues, visually inspect the solution for any cloudiness or precipitate.[4]

Q4: I'm observing inconsistent results in my cell-based neuroprotection assays with this compound. What could be the cause?

A4: Inconsistent results in cell-based assays can stem from issues with compound solubility and cell permeability.

  • Compound Aggregation: As mentioned in the previous question, aggregation can lead to variable cellular uptake and non-specific effects.[4] Ensure your compound is fully dissolved in the assay medium.

  • Cell Permeability: Coumarin-based compounds can have variable cell permeability. If you suspect this is an issue, consider using permeability assays like the Caco-2 assay to quantify it. To improve permeability, you could explore formulation strategies or prodrug approaches.[5]

  • Cell Health and Density: Ensure your cell cultures are healthy, within a consistent passage number, and plated at a uniform density.

Q5: Are there any known metabolites of this compound that I should be aware of?

A5: Yes, a major metabolite of this compound is its glucuronide conjugate, IMM-H004G.[6][7] Interestingly, IMM-H004G has been shown to exhibit neuroprotective activity similar to the parent compound.[6] In rodent models, the exposure to IMM-H004G is significantly higher and has a longer half-life than this compound, suggesting it contributes to the overall therapeutic effect.[6]

Data Presentation

Table 1: Summary of this compound Efficacy in a Rat Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)

ParameterModel Group (pMCAO)This compound (10 mg/kg) Treated GroupReference
Infarct Volume (% of hemisphere) Varies, serves as baseline for comparisonSignificantly reduced at 3h and 6h post-ischemia[1]
Neurological Deficit Score Higher scores indicating severe deficitSignificantly improved at 3h and 6h post-ischemia[1]
TNF-α Levels (in brain tissue) Markedly increasedSignificantly reduced[1]
IL-1β Levels (in brain tissue) Markedly increasedSignificantly reduced[1]

Table 2: Key Protein Expression Changes Following this compound Treatment in Ischemic Brain Tissue

ProteinChange in pMCAO ModelEffect of this compound (10 mg/kg) TreatmentReference
CKLF1 IncreasedDecreased[1]
p-NF-κB IncreasedDecreased[1]
NLRP3 UpregulatedDownregulated[2]
ASC UpregulatedDownregulated[2]
Caspase-1 UpregulatedDownregulated[2]

Experimental Protocols

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume Assessment

This protocol is adapted for a rodent model of focal cerebral ischemia.

Materials:

  • 2% TTC solution in 0.1 M phosphate-buffered saline (PBS), pH 7.4

  • 4% paraformaldehyde (PFA) in PBS

  • Rodent brain slicer matrix

  • Digital scanner or camera

Procedure:

  • Twenty-four hours after ischemia induction and treatment with this compound or vehicle, euthanize the animal.

  • Carefully remove the brain and place it in a cold brain slicer matrix.

  • Cut the brain into 2 mm thick coronal sections.

  • Incubate the brain slices in a 2% TTC solution for 15-30 minutes at 37°C in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • After staining, transfer the slices to a 4% PFA solution for fixation.

  • Capture high-resolution images of the stained sections.

  • Use image analysis software (e.g., ImageJ) to quantify the infarct area (white) and the total area of each hemisphere.

  • Calculate the infarct volume as a percentage of the total hemisphere volume to correct for edema.

This compound Specific Notes:

  • Expected Outcome: Treatment with 10 mg/kg this compound is expected to significantly reduce the infarct volume compared to the vehicle-treated group.[1]

  • Troubleshooting:

    • Faint Staining: Ensure the TTC solution is fresh and protected from light. The incubation time and temperature are also critical.

    • Uneven Staining: Ensure the brain slices are fully submerged in the TTC solution.

Nissl Staining for Neuronal Viability

This protocol is for assessing neuronal survival in brain sections.

Materials:

  • 0.1% Cresyl Violet solution

  • Ethanol (B145695) series (100%, 95%, 70%)

  • Xylene

  • Mounting medium

  • Microscope

Procedure:

  • Perfuse the animal with 4% PFA and collect the brain. Post-fix the brain in 4% PFA overnight.

  • Process the brain for paraffin (B1166041) embedding and sectioning (5-10 µm thick coronal sections).

  • Deparaffinize the sections in xylene and rehydrate through a graded ethanol series to distilled water.

  • Stain the sections in 0.1% Cresyl Violet solution for 5-10 minutes.

  • Rinse briefly in distilled water.

  • Differentiate the sections in 95% ethanol until the Nissl bodies (dark purple) are clearly visible against a lighter background.

  • Dehydrate the sections through an ethanol series, clear in xylene, and coverslip with mounting medium.

  • Examine the sections under a microscope and count the number of viable neurons in specific brain regions (e.g., hippocampus, cortex).

This compound Specific Notes:

  • Expected Outcome: In the ischemic group, a significant loss of Nissl-positive neurons is expected. Treatment with this compound should show a significant preservation of neurons in the peri-infarct regions.[1]

  • Troubleshooting:

    • Overstaining: Reduce the staining time or increase the differentiation time in 95% ethanol.

    • Weak Staining: Ensure the Cresyl Violet solution is properly prepared and filtered.

ELISA for Pro-inflammatory Cytokines (TNF-α and IL-1β)

This protocol outlines the measurement of TNF-α and IL-1β in brain tissue homogenates.

Materials:

  • Commercial ELISA kits for rat TNF-α and IL-1β

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Microplate reader

Procedure:

  • At the desired time point after ischemia and treatment, harvest the brain tissue from the region of interest (e.g., ischemic penumbra).

  • Homogenize the tissue in ice-cold lysis buffer.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.

  • Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.

  • Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions, using the collected supernatant.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

  • Normalize the cytokine concentrations to the total protein concentration of each sample.

This compound Specific Notes:

  • Expected Outcome: Ischemic injury will significantly increase the levels of TNF-α and IL-1β. Treatment with this compound is expected to cause a statistically significant reduction in these cytokine levels.[1]

  • Troubleshooting:

    • High Background: Ensure thorough washing steps as per the kit protocol. Check for contamination of reagents.

    • Low Signal: Ensure proper sample handling and storage to prevent cytokine degradation. Check the expiration date of the ELISA kit.

Mandatory Visualization

IMM_H004_Signaling_Pathway cluster_ischemia Ischemic Insult cluster_inflammatory_response Inflammatory Cascade cluster_intervention Therapeutic Intervention cluster_outcome Outcome Ischemia Ischemia CKLF1 CKLF1 Ischemia->CKLF1 Upregulates CCR4 CCR4 CKLF1->CCR4 Binds to NLRP3_Inflammasome NLRP3 Inflammasome Activation CCR4->NLRP3_Inflammasome Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NLRP3_Inflammasome->Pro_inflammatory_Cytokines Promotes release of Neuronal_Damage Neuronal Damage Pro_inflammatory_Cytokines->Neuronal_Damage Neuroprotection Neuroprotection IMM_H004 This compound IMM_H004->CKLF1 Inhibits IMM_H004->Neuroprotection

Caption: this compound signaling pathway in neuroprotection.

Experimental_Workflow cluster_animal_model In Vivo Model cluster_tissue_processing Tissue Collection and Processing cluster_assays Neuroprotection Assays cluster_data_analysis Data Analysis Induce_Ischemia Induce Focal Cerebral Ischemia (e.g., pMCAO in rats) Administer_Treatment Administer this compound (10 mg/kg) or Vehicle (0-6h post-ischemia) Induce_Ischemia->Administer_Treatment Behavioral_Tests Perform Neurological Deficit Scoring Administer_Treatment->Behavioral_Tests Euthanasia Euthanize Animal (24h post-ischemia) Behavioral_Tests->Euthanasia Brain_Extraction Extract Brain Euthanasia->Brain_Extraction Brain_Slicing Slice Brain (2mm coronal sections) Brain_Extraction->Brain_Slicing ELISA ELISA for TNF-α & IL-1β (from brain homogenate) Brain_Extraction->ELISA Western_Blot Western Blot for CKLF1, NLRP3, etc. Brain_Extraction->Western_Blot TTC_Staining TTC Staining for Infarct Volume Brain_Slicing->TTC_Staining Nissl_Staining Nissl Staining for Neuronal Viability Brain_Slicing->Nissl_Staining Quantification Quantify Infarct Volume, Neuronal Count, Cytokine Levels TTC_Staining->Quantification Nissl_Staining->Quantification ELISA->Quantification Western_Blot->Quantification Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Quantification->Statistical_Analysis Conclusion Draw Conclusions on This compound Efficacy Statistical_Analysis->Conclusion

Caption: Experimental workflow for this compound neuroprotection assays.

References

Validation & Comparative

A Comparative Analysis of IMM-H004 and Edaravone for Ischemic Stroke Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of IMM-H004, an investigational neuroprotective agent, and edaravone (B1671096), an approved therapy for acute ischemic stroke. The comparison is based on publicly available preclinical and clinical data, focusing on their distinct mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Executive Summary

Ischemic stroke remains a leading cause of mortality and long-term disability, creating a persistent need for effective neuroprotective therapies. This guide examines two distinct therapeutic agents: edaravone and this compound.

  • Edaravone , approved for clinical use in Japan since 2001, is a potent antioxidant that functions as a free radical scavenger to mitigate oxidative stress-induced neuronal damage following an ischemic event.[1][2][3] Its efficacy in improving functional outcomes in patients with acute ischemic stroke is supported by numerous clinical trials and meta-analyses.[4][5][6]

  • This compound is a novel, preclinical-stage coumarin (B35378) derivative with a distinct anti-inflammatory mechanism of action.[7] Preclinical studies in rodent models of ischemic stroke indicate that this compound reduces brain injury and neurological deficits by inhibiting the CKLF1-mediated inflammatory pathway.[7][8]

Crucially, while edaravone has a well-documented clinical profile, This compound has not yet undergone human clinical trials for ischemic stroke . Therefore, this comparison juxtaposes the preclinical data for this compound with the established clinical data for edaravone to inform researchers and drug development professionals on their respective therapeutic potential and developmental status.

Mechanism of Action

The fundamental difference between this compound and edaravone lies in their primary therapeutic targets. Edaravone directly counters oxidative stress, a key pathological process in the acute phase of stroke, while this compound targets the subsequent inflammatory cascade.

FeatureThis compoundEdaravone
Drug Class Coumarin Derivative, Anti-inflammatory AgentFree Radical Scavenger, Antioxidant
Primary Target Chemokine-like factor 1 (CKLF1) PathwayReactive Oxygen Species (ROS)
Mechanism Downregulates CKLF1, suppressing NLRP3 inflammasome and NF-κB activation, thereby reducing the production of pro-inflammatory cytokines (IL-1β, TNF-α).[7][8]Scavenges peroxyl and hydroxyl radicals, inhibiting lipid peroxidation of cell membranes and protecting vascular endothelial cells and neurons from oxidative damage.[1][2][9]

Signaling Pathway Diagrams

IMM_H004_Pathway cluster_stroke Ischemic Stroke cluster_pathway Inflammatory Cascade cluster_drug Therapeutic Intervention Ischemia Ischemia CKLF1 CKLF1 Upregulation Ischemia->CKLF1 CCR4 CCR4 Activation CKLF1->CCR4 NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 NFkB NF-κB Activation CCR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NLRP3->Cytokines NFkB->Cytokines Neuronal Damage Neuronal Damage Cytokines->Neuronal Damage IMMH004 This compound IMMH004->CKLF1 Inhibits

Caption: this compound Anti-Inflammatory Signaling Pathway.

Edaravone_Pathway cluster_stroke Ischemic Stroke cluster_pathway Oxidative Stress cluster_drug Therapeutic Intervention Ischemia Ischemia ROS Reactive Oxygen Species (ROS) Production Ischemia->ROS LipidPerox Lipid Peroxidation ROS->LipidPerox MembraneDamage Cell Membrane Damage LipidPerox->MembraneDamage Neuronal Damage Neuronal Damage MembraneDamage->Neuronal Damage Edaravone Edaravone Edaravone->ROS Scavenges

Caption: Edaravone Antioxidant Mechanism of Action.

Efficacy Data

The following tables summarize the available efficacy data for this compound (preclinical) and edaravone (clinical). A direct comparison is precluded by the different stages of development.

Table 1: Preclinical Efficacy of this compound in a Rat Model of Ischemic Stroke

(Data derived from permanent middle cerebral artery occlusion (pMCAO) models)

Outcome MeasureTreatment Group (this compound, 10 mg/kg)Control Group (Vehicle)Therapeutic Time WindowSource
Infarct Volume Significant reduction compared to control-0 to 6 hours post-ischemia[7]
Neurological Deficit Score Significant improvement (lower score)-0 to 6 hours post-ischemia[7]
Inflammatory Cytokines (IL-1β, TNF-α) Significantly reduced levels in brain, heart, and lungsMarkedly increased levels-[7]
Table 2: Clinical Efficacy of Edaravone in Patients with Acute Ischemic Stroke

(Data derived from meta-analyses of randomized controlled trials)

Outcome Measure (at 90 days)ComparisonResultSource
Good Functional Outcome (mRS score 0-2) Edaravone vs. Placebo/ControlOdds Ratio (OR): 1.31 (95% CI: 1.06-1.67)[6]
Excellent Functional Outcome (mRS score 0-1) Edaravone vs. Placebo/ControlOR: 1.26 (95% CI: 1.04-1.54)[6]
Neurological Deficit (NIHSS Score) Edaravone vs. Placebo (Short-term)Mean Difference (MD): -3.49[4][10]
Activities of Daily Living (Barthel Index) Edaravone vs. Placebo (Short-term)MD: 23.95 (Significantly improved)[4][6]
Mortality Edaravone vs. Placebo/ControlOR: 0.50 (95% CI: 0.45-0.56)[6]

Experimental Protocols & Methodologies

Detailed and standardized protocols are critical for the evaluation of therapeutic agents. Below are representative methodologies for preclinical assessment of this compound and clinical assessment of edaravone.

This compound: Preclinical Evaluation Workflow

The evaluation of this compound in animal models typically follows a standardized workflow to ensure reproducibility.

Preclinical_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_assessment Assessment (e.g., 24h post-stroke) pMCAO 1. Induce Ischemic Stroke (pMCAO Model in Rats) Admin 2. Administer Drug (IV or IP Injection of this compound or Vehicle) pMCAO->Admin Neuro 3. Behavioral Testing (Neurological Deficit Scoring) Admin->Neuro Euth 4. Euthanasia & Tissue Harvest Neuro->Euth TTC 5. Infarct Volume Analysis (TTC Staining) Euth->TTC ELISA 6. Biomarker Analysis (ELISA/Western Blot for Cytokines, CKLF1) Euth->ELISA

Caption: Standardized workflow for preclinical stroke studies.

Protocol 1: pMCAO Model and Drug Administration

  • Animal Model: Adult male Sprague-Dawley rats are anesthetized.

  • Ischemia Induction: A nylon monofilament is inserted via the external carotid artery to occlude the origin of the middle cerebral artery (MCA), inducing permanent focal ischemia (pMCAO).

  • Drug Administration: this compound (e.g., 10 mg/kg) or a vehicle control is administered, typically via intravenous (IV) or intraperitoneal (IP) injection, at a specified time point relative to the MCA occlusion (e.g., 3 or 6 hours post-occlusion).[7]

Protocol 2: Neurological Deficit Scoring

  • Purpose: To assess sensorimotor deficits resulting from the ischemic injury.

  • Method: A blinded observer scores the rats using a composite scale, such as the Bederson scale or a modified version.[4][11]

  • Example Scoring (Modified Bederson Scale):

    • 0: No observable deficit.

    • 1: Forelimb flexion: Rat flexes the contralateral forelimb when held by the tail.

    • 2: Decreased resistance to lateral push: Rat shows reduced resistance when pushed towards the paretic side.

    • 3: Unilateral circling: Rat spontaneously circles toward the paretic side.

Protocol 3: Infarct Volume Quantification (TTC Staining)

  • Tissue Preparation: At a predetermined endpoint (e.g., 24 hours), rats are euthanized, and brains are rapidly removed and sectioned into 2 mm coronal slices.

  • Staining: Slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes.[1][12]

  • Mechanism: TTC is a redox indicator that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan (B1609692) precipitate. Infarcted (non-viable) tissue lacks this enzymatic activity and remains unstained (white/pale).[1][9]

  • Quantification: The slices are digitally scanned. Image analysis software (e.g., ImageJ) is used to measure the area of the unstained (infarcted) and stained (viable) tissue in each hemisphere. An edema correction formula is often applied: Infarct Volume = (Volume of Contralateral Hemisphere) - (Volume of Non-infarcted Ipsilateral Hemisphere).[12]

Edaravone: Clinical Trial Workflow & Assessment

Clinical trials for edaravone focus on patient functional outcomes and safety.

Clinical_Workflow cluster_enroll Enrollment cluster_treat Treatment Phase (14 Days) cluster_followup Follow-up & Assessment Screen 1. Patient Screening (Acute Ischemic Stroke Diagnosis, within time window, e.g. <48h) Consent 2. Informed Consent Screen->Consent Random 3. Randomization Consent->Random GroupA Group A: Edaravone + Standard Care Random->GroupA GroupB Group B: Placebo + Standard Care Random->GroupB Assess90 4. Primary Endpoint Assessment (e.g., Day 90) GroupA->Assess90 GroupB->Assess90 mRS Modified Rankin Scale (mRS) Assess90->mRS NIHSS NIHSS / Barthel Index Assess90->NIHSS Safety Safety Monitoring (Adverse Events) Assess90->Safety

Caption: Generalized workflow for a clinical stroke trial.

Protocol 4: Clinical Administration of Edaravone

  • Patient Population: Patients diagnosed with acute ischemic stroke, typically within 24 to 72 hours of symptom onset.[2]

  • Dosage and Administration: 30 mg of edaravone is diluted in 100 mL of normal saline and administered via intravenous infusion over a 30-minute period.[2][3]

  • Frequency: The infusion is given twice daily (every 12 hours).[2]

  • Duration: The treatment course typically lasts for 14 consecutive days.[2][3]

Protocol 5: Assessment of Functional Outcome (Modified Rankin Scale - mRS)

  • Purpose: To measure the degree of disability or dependence in the daily activities of a patient who has suffered a stroke. It is the most common primary endpoint in acute stroke trials.[7][13]

  • Method: A trained clinician conducts a structured interview with the patient or a proxy. The assessment evaluates the patient's ability to manage their own affairs and perform daily activities.[13]

  • The mRS Scale:

    • 0: No symptoms.

    • 1: No significant disability; able to carry out all usual activities, despite some symptoms.

    • 2: Slight disability; unable to carry out all previous activities but able to look after own affairs without assistance.

    • 3: Moderate disability; requires some help but is able to walk without assistance.

    • 4: Moderately severe disability; unable to walk without assistance and unable to attend to own bodily needs without assistance.

    • 5: Severe disability; bedridden, incontinent, and requires constant nursing care and attention.

    • 6: Dead.

  • Endpoint Definition: A "good functional outcome" in clinical trials is often defined as achieving an mRS score of 0-2, while an "excellent outcome" is defined as an mRS of 0-1.[14]

Conclusion and Future Directions

This compound and edaravone represent two distinct strategies for neuroprotection in ischemic stroke. Edaravone is an established therapy that mitigates the initial wave of oxidative stress, with proven clinical benefits. This compound is a promising preclinical candidate that targets the subsequent, and often prolonged, inflammatory response.

The anti-inflammatory mechanism of this compound, targeting the CKLF1 pathway, is a novel approach in stroke therapy. The preclinical data are encouraging, suggesting it can reduce infarct size and improve neurological function in animal models. However, its translation to the clinical setting is yet to be determined. Future research must focus on:

  • Initiating Human Clinical Trials: Phase I trials are needed to establish the safety, tolerability, and pharmacokinetic profile of this compound in humans.

  • Defining the Therapeutic Window: While preclinical data suggest a 6-hour window, this needs to be rigorously evaluated in a clinical setting.

  • Combination Therapy: Given their complementary mechanisms, the potential for synergistic effects when combining an anti-inflammatory agent like this compound with an antioxidant like edaravone, or with reperfusion therapies, warrants investigation.

For drug development professionals, this compound represents an opportunity to address the inflammatory component of stroke pathology, which may offer a wider therapeutic window or benefits in patient populations who are not responsive to current treatments. Continued research and eventual clinical trials will be essential to determine if this compound can become a valuable addition to the arsenal (B13267) of ischemic stroke therapies.

References

A Comparative Analysis of IMM-H004 and Urokinase in Experimental Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of IMM-H004, a novel coumarin (B35378) derivative, and urokinase, a conventional thrombolytic agent, in a preclinical model of ischemic stroke. The following sections detail the experimental data, methodologies, and mechanisms of action to support an evidence-based evaluation of these two therapeutic candidates.

Comparative Efficacy in a Permanent Middle Cerebral Artery Occlusion (pMCAO) Model

A key study directly comparing this compound and urokinase in a rat model of permanent middle cerebral artery occlusion (pMCAO) provides valuable insights into their relative therapeutic potential.[1] While this study offers a head-to-head comparison of survival and neurological function, data on infarct volume and bleeding complications have been compiled from separate, methodologically similar studies to provide a broader comparative overview.

Table 1: Comparative Efficacy of this compound and Urokinase in a Rat pMCAO Model

ParameterThis compound (10 mg/kg)Urokinase (10,000 IU/kg)Vehicle (Saline)Source
72h Survival Rate Better than urokinase------[1]
Neurological Deficit Score (Zea Longa) Significantly improved vs. modelSignificantly improved vs. model---[1]
Infarct Volume (% of hemisphere) ~12-15% reduction (at 9h post-pMCAO)~24% reduction (at 48h post-embolism)~56-58%[1][2]
Bleeding Complications Not reportedIntracerebral hemorrhage observed---[3]

Note: Infarct volume data for this compound and urokinase are derived from different studies and are presented for indirect comparison. The direct comparative study did not report infarct volume or bleeding complications for both agents side-by-side.

Experimental Protocols

The primary experimental model cited in the comparative analysis is the permanent middle cerebral artery occlusion (pMCAO) model in rats, a standard and widely used model to mimic human ischemic stroke.

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model

The pMCAO model is induced to create a consistent and reproducible infarct in the territory of the middle cerebral artery. The methodology, as described in the key comparative study, is as follows:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized.

  • Surgical Procedure: A midline incision is made in the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA and its branches are ligated. A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Confirmation of Occlusion: Successful occlusion is often confirmed by observing a significant drop in regional cerebral blood flow using techniques like laser Doppler flowmetry.

  • Drug Administration: this compound (10 mg/kg), urokinase (10,000 IU/kg), or saline is administered intravenously at specified time points post-occlusion.

  • Outcome Measures:

    • Neurological Deficit Scoring: The Zea Longa five-point scale is used to assess neurological function.

    • Infarct Volume Measurement: At the end of the experiment, brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.[1][4]

    • Survival Rate: Monitored over a defined period (e.g., 72 hours).

Mechanisms of Action

The therapeutic effects of this compound and urokinase in ischemic stroke are mediated by distinct molecular pathways.

This compound: Anti-inflammatory Pathway

This compound exerts its neuroprotective effects through an anti-inflammatory mechanism centered on the Chemokine-like factor 1 (CKLF1)/C-C chemokine receptor type 4 (CCR4) signaling axis.[1] Ischemic injury upregulates the expression of CKLF1, which binds to its receptor CCR4 on immune cells, such as microglia. This interaction triggers a downstream signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines like TNF-α and IL-1β, exacerbating neuronal damage. This compound is believed to interfere with the CKLF1-CCR4 interaction, thereby inhibiting NF-κB activation and subsequent neuroinflammation.

IMM_H004_Pathway Ischemic_Stroke Ischemic Stroke CKLF1 Upregulation of Chemokine-like factor 1 (CKLF1) Ischemic_Stroke->CKLF1 CCR4 Binds to C-C chemokine receptor type 4 (CCR4) CKLF1->CCR4 NFkB_Activation NF-κB Activation CCR4->NFkB_Activation Pro_inflammatory_Cytokines Transcription of Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_Activation->Pro_inflammatory_Cytokines Neuronal_Damage Neuronal Damage Pro_inflammatory_Cytokines->Neuronal_Damage IMM_H004 This compound Inhibition IMM_H004->Inhibition Inhibition->CCR4 Blocks Interaction

This compound Anti-inflammatory Pathway
Urokinase: Thrombolytic Pathway

Urokinase is a serine protease that functions as a plasminogen activator. Its primary role in stroke is to dissolve the fibrin (B1330869) clot that is obstructing blood flow. Urokinase directly converts plasminogen, an inactive zymogen, into its active form, plasmin. Plasmin then degrades the fibrin mesh of the thrombus into soluble fibrin degradation products, leading to the restoration of blood flow to the ischemic brain tissue.

Urokinase_Pathway Fibrin_Clot Fibrin Clot (Thrombus) Plasmin Plasmin (Active) Fibrin_Clot->Plasmin Substrate for Urokinase Urokinase Plasminogen Plasminogen (Inactive) Urokinase->Plasminogen Activates Fibrin_Degradation Fibrin Degradation Products (Soluble) Plasmin->Fibrin_Degradation Degrades Reperfusion Blood Flow Restoration (Reperfusion) Fibrin_Degradation->Reperfusion

Urokinase Thrombolytic Pathway

Experimental Workflow

The typical workflow for a preclinical study comparing neuroprotective agents in a stroke model is outlined below.

Experimental_Workflow Animal_Model Animal Model Induction (pMCAO in Rats) Randomization Randomization into Treatment Groups Animal_Model->Randomization Drug_Admin Drug Administration (this compound, Urokinase, Vehicle) Randomization->Drug_Admin Monitoring Post-treatment Monitoring Drug_Admin->Monitoring Outcome Outcome Assessment Monitoring->Outcome Data_Analysis Data Analysis and Comparison Outcome->Data_Analysis

Preclinical Stroke Model Workflow

Conclusion

The available preclinical data suggests that both this compound and urokinase demonstrate therapeutic potential in an experimental model of ischemic stroke. This compound appears to offer a neuroprotective effect primarily through the modulation of neuroinflammation, with evidence suggesting an improved survival rate over urokinase in a direct comparison.[1] Urokinase, a well-established thrombolytic agent, acts by restoring blood flow through fibrin clot dissolution.

A significant consideration is the differing mechanisms of action, which may have implications for their therapeutic windows and safety profiles. Urokinase's thrombolytic activity carries an inherent risk of hemorrhagic complications, a factor that requires careful consideration in clinical translation.[3] The bleeding risk associated with this compound in a stroke model has not been extensively reported and warrants further investigation.

This comparative guide highlights the need for further head-to-head studies that directly compare this compound and urokinase across a comprehensive range of efficacy and safety endpoints, including infarct volume and bleeding complications, within the same experimental paradigm. Such studies will be crucial for determining the relative merits of these two distinct therapeutic approaches for ischemic stroke.

References

Validating the Neuroprotective Efficacy of IMM-H004 in Diverse Stroke Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stroke remains a leading cause of mortality and long-term disability globally, creating a significant burden on healthcare systems. While reperfusion therapies like recombinant tissue plasminogen activator (rtPA) are available, they are limited by a narrow therapeutic window.[1][2] This has spurred research into neuroprotective agents that can mitigate the cascade of detrimental events following an ischemic stroke.[2] IMM-H004, a novel coumarin (B35378) derivative, has emerged as a promising neuroprotective candidate.[3][4] This guide provides a comparative analysis of this compound's efficacy in various preclinical stroke models, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in evaluating its therapeutic potential.

Experimental Stroke Models: Simulating Human Ischemia

To evaluate the neuroprotective effects of compounds like this compound, researchers rely on animal models that replicate the pathophysiology of human stroke. The most widely used and well-standardized model is the Middle Cerebral Artery Occlusion (MCAO) model in rodents.[5]

  • Permanent MCAO (pMCAO): This model involves the permanent blockage of the MCA, mimicking ischemic strokes where reperfusion is not achieved. It is induced by methods like electrocoagulation or, more commonly, by inserting an intraluminal suture that is left in place.[5][6]

  • Transient MCAO (tMCAO): This model simulates strokes where blood flow is restored after a period of occlusion, akin to thrombectomy or thrombolysis in patients. It is achieved by temporarily introducing an intraluminal suture for a specific duration (e.g., 90-120 minutes) before withdrawal to allow reperfusion.[6][7]

The choice of model allows for the assessment of neuroprotective agents in scenarios with and without clinical reperfusion.

Neuroprotective Performance of this compound

This compound has demonstrated significant neuroprotective effects in preclinical studies, primarily using the permanent MCAO model in rats. Its efficacy is measured by reductions in brain damage and improvements in functional outcomes.

ParameterStroke ModelAnimal ModelThis compound DosageKey Findings
Infarct Volume pMCAOAged Rats10 mg/kgSignificantly reduced infarct area and edema ratio.[8]
Neurological Deficit pMCAOAdult Rats10 mg/kgSignificantly improved neurological deficit scores (Zea-Longa scale).[9]
Neuronal Survival pMCAOAged Rats10 mg/kgMarkedly increased the number of surviving neurons in the hippocampus, cortex, and striatum.[8][9]
Inflammation pMCAOAdult & Aged Rats10 mg/kgDecreased levels of inflammatory cytokines IL-1β and TNF-α in the brain, heart, and lungs.[9]
Survival Rate pMCAOSpontaneously Hypertensive Rats (SHR)10 mg/kgDecreased the mortality rate over a 7-day observation period.[3]

Comparative Efficacy: this compound vs. Alternative Agents

A crucial aspect of preclinical validation is comparing the investigational drug to existing or standard therapeutic options. Studies have benchmarked this compound against Urokinase, a thrombolytic agent, and Edaravone, a free radical scavenger used clinically for stroke.[1][9]

CompoundStroke ModelKey Efficacy MeasuresOutcome
This compound (10 mg/kg) pMCAO (72h)Survival RateBetter than Urokinase, comparable to Edaravone.[9]
Urokinase pMCAO (72h)Neurological DeficitSignificantly improved neurological function compared to the model group.[9]
Edaravone pMCAO (72h)Infarct VolumeNo significant difference in infarct size among the treated groups at 72h.[9]

Data from continuous administration over 72 hours in a permanent focal cerebral ischemia model in rats.[9]

Mechanism of Action: Targeting Neuroinflammation

The neuroprotective effects of this compound are attributed to its potent anti-inflammatory properties. The primary mechanism involves the modulation of the Chemokine-like factor 1 (CKLF1) pathway.[9][10]

This compound downregulates the binding of CKLF1 to its receptor CCR4. This action suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome and the downstream nuclear factor-kappa B (NF-κB) signaling pathway.[8][9][10] The inhibition of this cascade leads to a reduction in the production of pro-inflammatory cytokines like IL-1β and TNF-α, ultimately protecting the brain from secondary inflammatory damage.[9] Studies using CKLF1 knockout rats have confirmed that the neuroprotective effects of this compound are dependent on this pathway.[9]

IMM_H004_Pathway cluster_stroke Ischemic Stroke cluster_inflammation Inflammatory Cascade cluster_intervention Therapeutic Intervention Stroke Ischemic Insult CKLF1 ↑ CKLF1 Expression Stroke->CKLF1 CCR4 CCR4 Receptor CKLF1->CCR4 Binds NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 NFkB NF-κB Pathway NLRP3->NFkB Cytokines ↑ IL-1β, TNF-α NFkB->Cytokines Injury Neuronal Injury & Inflammation Cytokines->Injury IMM_H004 This compound IMM_H004->CKLF1 Inhibits

Figure 1. Signaling pathway of this compound's anti-inflammatory action in ischemic stroke.

Detailed Experimental Protocols

Reproducibility is paramount in preclinical research. The following are detailed protocols for the key methodologies used to validate the effects of this compound.

Middle Cerebral Artery Occlusion (MCAO) Surgery

This protocol describes the intraluminal suture method for inducing focal cerebral ischemia in rats.[5]

  • Animal Preparation: Anesthetize the rat (e.g., with chloral (B1216628) hydrate (B1144303) or isoflurane) and place it in a supine position on a heating pad to maintain body temperature.

  • Incision: Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Artery Isolation: Carefully separate the arteries from the surrounding nerves and tissues. Ligate the distal end of the ECA and the CCA.

  • Suture Preparation: Use a 4-0 nylon monofilament suture. The tip is blunted by gentle heating to form a bulb shape and then coated with poly-L-lysine to increase thrombogenicity.[5]

  • Occlusion: Make a small incision in the ECA. Insert the prepared monofilament through the ECA into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the MCA. The insertion depth is typically 18-20 mm from the carotid bifurcation.

  • Procedure Confirmation: Secure the filament in place. For transient MCAO, the suture is withdrawn after the desired occlusion period (e.g., 2 hours). For permanent MCAO, it is left in place.

  • Closure: Close the neck incision with sutures. Allow the animal to recover from anesthesia in a warm cage.

Neurological Deficit Scoring

Functional outcome is assessed using neurological scoring systems. The Modified Neurological Severity Score (mNSS) is a composite scale widely used for this purpose.[11][12]

  • Motor Tests:

    • Flexion: Observe forelimb flexion when the animal is suspended by its tail (Score 0-3).

    • Gait: Assess the ability to walk straight (Score 0-3).

    • Beam Balance: Test the ability to traverse a narrow wooden beam (Score 0-6).

  • Sensory Tests:

    • Proprioception: Place the animal on a flat surface and observe its placing of forepaws and hindpaws after being pushed sideways (Score 0-2).

    • Visual/Tactile: Test the visual and tactile placing response of the forelimbs (Score 0-2).

  • Reflex Tests:

    • Check for the absence of pinna, corneal, and startle reflexes (Score 0-3).

  • Scoring: A total score is calculated (typically out of 18 for rats). A higher score indicates a more severe neurological deficit. One point is given for the inability to perform each task.[11]

Infarct Volume Assessment (TTC Staining)

2,3,5-Triphenyltetrazolium Chloride (TTC) staining is used to visualize and quantify the extent of ischemic damage.[13][14]

  • Brain Extraction: At a predetermined time point (e.g., 24 or 72 hours post-MCAO), deeply anesthetize the animal and perfuse transcardially with saline. Euthanize the animal and carefully remove the brain.

  • Slicing: Place the brain in a brain matrix and cut it into coronal sections of uniform thickness (e.g., 2 mm).

  • Staining: Immerse the brain slices in a 2% TTC solution prepared in phosphate-buffered saline (pH 7.4). Incubate at 37°C for 15-30 minutes in the dark.[14][15]

  • Fixation: Transfer the stained slices into a 10% formalin solution to fix the tissue and enhance the color contrast.

  • Image Analysis: Scan or photograph the slices. Viable tissue, containing active dehydrogenase enzymes, stains a deep red color, while the infarcted tissue remains unstained (white or pale).[13]

  • Quantification: Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere in each slice. The infarct volume is calculated by summing the infarct area of each slice multiplied by the slice thickness. To correct for edema, the infarct volume is often calculated indirectly: (Volume of contralateral hemisphere) - (Volume of non-infarcted ipsilateral hemisphere).[13]

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_setup Phase 1: Model Induction & Treatment cluster_assessment Phase 2: Outcome Assessment cluster_analysis Phase 3: Data Analysis A Animal Acclimatization B Induce Stroke (pMCAO/tMCAO Model) A->B C Randomize into Groups (Sham, Model, this compound, Positive Control) B->C D Administer Treatment C->D E Behavioral Testing (Neurological Scoring) D->E F Euthanasia & Brain Collection E->F G Infarct Volume Analysis (TTC Staining) F->G H Biochemical Analysis (ELISA, Western Blot for Cytokines) F->H I Statistical Analysis G->I H->I J Publish Findings I->J

Figure 2. Standard experimental workflow for preclinical evaluation of a neuroprotective agent.

Conclusion

The available preclinical data strongly support the neuroprotective effects of this compound in models of ischemic stroke. It demonstrates efficacy in reducing infarct volume, improving neurological function, and increasing survival, with performance comparable or superior to some standard agents like Urokinase.[9] Its well-defined anti-inflammatory mechanism, targeting the CKLF1/NLRP3 pathway, provides a solid rationale for its therapeutic action.[9][10]

This guide provides the foundational data and methodologies for researchers interested in further investigating this compound. Future studies should aim to validate these findings in different stroke models, including those with comorbidities like hypertension and diabetes, to enhance the translational relevance of this promising neuroprotective compound.[3]

References

Head-to-Head Comparison of IMM-H004 and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel neuroprotective agent IMM-H004 with other alternatives, supported by preclinical and clinical experimental data. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these agents in the context of ischemic stroke.

Introduction to Neuroprotective Agents in Ischemic Stroke

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of events leading to neuronal death in the brain. While reperfusion therapies like thrombolysis are the current standard of care, they have a narrow therapeutic window. Neuroprotective agents offer a promising adjunctive strategy to preserve brain tissue from ischemic damage. This guide focuses on this compound, a novel coumarin (B35378) derivative, and compares its performance with established and emerging neuroprotective agents: Edaravone, Nerinetide (NA-1), and the thrombolytic agent Urokinase, which also exhibits some neuroprotective properties.

Mechanisms of Action

The neuroprotective agents discussed in this guide employ distinct mechanisms to mitigate ischemic brain injury.

This compound: This novel coumarin derivative exerts its neuroprotective effects through an anti-inflammatory pathway.[1] It downregulates the binding of Chemokine-like factor 1 (CKLF1) to the C-C chemokine receptor type 4 (CCR4), which in turn suppresses the activation of the NLRP3 inflammasome.[1] This leads to a reduction in the inflammatory response following ischemic injury, ultimately protecting the brain.[1]

Edaravone: A free radical scavenger, Edaravone's primary mechanism involves the neutralization of harmful reactive oxygen species (ROS) that are generated during cerebral ischemia and reperfusion.[2][3] By reducing oxidative stress, Edaravone protects neuronal and endothelial cells from damage.[2]

Nerinetide (NA-1): This neuroprotective peptide works by inhibiting the interaction between the N-methyl-D-aspartate receptor (NMDAR) and the postsynaptic density protein-95 (PSD-95).[4][5] This interaction is a key step in the excitotoxicity cascade that leads to neuronal death in stroke. By uncoupling this interaction, Nerinetide reduces nitric oxide production and subsequent neurotoxicity.[6]

Urokinase: Primarily a thrombolytic agent that dissolves blood clots, Urokinase also shows some neuroprotective effects. It is a serine protease that can promote tissue remodeling and has been shown to be involved in dendritic spine recovery after ischemic stroke.[7]

Signaling Pathway Diagrams

IMM_H004_Pathway cluster_ischemia Ischemic Brain Injury cluster_inflammation Inflammatory Cascade Ischemia Ischemia/ Reperfusion CKLF1 CKLF1 Ischemia->CKLF1 Upregulates CCR4 CCR4 CKLF1->CCR4 Binds NLRP3 NLRP3 Inflammasome CCR4->NLRP3 Activates Inflammation Inflammation & Neuronal Death NLRP3->Inflammation IMM_H004 This compound IMM_H004->CKLF1 Inhibits binding to CCR4

Diagram 1: this compound Signaling Pathway. (Within 100 characters)

Edaravone_Mechanism cluster_ischemia Ischemic Event cluster_oxidative_stress Oxidative Stress Cascade Ischemia Ischemia/ Reperfusion ROS Reactive Oxygen Species (ROS) Ischemia->ROS Generates Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Damage Neuronal_Death Neuronal Death Oxidative_Damage->Neuronal_Death Edaravone Edaravone Edaravone->ROS Scavenges

Diagram 2: Edaravone Mechanism of Action. (Within 100 characters)

Nerinetide_Mechanism cluster_excitotoxicity Excitotoxicity Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates PSD_95 PSD-95 NMDA_R->PSD_95 Binds nNOS nNOS PSD_95->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces Neurotoxicity Neurotoxicity NO->Neurotoxicity Nerinetide Nerinetide (NA-1) Nerinetide->PSD_95 Inhibits binding to NMDA-R MCAO_Workflow A Anesthetize the rat B Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) A->B C Ligate the distal ECA and the CCA B->C D Insert a nylon monofilament into the ICA via the ECA stump C->D E Advance the filament to occlude the origin of the middle cerebral artery (MCA) D->E F Maintain occlusion for a defined period (e.g., 90 minutes for tMCAO or permanently for pMCAO) E->F G For tMCAO, withdraw the filament to allow reperfusion F->G For transient MCAO H Suture the incision and allow the animal to recover F->H For permanent MCAO G->H

References

IMM-H004 in Cerebral Ischemia: A Comparative Analysis of Efficacy in Permanent vs. Transient MCAO Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective efficacy of IMM-H004, a novel coumarin (B35378) derivative, in two distinct preclinical stroke models: permanent middle cerebral artery occlusion (pMCAO) and transient middle cerebral artery occlusion (tMCAO). This analysis is based on available experimental data to inform future research and development.

This compound has emerged as a promising therapeutic candidate for ischemic stroke, demonstrating significant neuroprotective effects. Its efficacy has been evaluated in models that mimic different clinical scenarios of stroke. The pMCAO model represents a scenario of irreversible blood vessel blockage, while the tMCAO model simulates ischemia followed by reperfusion, a situation relevant to thrombolytic therapies. Understanding the performance of this compound in both contexts is crucial for its clinical translation.

Comparative Efficacy of this compound

While direct head-to-head comparative studies are not yet available, analysis of separate studies in permanent and transient MCAO models indicates that this compound is effective in both paradigms. In the pMCAO model, this compound has been shown to reduce infarct volume and improve neurological deficits with a defined therapeutic window.[1] In the context of tMCAO, which involves ischemia-reperfusion injury, both this compound and its major metabolite, IMM-H004G, have demonstrated neuroprotective activity.[2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies evaluating this compound in pMCAO and tMCAO models.

ParameterPermanent MCAO (pMCAO) ModelTransient MCAO (tMCAO/R) Model
Primary Outcome Reduction in brain infarct size and amelioration of neurological deficits.[1]Neuroprotective activity, inhibition of malondialdehyde (MDA).[2]
Active Compound(s) This compound.[1]This compound and its metabolite IMM-H004G.[2]
Therapeutic Time Window 0-6 hours post-ischemia.[1]Not explicitly defined in the provided results.
Effective Dosage 5-20 mg/kg in rats.[1]Not explicitly defined for this compound alone; study focused on metabolite activity.[2]
Key Efficacy Data - Significant reduction in brain infarction at 3h and 6h post-ischemia with 10 mg/kg this compound.[1]- Improved 72h survival rate compared to urokinase.[1]- Significant protection of neurons in the CA1 hippocampus, cortex, and striatum.[1]- IMM-H004G exhibited similar neuroprotective activity to the parent drug.[2]- The metabolite IMM-H004G has a significantly longer half-life than this compound.[2]

Mechanism of Action

The neuroprotective effects of this compound in both permanent and transient ischemic models appear to be mediated through a common signaling pathway. This compound acts as a small molecule compound screened from the Chemokine-like factor 1 (CKLF1)/C-C chemokine receptor type 4 (CCR4) system.[1][3] The proposed mechanism involves the downregulation of CKLF1 binding to CCR4, which in turn suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome and the subsequent inflammatory cascade.[4] This anti-inflammatory action ultimately protects the brain from ischemic injury.[4]

IMM_H004_Pathway cluster_ischemia Ischemic Brain Injury cluster_pathway This compound Mechanism of Action Ischemia Ischemia CKLF1 CKLF1 Ischemia->CKLF1 CCR4 CCR4 CKLF1->CCR4 binds NLRP3_Inflammasome NLRP3 Inflammasome Activation CCR4->NLRP3_Inflammasome Inflammatory_Response Inflammatory Response (IL-1β, TNF-α) NLRP3_Inflammasome->Inflammatory_Response Neuroprotection Neuroprotection Inflammatory_Response->Ischemia exacerbates IMM_H004 This compound IMM_H004->CKLF1 inhibits binding to CCR4 IMM_H004->Neuroprotection leads to

Fig. 1: Proposed signaling pathway of this compound in ischemic stroke.

Experimental Protocols

The following sections detail the methodologies used in the preclinical evaluation of this compound in both pMCAO and tMCAO models.

Permanent Middle Cerebral Artery Occlusion (pMCAO) Protocol

The pMCAO model is induced to create a permanent focal cerebral ischemia.

  • Animal Model: Adult and aged Sprague-Dawley rats are commonly used.

  • Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.

  • Surgical Procedure:

    • The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected.

    • A nylon monofilament is inserted into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).

    • The filament is left in place permanently.

  • Drug Administration: this compound or vehicle is administered at specific time points after the onset of ischemia (e.g., 3, 6, 9, or 12 hours).[1]

  • Outcome Measures:

    • Neurological Deficit Scoring: Assessed at various time points post-MCAO.

    • Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining is used to determine the infarct size.[4]

    • Histological Analysis: Nissl staining is performed to assess neuronal survival.[1]

    • Biochemical Assays: ELISA is used to measure inflammatory cytokines like IL-1β and TNF-α.[4]

Transient Middle Cerebral Artery Occlusion (tMCAO) Protocol

The tMCAO model is utilized to study the effects of ischemia followed by reperfusion.

  • Animal Model: Sprague-Dawley rats are typically used.

  • Anesthesia: Similar to the pMCAO protocol, animals are anesthetized for the duration of the surgery.

  • Surgical Procedure:

    • The surgical preparation is similar to the pMCAO model, with the exposure of the carotid arteries.

    • A nylon monofilament is inserted to occlude the MCA.

    • After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

  • Drug Administration: this compound or its metabolites are administered, and their pharmacokinetic and pharmacodynamic profiles are assessed.[2]

  • Outcome Measures:

    • Pharmacokinetic Analysis: Plasma concentrations of this compound and its metabolites are measured over time.[2]

    • Biomarker Analysis: Levels of markers of oxidative stress, such as malondialdehyde (MDA), are quantified.[2]

    • Infarct Volume and Neurological Scoring: Similar to the pMCAO model, these are assessed to determine the extent of neuroprotection.

MCAO_Workflow cluster_common Common Procedures cluster_pMCAO Permanent MCAO cluster_tMCAO Transient MCAO Anesthesia Anesthesia Artery_Exposure Carotid Artery Exposure Anesthesia->Artery_Exposure Filament_Insertion Filament Insertion to Occlude MCA Artery_Exposure->Filament_Insertion Permanent_Occlusion Permanent Filament Placement Filament_Insertion->Permanent_Occlusion Transient_Occlusion Temporary Filament Placement (e.g., 2h) Filament_Insertion->Transient_Occlusion pMCAO_Outcome Outcome Assessment (Neurological Score, Infarct Volume) Permanent_Occlusion->pMCAO_Outcome Reperfusion Filament Withdrawal (Reperfusion) Transient_Occlusion->Reperfusion tMCAO_Outcome Outcome Assessment (Pharmacokinetics, Biomarkers) Reperfusion->tMCAO_Outcome

Fig. 2: Experimental workflow for pMCAO and tMCAO models.

Conclusion

The available preclinical evidence suggests that this compound is a versatile neuroprotective agent with efficacy in both permanent and transient models of focal cerebral ischemia. In the pMCAO model, it demonstrates a clear therapeutic window and dose-dependent reduction in brain injury. In the tMCAO model, the sustained activity of its metabolite, IMM-H004G, highlights a prolonged therapeutic potential in the context of reperfusion. The common mechanism of action, involving the CKLF1/CCR4/NLRP3 inflammasome pathway, provides a strong rationale for its anti-inflammatory and neuroprotective effects across different ischemic scenarios. Further head-to-head comparative studies would be invaluable to precisely delineate the differential efficacy and optimize the therapeutic application of this compound for various types of ischemic stroke.

References

Cross-Species Validation of IMM-H004's Neuroprotective Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective agent IMM-H004 against other relevant compounds, focusing on its mechanism of action and the extent of its cross-species validation. The information presented is based on available preclinical data.

Introduction to this compound

This compound is a novel coumarin (B35378) derivative that has demonstrated neuroprotective effects, particularly in models of cerebral ischemia.[1][2][3] Its primary mechanism of action is the inhibition of the inflammatory pathway mediated by Chemokine-like factor 1 (CKLF1) and its receptor CCR4.[1][2][4] By downregulating the CKLF1/CCR4 axis, this compound suppresses the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines, such as IL-1β and TNF-α, thereby reducing neuronal damage and improving neurological outcomes in rodent models of stroke.[1][2]

Cross-Species Validation of this compound

The majority of preclinical studies on this compound have been conducted in adult and aged Sprague-Dawley rats, demonstrating its efficacy in a mammalian model of ischemic stroke.[1] Research has shown that this compound reduces infarct volume and improves neurological deficits in these models.[1][5]

Metabolic studies have provided some in vitro cross-species data, revealing that this compound is metabolized into its active glucuronide metabolite, IMM-H004G, in both rat liver microsomes and cultured human hepatocytes.[6][7] This suggests a potentially conserved metabolic pathway between rats and humans.

However, a significant gap exists in the literature regarding the in vivo efficacy and mechanism of this compound in other species, such as mice, and in models of other neurodegenerative diseases like Alzheimer's, Parkinson's, or Huntington's disease. While one study mentions a potential role for this compound in reducing microglia activation in the context of Alzheimer's disease, comprehensive data is lacking.[3]

Comparative Analysis: this compound vs. Alternative Neuroprotective Agents

For a robust comparison, we have selected two alternative neuroprotective agents: Edaravone (B1671096) , a free radical scavenger approved for the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS), and Fasudil (B1672074) , a Rho-kinase inhibitor that has shown neuroprotective effects in preclinical stroke models. It is important to note that direct, head-to-head comparative studies of this compound with these agents are not available in the published literature. The following data is compiled from separate studies, and experimental conditions may vary.

Table 1: Comparison of Neuroprotective Efficacy in Rat Models of Ischemic Stroke
CompoundDosage and AdministrationInfarct Volume Reduction (%)Neurological Score ImprovementTherapeutic Time WindowCitation(s)
This compound 10 mg/kg, i.v.~50%Significant improvement in Zea Longa and Garcia scores0-6 hours post-ischemia[1]
Edaravone 3 mg/kg, i.v.~30-50%Significant improvement in neurological deficit scoresUp to 6 hours post-ischemia[8][9]
Fasudil 10 mg/kg, i.p.~40-50%Significant improvement in neurological function scoresUp to 24 hours post-ischemia[10][11][12]

Disclaimer: The values presented are approximations derived from different studies and should be interpreted with caution due to variations in experimental models and methodologies.

Table 2: Comparison of a key Mechanism of Action Markers in Rat Brain Tissue Following Ischemic Stroke
MarkerThis compound (10 mg/kg, i.v.)Edaravone (3 mg/kg, i.v.)Fasudil (10 mg/kg, i.p.)
CKLF1 Significantly Decreased[1]Not ReportedNot Reported
p-NF-κB Significantly Decreased[1]Not ReportedSignificantly Decreased[10][11]
NLRP3 Inflammasome Activation Suppressed[2]Not Directly Reported (Reduces oxidative stress upstream)Not Reported
IL-1β Significantly Decreased[1]Significantly Decreased[8][13]Significantly Decreased[14][15]
TNF-α Significantly Decreased[1]Significantly Decreased[13][16]Significantly Decreased[14][15]
Oxidative Stress Markers (e.g., MDA, ROS) Not a primary mechanismSignificantly Decreased[13]Significantly Decreased[17]
Rho-Kinase (ROCK) Not ReportedNot ReportedSignificantly Inhibited[10][14]

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound

IMM_H004_Pathway cluster_stroke Ischemic Stroke cluster_mechanism This compound Mechanism Ischemia Ischemia CKLF1 CKLF1 Ischemia->CKLF1 CCR4 CCR4 CKLF1->CCR4 NF_kB NF-κB CCR4->NF_kB IMM_H004 This compound IMM_H004->CKLF1 Inhibits Neuroprotection Neuroprotection NLRP3 NLRP3 Inflammasome NF_kB->NLRP3 Inflammatory_Cytokines IL-1β, TNF-α NLRP3->Inflammatory_Cytokines Neuronal_Damage Neuronal Damage Inflammatory_Cytokines->Neuronal_Damage

Caption: The neuroprotective signaling pathway of this compound.

General Experimental Workflow for Preclinical Neuroprotection Studies

Experimental_Workflow Animal_Model Animal Model (e.g., Rat MCAO) Drug_Administration Drug Administration (this compound or Comparator) Animal_Model->Drug_Administration Behavioral_Assessment Behavioral Assessment (e.g., Neurological Score) Drug_Administration->Behavioral_Assessment Tissue_Collection Tissue Collection (Brain) Behavioral_Assessment->Tissue_Collection Infarct_Volume_Analysis Infarct Volume Analysis (TTC Staining) Tissue_Collection->Infarct_Volume_Analysis Biochemical_Assays Biochemical Assays (ELISA for Cytokines) Tissue_Collection->Biochemical_Assays Protein_Expression_Analysis Protein Expression Analysis (Western Blot) Tissue_Collection->Protein_Expression_Analysis

Caption: A typical experimental workflow for evaluating neuroprotective agents.

Comparative Mekanism of Neuroprotective Agents

Mechanism_Comparison Ischemic_Insult Ischemic Insult Inflammation Inflammation (CKLF1, NF-κB, Cytokines) Ischemic_Insult->Inflammation Oxidative_Stress Oxidative Stress (Free Radicals) Ischemic_Insult->Oxidative_Stress Rho_Kinase_Activation Rho-Kinase (ROCK) Activation Ischemic_Insult->Rho_Kinase_Activation Neuronal_Death Neuronal Death Inflammation->Neuronal_Death Oxidative_Stress->Neuronal_Death Rho_Kinase_Activation->Neuronal_Death IMM_H004 This compound IMM_H004->Inflammation Inhibits Edaravone Edaravone Edaravone->Oxidative_Stress Scavenges Fasudil Fasudil Fasudil->Rho_Kinase_Activation Inhibits

References

IMM-H004 in Neuroprotection: A Comparative Analysis Against Other Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective neuroprotective strategies following ischemic stroke, a multitude of anti-inflammatory agents are under investigation. This guide provides a comparative analysis of IMM-H004, a novel coumarin (B35378) derivative, against established and emerging anti-inflammatory agents. We present a synthesis of preclinical data, focusing on key performance indicators, experimental methodologies, and underlying mechanisms of action to facilitate informed research and development decisions.

Executive Summary

This compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. Its primary mechanism involves a potent anti-inflammatory action, primarily through the CKLF1/CCR4/NLRP3 inflammasome and NF-κB signaling pathways. This guide compares the performance of this compound with the free radical scavenger Edaravone (B1671096), the thrombolytic agent Urokinase, and other immunomodulatory drugs such as Minocycline (B592863), Ibudilast, Natalizumab, and Fingolimod (B1672674). The comparative data, summarized below, highlights the relative efficacy of these agents in improving survival rates, reducing infarct volume, and ameliorating neurological deficits.

Comparative Performance Data

The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of this compound with other relevant agents.

Table 1: Comparison of this compound, Edaravone, and Urokinase in a Rat Model of Permanent Focal Cerebral Ischemia

AgentDosage72-hour Survival RateNeurological Deficit ImprovementInfarct Volume Reduction
This compound 10 mg/kgBetter than Urokinase, Same as Edaravone[1]Significant improvement[1]No significant difference at 72h[1]
Edaravone 10 mg/kgSame as this compound[1]Noted in other studies[2][3]Noted in other studies[4]
Urokinase 10,000 UI/kgLower than this compound[1]Significant improvement[1]Not specified in direct comparison

Table 2: Efficacy of Other Anti-Inflammatory Agents in Preclinical Stroke Models

AgentAnimal ModelKey Efficacy Endpoints
Minocycline Rat (TMCAO)Reduced infarct size by 42-56%; Significant improvement in neurological scores[5]
Ibudilast Rat (MCAO)Reduction in edema and infarction[6]
Fingolimod Rat (MCAO)Reduced cerebral infarction volume; Improved neurological deficits[7]
Natalizumab Mouse (Ischemic Stroke)Reduced infarct volume and improved functional outcomes in some models[8]

Mechanisms of Action and Signaling Pathways

Understanding the distinct signaling pathways targeted by each agent is crucial for evaluating their therapeutic potential and identifying opportunities for combination therapies.

This compound

This compound exerts its neuroprotective effects through a multi-pronged anti-inflammatory mechanism. It downregulates the binding of Chemokine-like factor 1 (CKLF1) to its receptor CCR4, which in turn suppresses the activation of the NLRP3 inflammasome[3]. This leads to a reduction in the release of pro-inflammatory cytokines. Additionally, this compound inhibits the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and modulates the JNK and NF-κB signaling pathways, further attenuating the inflammatory cascade in the ischemic brain.

IMM_H004_Pathway cluster_ischemia Ischemic Cascade cluster_inflammation Inflammatory Response cluster_treatment Therapeutic Intervention Ischemia Ischemic Stroke CKLF1 CKLF1 Upregulation Ischemia->CKLF1 VCAM1 VCAM-1 Expression Ischemia->VCAM1 CCR4 CCR4 CKLF1->CCR4 binds JNK_NFkB JNK/NF-κB Pathway VCAM1->JNK_NFkB NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, etc.) NLRP3->Pro_inflammatory_Cytokines Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation JNK_NFkB->Neuroinflammation IMM_H004 This compound IMM_H004->CKLF1 inhibits IMM_H004->VCAM1 inhibits IMM_H004->JNK_NFkB inhibits

This compound Anti-Inflammatory Signaling Pathway
Other Anti-Inflammatory Agents

  • Edaravone: Primarily acts as a potent free radical scavenger, neutralizing reactive oxygen species (ROS) such as hydroxyl radicals and peroxynitrite that are generated during ischemic injury. By reducing oxidative stress, it mitigates cellular damage and has secondary anti-inflammatory effects[2][9][10][11].

  • Urokinase: A thrombolytic agent that converts plasminogen to plasmin, thereby dissolving fibrin (B1330869) clots. Beyond its thrombolytic function, urokinase has shown some neuroprotective properties, though its primary mechanism is not anti-inflammatory[12][13].

  • Minocycline: This tetracycline (B611298) antibiotic exhibits anti-inflammatory effects by inhibiting microglial activation and proliferation. It reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β and also has anti-apoptotic properties[5][14][15][16][17].

  • Ibudilast: A non-selective phosphodiesterase (PDE) inhibitor that reduces inflammation by increasing intracellular cyclic AMP (cAMP). This leads to the suppression of pro-inflammatory cytokines and modulation of glial cell activity[15][18][19][20][21].

  • Natalizumab: A monoclonal antibody that targets the α4-integrin subunit of leukocyte adhesion molecules. By blocking the interaction of leukocytes with the vascular endothelium, it prevents their infiltration into the brain, thereby reducing neuroinflammation[7][22][23][24].

  • Fingolimod: A sphingosine-1-phosphate (S1P) receptor modulator. It sequesters lymphocytes in the lymph nodes, preventing their entry into the central nervous system. It also has direct effects on neural cells to promote neuroprotection[4][7][25].

Agent_Mechanisms cluster_pathways Pathophysiological Pathways cluster_agents Therapeutic Agents & Mechanisms Ischemic_Stroke Ischemic Stroke Oxidative_Stress Oxidative Stress (ROS Production) Ischemic_Stroke->Oxidative_Stress Inflammation Neuroinflammation (Microglial Activation, Cytokine Release) Ischemic_Stroke->Inflammation Leukocyte_Infiltration Leukocyte Infiltration Ischemic_Stroke->Leukocyte_Infiltration Thrombosis Thrombosis Ischemic_Stroke->Thrombosis Edaravone Edaravone (Free Radical Scavenger) Edaravone->Oxidative_Stress inhibits Minocycline Minocycline (Microglial Inhibitor) Minocycline->Inflammation inhibits Ibudilast Ibudilast (PDE Inhibitor) Ibudilast->Inflammation inhibits Natalizumab Natalizumab (α4-Integrin Antibody) Natalizumab->Leukocyte_Infiltration inhibits Fingolimod Fingolimod (S1P Receptor Modulator) Fingolimod->Leukocyte_Infiltration inhibits Urokinase Urokinase (Thrombolytic) Urokinase->Thrombosis dissolves

Primary Mechanisms of Various Neuroprotective Agents

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparative studies.

Permanent Middle Cerebral Artery Occlusion (pMCAO) Rat Model

The pMCAO model is a standard method for inducing focal cerebral ischemia.

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate). Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure: A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and dissected. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Confirmation of Occlusion: Successful occlusion is often confirmed by monitoring cerebral blood flow using laser Doppler flowmetry. A significant drop in blood flow indicates successful occlusion.

  • Post-operative Care: The incision is sutured, and the animal is allowed to recover. Post-operative care includes monitoring for any signs of distress and providing soft food and water.

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume Assessment

TTC staining is used to differentiate between viable and infarcted brain tissue.

  • Brain Extraction: At a predetermined time point post-MCAO (e.g., 24 or 72 hours), rats are euthanized, and their brains are rapidly removed and placed in cold saline.

  • Sectioning: The brain is sliced into 2-mm thick coronal sections.

  • Staining: The slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes, protected from light. Viable tissue, rich in dehydrogenase enzymes, stains red, while infarcted tissue remains white[21][25].

  • Image Analysis: The stained sections are photographed, and the infarct area (white) and total area of each slice are measured using image analysis software (e.g., ImageJ). The infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.

TTC_Workflow start Euthanize Animal and Extract Brain slice Slice Brain into 2-mm Coronal Sections start->slice stain Incubate in 2% TTC Solution (37°C) slice->stain image Photograph Stained Sections stain->image analyze Image Analysis to Measure Infarct Area image->analyze calculate Calculate Total Infarct Volume analyze->calculate end Infarct Volume Determined calculate->end

Workflow for TTC Staining and Infarct Volume Measurement
Neurological Deficit Scoring

Neurological deficits are assessed using a standardized scoring system, such as the modified Neurological Severity Score (mNSS).

  • Scoring System: The mNSS is a composite score that evaluates motor, sensory, balance, and reflex functions. A typical scale ranges from 0 (no neurological deficit) to 18 (severe neurological deficit) for rats[17].

  • Testing: The tests are performed by an observer blinded to the experimental groups at various time points post-MCAO.

  • Components of the mNSS:

    • Motor Tests: Raising the rat by the tail (observing for forelimb flexion), walking on the floor (observing for circling).

    • Sensory Tests: Placing and proprioceptive tests.

    • Beam Balance Tests: Observing the ability to traverse a narrow beam.

    • Reflex Tests: Pinna, corneal, and startle reflexes.

  • Scoring: A point is awarded for the inability to perform a task or the absence of a reflex. The total score represents the neurological deficit.

Conclusion

This compound presents a promising profile as a neuroprotective agent with a distinct anti-inflammatory mechanism of action. Preclinical data suggests its efficacy is comparable to or, in some aspects, better than existing agents like Edaravone and Urokinase. Its unique targeting of the CKLF1/CCR4/NLRP3 pathway offers a novel therapeutic avenue. Further comparative studies with a broader range of immunomodulatory agents are warranted to fully elucidate its position in the landscape of neuroprotective therapies for ischemic stroke. The detailed protocols and mechanistic insights provided in this guide are intended to support such future investigations.

References

Assessing the Long-Term Benefits of IMM-H004 Compared to Standard of Care in Ischemic Stroke: A Preclinical and Clinical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational drug IMM-H004 against the current standard of care for acute ischemic stroke. The comparison is based on available preclinical data for this compound and established clinical evidence for standard therapies. This document aims to objectively present performance data and underlying mechanisms to inform future research and development.

Executive Summary

This compound is a novel, first-in-class coumarin (B35378) derivative with a unique anti-inflammatory mechanism of action. Preclinical studies in rodent models of ischemic stroke demonstrate its potential as a neuroprotective agent, showing a reduction in infarct volume, improvement in neurological deficits, and a favorable safety profile when compared to some existing agents in animal models. The current standard of care for acute ischemic stroke primarily focuses on rapid reperfusion of the occluded cerebral artery using intravenous thrombolysis with alteplase (B1167726) (rt-PA) and mechanical thrombectomy.[1][2][3] While highly effective in eligible patients, these therapies have a narrow therapeutic window and are not suitable for all individuals.[4][5] Neuroprotective agents like edaravone (B1671096) are used in some regions to mitigate reperfusion injury.[6][7]

This compound represents a departure from direct thrombolysis, instead targeting the downstream inflammatory cascade that contributes to secondary brain injury. This offers a potential complementary or alternative approach, particularly in patients who are ineligible for or do not respond well to reperfusion therapies.[4] However, it is crucial to note that this compound has not yet been evaluated in human clinical trials, and its long-term benefits in patients remain to be determined.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and the primary standard of care lies in their therapeutic targets.

This compound: Targeting Neuroinflammation

This compound's neuroprotective effects are mediated through the downregulation of the Chemokine-like factor 1 (CKLF1)/C-C chemokine receptor type 4 (CCR4) signaling pathway.[4][8] In the ischemic brain, elevated CKLF1 levels trigger a cascade of inflammatory events, including the activation of the NLRP3 inflammasome.[4] this compound intervenes by:

  • Reducing CKLF1 Expression: This decreases the activation of its receptor, CCR4.

  • Suppressing NLRP3 Inflammasome Activation: This leads to a reduction in the release of pro-inflammatory cytokines such as IL-1β and TNF-α.[8][9]

  • Inhibiting Inflammatory Cell Infiltration: By dampening the inflammatory response, this compound is thought to reduce secondary neuronal damage.

Additionally, this compound has been shown to prevent the toxicity, such as hemorrhagic transformation, associated with delayed administration of tPA in preclinical models.[5]

Standard of Care: Restoring Blood Flow and Scavenging Free Radicals

  • Alteplase (rt-PA): This is a fibrinolytic drug that works by converting plasminogen to plasmin, which then breaks down the fibrin (B1330869) clot obstructing the cerebral artery, thereby restoring blood flow.[1] Its efficacy is highly time-dependent, typically administered within a 4.5-hour window from symptom onset.[1][10]

  • Mechanical Thrombectomy: This procedure involves the physical removal of a large vessel occlusion in the brain using a catheter-based device. It is recommended for eligible patients within a 6 to 24-hour window from symptom onset.[10][11]

  • Edaravone: Used as a neuroprotective agent, edaravone is a potent free radical scavenger.[6][7][12] It mitigates oxidative stress, a key contributor to neuronal damage following ischemia and reperfusion, by neutralizing hydroxyl radicals and peroxynitrite.[6][7][12][13]

Preclinical Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies of this compound in rat models of ischemic stroke.

Table 1: Effect of this compound on Infarct Volume and Neurological Deficit

Treatment GroupDosageTime of Administration (post-ischemia)Infarct Volume Reduction (%) vs. ModelImprovement in Neurological Score (vs. Model)Study Model
This compound10 mg/kg3 and 6 hoursSignificantSignificant ImprovementpMCAO (rat)
This compound10 mg/kg9 and 12 hoursNo Protective EffectNo ImprovementpMCAO (rat)
This compound5, 10, 20 mg/kg6 hoursSignificant (dose-dependent)Significant ImprovementpMCAO (aged rat)

Data synthesized from preclinical studies. "pMCAO" refers to permanent Middle Cerebral Artery Occlusion.[8]

Table 2: Comparative Efficacy of this compound, Edaravone, and Urokinase in a Rat Model

Treatment GroupDosage72-hour Survival RateNeurological Deficit Improvement (vs. Model)Study Model
This compound10 mg/kgBetter than Urokinase, Same as EdaravoneSignificantpMCAO (rat)
Edaravone10 mg/kgSame as this compoundNot explicitly stated as different from this compoundpMCAO (rat)
Urokinase10,000 IU/kgLower than this compoundSignificantpMCAO (rat)

This table is based on a single preclinical study and direct statistical comparisons between the active drug arms were not provided in the source.

Experimental Protocols

The preclinical efficacy of this compound has been primarily evaluated using the Middle Cerebral Artery Occlusion (MCAO) model in rats, which mimics human ischemic stroke.

1. Animal Model: Permanent and Transient MCAO

  • Subjects: Male Sprague-Dawley or Wistar rats are commonly used.[14][15]

  • Anesthesia: Anesthesia is induced and maintained, often with isoflurane.[16]

  • Procedure (Intraluminal Suture Method): A surgical incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A specialized filament (e.g., a nylon suture coated with poly-L-lysine) is introduced into the ECA and advanced up the ICA until it occludes the origin of the middle cerebral artery (MCA).[17]

    • For permanent MCAO (pMCAO) , the filament is left in place.

    • For transient MCAO (tMCAO) , the filament is withdrawn after a specific period (e.g., 2 hours) to allow for reperfusion.[14]

  • Confirmation of Occlusion: A laser Doppler flowmeter is often used to monitor cerebral blood flow and confirm successful occlusion.[16]

2. Assessment of Efficacy

  • Infarct Volume Measurement: At a predetermined time point (e.g., 24 or 72 hours) post-MCAO, animals are euthanized, and their brains are sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white, allowing for the quantification of the infarct volume.[4][17]

  • Neurological Deficit Scoring: Behavioral tests are conducted to assess neurological function. A common method is the Zea Longa score, a five-point scale evaluating motor deficits. Other tests may include the hanging wire test or corner test.

  • Biochemical Analysis: Brain tissue and blood samples are collected to measure levels of inflammatory markers (e.g., IL-1β, TNF-α) using techniques like ELISA and Western blotting.[4][8]

Visualizing the Pathways and Processes

The following diagrams illustrate the proposed mechanism of this compound and a typical experimental workflow.

IMM_H004_Pathway cluster_0 Ischemic Brain Environment cluster_1 Therapeutic Intervention Ischemia Cerebral Ischemia CKLF1 Increased CKLF1 Ischemia->CKLF1 CCR4 CCR4 Receptor CKLF1->CCR4 Binds to NLRP3 NLRP3 Inflammasome Activation CCR4->NLRP3 Inflammation Neuroinflammation (IL-1β, TNF-α) NLRP3->Inflammation Injury Secondary Neuronal Injury Inflammation->Injury IMMH004 This compound IMMH004->Block Experimental_Workflow cluster_analysis Analysis Endpoints start Rodent Model (e.g., Sprague-Dawley Rat) mcao MCAO Surgery (pMCAO or tMCAO) start->mcao treatment Administer Treatment (this compound vs. Vehicle vs. Comparator) mcao->treatment behavior Behavioral Assessment (Neurological Scoring) treatment->behavior euthanasia Euthanasia & Brain Collection (e.g., at 24h or 72h) behavior->euthanasia analysis Outcome Analysis euthanasia->analysis ttc TTC Staining (Infarct Volume) analysis->ttc biochem Biochemical Assays (ELISA, Western Blot for IL-1β, TNF-α, etc.) analysis->biochem

References

Safety Operating Guide

Navigating the Disposal of IMM-H004: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of IMM-H004, a novel neuroprotective agent. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its identity as a coumarin (B35378) derivative allows for the formulation of safe and compliant disposal procedures based on the handling of similar compounds.

Core Principle: Waste Minimization

Before addressing disposal, it is crucial to implement waste minimization strategies.[1][2] This includes ordering only the necessary quantities of this compound, maintaining a clear chemical inventory to avoid duplicate orders, and exploring possibilities for sharing surplus materials with other researchers.[1][2]

Immediate Safety and Handling Precautions

When handling this compound for disposal, appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin contact, inhalation, and eye exposure.

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Protective Clothing: A lab coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator or work in a certified chemical fume hood is necessary.[3]

Step-by-Step Disposal Protocol for this compound

All waste generated from experiments involving this compound should be treated as hazardous chemical waste.[4] Cross-contamination of waste streams should be avoided.

1. Waste Identification and Segregation:

  • Unused or Expired this compound: Pure, unused, or expired this compound powder should be collected and treated as hazardous solid chemical waste. Do not mix with other waste streams unless instructed by your institution's Environmental Health and Safety (EHS) department.[5]

  • Contaminated Solid Waste: Items such as gloves, pipette tips, vials, and bench paper that have come into contact with this compound should be collected in a designated, clearly labeled hazardous waste container.[6][7]

  • Contaminated Liquid Waste: Solutions containing this compound, such as experimental media or stock solutions, must be collected in a designated, sealed, and properly labeled liquid waste container.[7] Do not dispose of these solutions down the drain.[8][9]

2. Waste Collection and Labeling:

  • Use appropriate, leak-proof, and compatible containers for each waste stream.[1][10]

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[1][7]

  • Keep waste containers securely closed when not in use.[1]

3. Storage of Waste:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[1]

  • This area should be well-ventilated and away from incompatible materials.[7]

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the chemical waste.[3][7]

  • Follow all institutional and local regulations for hazardous waste pickup and disposal.[3]

Data Presentation: Waste Management Summary

The following table summarizes the key aspects of this compound waste management.

Waste StreamWaste CategoryRecommended ContainerKey Handling Instructions
Unused/Expired this compound Powder Solid Hazardous Chemical WasteLabeled, sealed, puncture-resistant containerDo not mix with other waste. Handle in a fume hood if dusty.
Contaminated Labware (gloves, tips, etc.) Solid Hazardous Chemical WasteLabeled, puncture-resistant container or bagSegregate from liquid waste.
This compound Solutions (e.g., in saline, media) Liquid Hazardous Chemical WasteLabeled, sealed, leak-proof containerDo not dispose down the drain. Ensure container is compatible with the solvent.

Experimental Protocols: Decontamination

For the decontamination of surfaces and non-disposable equipment that have come into contact with this compound, a thorough cleaning procedure is necessary.

Materials:

  • 70% Ethanol (B145695) or another suitable laboratory disinfectant/solvent.

  • Absorbent paper towels.

  • Appropriate PPE.

Procedure:

  • Wipe the contaminated surface with a paper towel soaked in 70% ethanol.

  • For heavier contamination, allow the ethanol to sit for a few minutes before wiping.

  • Wipe the surface again with a clean, damp paper towel to remove any residue.

  • Dispose of all cleaning materials as contaminated solid waste.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

IMM_H004_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containers Containment cluster_disposal Final Disposal start Experiment with this compound Complete waste_generated Waste Generated start->waste_generated is_liquid Liquid Waste? waste_generated->is_liquid is_solid Solid Waste? is_liquid->is_solid No liquid_container Collect in Labeled, Sealed Liquid Waste Container is_liquid->liquid_container Yes is_sharp Sharps Waste? is_solid->is_sharp No solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes sharps_container Collect in Puncture-Proof Sharps Container is_sharp->sharps_container Yes storage Store in Designated Satellite Accumulation Area is_sharp->storage No liquid_container->storage solid_container->storage sharps_container->storage ehs_pickup Arrange for EHS Hazardous Waste Pickup storage->ehs_pickup

Caption: Workflow for the segregation and disposal of this compound waste.

References

Essential Safety and Handling Guide for the Investigational Compound IMM-H004

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential guidance for the safe handling of the novel coumarin (B35378) derivative, IMM-H004, based on general best practices for investigational chemical compounds. As of the date of this document, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this compound must be treated as a substance of unknown toxicity.[1][2] This guidance is not a substitute for a substance-specific SDS, which must be obtained from the manufacturer or synthesizing laboratory.

Immediate Safety and Handling Precautions

All personnel must assume that this compound is hazardous.[2] Standard operating procedures for handling potent or toxic substances should be strictly followed.[3] Before any handling, a thorough risk assessment must be conducted for all planned procedures.

Personal Protective Equipment (PPE):

Due to the unknown toxicological profile of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[1][4][5]

Protection Type Required PPE Rationale and Best Practices
Eye and Face Chemical splash goggles and a full-face shield.[1]Protects against splashes, aerosols, and accidental contact. Standard prescription glasses are not a substitute for safety goggles.[6]
Hand Double-gloving with chemically resistant gloves (e.g., nitrile).No single glove material is impervious to all chemicals. Check for tears and degradation before and during use. Remove and replace gloves immediately if contaminated.[1][5]
Body A lab coat, chemically resistant apron, and full-length pants.Provides a barrier against spills and contamination. Lab coats should be buttoned and removed before leaving the laboratory area.
Respiratory A certified respirator (e.g., N95 or higher) or work within a certified chemical fume hood.To prevent inhalation of airborne particles or aerosols. All work with powdered or volatile forms of this compound must be conducted in a fume hood.[4]
Operational Plan for Handling and Storage

A clear and robust set of procedures is crucial for the safe management of investigational compounds like this compound.[3][7]

Receipt and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Label the container clearly with the compound name, date of receipt, and any known hazards.[7]

  • Store this compound in a designated, secure, and well-ventilated area, separate from incompatible materials.[3][8]

  • Maintain a detailed inventory and accountability log for the compound.[3][8]

Handling and Experimental Procedures:

  • All handling of this compound, including weighing and dilutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Use dedicated equipment (e.g., spatulas, glassware) for handling this compound to prevent cross-contamination.

  • Avoid eating, drinking, or applying cosmetics in the laboratory area.[5][6]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[4][5]

Disposal Plan

The disposal of investigational compounds and associated waste must be handled with care to protect human health and the environment.[9][10]

Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Do not dispose of this compound down the drain or in regular trash.[9][11]

Disposal Procedure:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal service.[11]

  • Follow all institutional, local, and national regulations for the disposal of chemical and pharmaceutical waste.[10][12]

  • Maintain detailed records of all disposed waste.

Visualizing a Safe Workflow and Potential Mechanism of Action

To further clarify the procedural steps and potential biological impact of this compound, the following diagrams are provided.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_disposal Waste Management a Obtain & Review SDS (if available) b Conduct Risk Assessment a->b c Don Appropriate PPE b->c d Weighing & Aliquoting c->d Proceed to Handling e Experimental Use d->e f Segregate Contaminated Waste (Solid & Liquid) e->f Generate Waste g Label Hazardous Waste Containers f->g h Arrange for Licensed Disposal g->h

Caption: A logical workflow for the safe handling and disposal of this compound.

Based on available research, this compound has been shown to exert protective effects in the context of cerebral ischemia, partly through anti-inflammatory mechanisms. A potential signaling pathway is illustrated below.

G Potential Anti-Inflammatory Signaling Pathway of this compound This compound This compound CKLF1 CKLF1 This compound->CKLF1 Inhibits binding to NLRP3 Inflammasome NLRP3 Inflammasome This compound->NLRP3 Inflammasome Suppresses activation CCR4 CCR4 CKLF1->CCR4 Binds to CCR4->NLRP3 Inflammasome Activates Pro-inflammatory Cytokines\n(e.g., IL-1β) Pro-inflammatory Cytokines (e.g., IL-1β) NLRP3 Inflammasome->Pro-inflammatory Cytokines\n(e.g., IL-1β) Promotes release of Inflammation Inflammation Pro-inflammatory Cytokines\n(e.g., IL-1β)->Inflammation

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。